Ethyl 6-formylnicotinate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 6-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOIOKMHVHLARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575426 | |
| Record name | Ethyl 6-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-31-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Ethyl 6-Formylnicotinate
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 6-Formylnicotinate
This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates both an ester and an aldehyde group on a pyridine scaffold. This unique combination of functional groups makes it a highly valuable and versatile building block for the construction of complex heterocyclic systems and pharmacologically active molecules. The aldehyde moiety serves as a reactive handle for a wide range of transformations, including condensations, reductive aminations, and Wittig reactions, while the ethyl nicotinate core is a common feature in many bioactive compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
PART 1: Synthetic Methodologies
The synthesis of this compound is primarily achieved through the selective oxidation of its precursor, ethyl 6-methylnicotinate. The key challenge lies in controlling the oxidation of the methyl group to the aldehyde stage without further oxidation to the carboxylic acid. This section details the most effective methods for this transformation.
Synthesis of the Precursor: Ethyl 6-Methylnicotinate
The common starting point for producing this compound is Ethyl 6-methylnicotinate. An established industrial-scale synthesis involves the oxidative transformation of 2-methyl-5-ethylpyridine.
Reaction Scheme:
-
Oxidation: 2-methyl-5-ethylpyridine is oxidized using nitric acid in the presence of sulfuric acid. This reaction selectively targets the ethyl group for oxidation to a carboxylic acid.
-
Esterification: The resulting 6-methylnicotinic acid is then esterified, typically using ethanol, to yield Ethyl 6-methylnicotinate.
This process is robust and allows for the production of large quantities of the necessary precursor.[1][2][3] A mixture of sulfuric acid and nitric acid, sometimes with a catalyst like ammonium vanadate, is heated, and 2-methyl-5-ethylpyridine is added, followed by continuous distillation to remove water and drive the reaction.[1][2] The crude 6-methylnicotinic acid is then esterified with an alcohol like ethanol to produce the final ester.[2]
Oxidation of Ethyl 6-Methylnicotinate to this compound
Once the precursor is obtained, the critical step is the mild oxidation of the 6-methyl group to a formyl group. Several modern synthetic methods are well-suited for this selective transformation, avoiding the use of harsh, non-selective oxidants like permanganate which tend to produce the corresponding carboxylic acid.[4]
The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5][6][7] The synthesis of this compound via this route would first require the conversion of the methyl group of Ethyl 6-methylnicotinate to a hydroxymethyl group, followed by the Swern oxidation. However, for direct oxidation of activated methyl groups on heterocyclic rings, variations of activated DMSO oxidations are often employed. The direct Swern oxidation of an unactivated methyl group is not typical. A more practical approach involves the oxidation of the corresponding alcohol, ethyl 6-(hydroxymethyl)nicotinate.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered organic base such as triethylamine (TEA).[8][9]
Causality and Expert Insights:
-
Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive intermediate, chloro(dimethyl)sulfonium chloride, preventing side reactions.[9]
-
Reagent Order: The precise order of addition is critical. DMSO is activated first with oxalyl chloride before the alcohol is introduced. The base is added last to induce the elimination reaction that forms the aldehyde.[6][7]
-
Advantages: This method offers high yields, avoids the use of toxic heavy metals (like chromium), and is compatible with a wide range of other functional groups.[5][7]
-
Disadvantages: The reaction produces the volatile and malodorous dimethyl sulfide as a byproduct and requires stringent anhydrous and low-temperature conditions, which can be challenging for large-scale synthesis.[5][8]
Experimental Protocol: Swern Oxidation of Ethyl 6-(hydroxymethyl)nicotinate
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
The Dess-Martin oxidation is another exceptionally mild and selective method for converting primary alcohols to aldehydes.[10][11] It employs Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), a hypervalent iodine compound.[12]
Causality and Expert Insights:
-
Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, making it ideal for sensitive substrates containing acid- or base-labile functional groups.[12][13][14]
-
High Chemoselectivity: DMP demonstrates excellent functional group tolerance, leaving moieties like vinyl ethers, sulfides, and protected amines unaffected.[12][14]
-
Simplified Workup: The workup is often straightforward, involving filtration to remove the iodinane byproduct followed by standard extraction.[12]
-
Disadvantages: DMP is potentially explosive under shock or heat and is relatively expensive, which can limit its application in large-scale industrial processes.[12][13] The addition of water has been shown to accelerate the rate of oxidation in some cases.[10]
Experimental Protocol: DMP Oxidation of Ethyl 6-(hydroxymethyl)nicotinate
-
To a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers become clear. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the primary synthetic pathway from a common industrial starting material to the target compound.
Caption: Synthetic pathway to this compound.
PART 2: Physicochemical and Spectroscopic Properties
Characterization of this compound is essential for its use in further synthetic applications. Below are its key properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 20857-31-2[15] |
| Solubility | Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate; limited solubility in water. |
Spectroscopic Data (Predicted and Reported)
Spectroscopic analysis confirms the structure of the molecule. The expected data is as follows:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~9.2 ppm (d, 1H): Proton at C2 of the pyridine ring.
-
δ ~8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~7.8 ppm (d, 1H): Proton at C5 of the pyridine ring.
-
δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~192 ppm: Aldehyde carbonyl carbon.
-
δ ~164 ppm: Ester carbonyl carbon.
-
δ ~155-120 ppm: Aromatic carbons of the pyridine ring.
-
δ ~62 ppm: Methylene carbon of the ethyl ester.
-
δ ~14 ppm: Methyl carbon of the ethyl ester.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~1720-1730 cm⁻¹: Strong C=O stretch (ester).
-
~1690-1700 cm⁻¹: Strong C=O stretch (aldehyde).
-
~2820, 2720 cm⁻¹: C-H stretch characteristic of aldehydes.
-
~1580, 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
-
Mass Spectrometry (MS):
-
[M]+: Expected at m/z = 179.
-
[M+H]+: Expected at m/z = 180.
-
Reactivity, Stability, and Handling
-
Reactivity: The aldehyde group is the most reactive site, readily participating in nucleophilic addition reactions. It is susceptible to oxidation to a carboxylic acid and can be reduced to an alcohol. The pyridine nitrogen is weakly basic.
-
Stability and Storage: The compound is generally stable under standard conditions. However, aldehydes can be sensitive to air and light, potentially leading to oxidation. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
PART 3: Applications in Research and Development
This compound is not an end product but a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules, particularly in the realm of drug discovery.[16]
Intermediate for Active Pharmaceutical Ingredients (APIs)
Substituted nicotinates are core structures in numerous pharmaceuticals. The formyl group provides a key entry point for elaborating the molecular structure. For example, it can be used in the synthesis of analogues of drugs like Varenicline , a treatment for smoking addiction.[17] While not a direct precursor in the originally patented route, its structure is ideal for creating novel derivatives and exploring structure-activity relationships (SAR) in related compounds.
Versatility in Organic Synthesis
The aldehyde functional group enables a wide array of synthetic transformations, making this compound a versatile tool for synthetic chemists.
Caption: Synthetic utility of this compound.
-
Reductive Amination: The formyl group can be converted into a primary, secondary, or tertiary amine, which is a fundamental transformation for introducing nitrogen-containing substituents common in APIs.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for carbon chain extension and the introduction of conjugated systems.
-
Condensation Reactions: Knoevenagel, aldol, or similar condensations with active methylene compounds can be used to form α,β-unsaturated systems, which are precursors for building new heterocyclic rings.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (ethyl 6-carboxynicotinate) or reduced to the alcohol (ethyl 6-(hydroxymethyl)nicotinate), providing access to a family of related substituted pyridines.
Conclusion
This compound stands out as a strategically important synthetic intermediate. Its preparation, primarily through the controlled oxidation of ethyl 6-methylnicotinate, is achievable through modern, mild synthetic methods like the Swern and Dess-Martin oxidations. The molecule's dual functionality—a reactive aldehyde and a stable nicotinate ester—provides a robust platform for extensive chemical modification. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the synthesis of novel heterocyclic compounds with significant therapeutic potential.
References
- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 20857-31-2|this compound|BLD Pharm [bldpharm.com]
- 16. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Ethyl 6-Formylnicotinate: A Technical Guide for Advanced Synthesis
Introduction
Ethyl 6-formylnicotinate is a bifunctional pyridine derivative possessing both an ester and an aldehyde group. This unique arrangement of reactive sites makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the pyridine ring, coupled with the distinct reactivity of the formyl and ethyl ester moieties, allows for selective and sequential transformations. This guide provides an in-depth technical overview of its chemical profile, a robust synthesis protocol, detailed spectroscopic analysis, reactivity insights, and its applications as a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical industry.[1]
Core Chemical Profile
A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis and for ensuring safe handling.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 6-formylpyridine-3-carboxylate | - |
| Molecular Formula | C₉H₉NO₃ | - |
| Molecular Weight | 179.17 g/mol | - |
| CAS Number | Not explicitly assigned; often generated in situ or sourced from specialized vendors. | - |
| Appearance | Predicted: Off-white to yellow solid or viscous oil | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | [2] |
Structural Representation
Caption: Molecular Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the controlled oxidation of the corresponding methyl-substituted precursor, Ethyl 6-methylnicotinate. This transformation requires a selective oxidant that converts the methyl group to an aldehyde without affecting the pyridine ring or the ethyl ester. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of benzylic oxidation.
Proposed Synthesis Workflow
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: Oxidation of Ethyl 6-methylnicotinate
This protocol describes a representative procedure. Researchers should perform their own risk assessment and optimization.
Materials:
-
Ethyl 6-methylnicotinate (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 6-methylnicotinate (1.0 eq) and 1,4-dioxane (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add Selenium Dioxide (1.1 eq) and a small amount of water (approx. 0.5 mL per gram of SeO₂) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium metal, washing the pad with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Spectroscopic Elucidation
Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the functional groups and analysis of similar structures.[2][3]
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shift / Absorption | Assignment and Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.1 (s, 1H)δ ~9.3 (d, 1H)δ ~8.5 (dd, 1H)δ ~7.9 (d, 1H)δ ~4.4 (q, 2H)δ ~1.4 (t, 3H) | Aldehyde proton (-CHO)Pyridine H-2 (adjacent to N)Pyridine H-4 (between ester and formyl)Pyridine H-5 (adjacent to formyl)Ethyl ester methylene (-OCH₂CH₃)Ethyl ester methyl (-OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192δ ~164δ ~155, 152, 138, 128, 125δ ~62δ ~14 | Aldehyde carbonyl (C=O)Ester carbonyl (C=O)Pyridine ring carbons (aromatic region)Ethyl ester methylene (-OCH₂)Ethyl ester methyl (-CH₃) |
| IR Spectroscopy (ATR) | ν ~2820, 2720 cm⁻¹ν ~1725 cm⁻¹ν ~1700 cm⁻¹ν ~1580, 1470 cm⁻¹ν ~1250 cm⁻¹ | C-H stretch of aldehyde (Fermi doublet)C=O stretch of esterC=O stretch of aldehydeC=C/C=N stretches of pyridine ringC-O stretch of ester |
| Mass Spectrometry (ESI+) | m/z = 180.06 [M+H]⁺m/z = 202.04 [M+Na]⁺ | Molecular ion peak (protonated)Sodium adduct |
Reactivity and Mechanistic Considerations
This compound is a substrate for a wide array of chemical transformations, making it a powerful synthetic intermediate. The aldehyde and ester groups can be targeted selectively under different reaction conditions.
-
Aldehyde Reactivity: The formyl group is a primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, Grignard additions, and cyanohydrin formation. These transformations are fundamental for carbon-carbon and carbon-nitrogen bond formation.
-
Ester Reactivity: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis.[1] These reactions allow for further functionalization or modification of the molecule's polarity and hydrogen bonding capabilities.
Illustrative Reaction: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The reaction proceeds via the formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).
Caption: Reductive Amination of this compound.
Applications in Drug Discovery and Development
The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. This compound serves as a key precursor for synthesizing complex derivatives with diverse biological activities.[1]
-
Scaffold for Bioactive Molecules: The dual functionality allows for the convergent synthesis of complex molecules. For instance, the aldehyde can be elaborated into a heterocyclic ring system, while the ester can be converted into an amide to modulate solubility or target engagement.
-
Precursor to Quinolone Antibacterials: Derivatives of the nicotinic acid core are used in the synthesis of quinolone and fluoroquinolone antibiotics. The functional handles on this compound provide entry points for constructing the fused ring systems characteristic of these drugs.[4][5]
-
Synthesis of Enzyme Inhibitors: The structure can be modified to target various enzyme active sites. The strategic placement of functional groups allows for the design of potent and selective inhibitors for targets in oncology, inflammation, and metabolic diseases.
Safety and Handling
As a reactive chemical intermediate, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a high-value synthetic intermediate characterized by its versatile reactivity profile. The presence of both an electrophilic aldehyde and a modifiable ester group on a pyridine scaffold provides chemists with a powerful tool for the synthesis of complex, biologically active molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and reactivity is essential for leveraging its full potential in research and drug development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 6-Formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged motif in the design of molecules that interact with biological targets.[2][3] Within this class of compounds, nicotinic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and antibacterial properties.[4][5] Ethyl 6-formylnicotinate (CAS No. 20857-31-2), a bifunctional building block, represents a key intermediate for the synthesis of more complex and potent drug candidates.[6][7][8][9][10] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering insights into its strategic value in pharmaceutical research and development.
Core Compound Specifications
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 20857-31-2 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | White powder |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available ethyl 6-methylnicotinate. This strategy involves the esterification of 6-methylnicotinic acid followed by the selective oxidation of the methyl group to a formyl group.
Step 1: Esterification of 6-Methylnicotinic Acid
The initial step involves the conversion of 6-methylnicotinic acid to its corresponding ethyl ester, ethyl 6-methylnicotinate. A common and effective method for this transformation is the Fischer esterification, which utilizes an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-methylnicotinic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 6-methylnicotinate.
Step 2: Oxidation of Ethyl 6-Methylnicotinate to this compound
The second and crucial step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Several methods can be employed for this transformation, with the Swern oxidation being a mild and efficient choice that avoids the use of heavy metals.[11][12][13][14][15] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.
Experimental Protocol: Swern Oxidation of Ethyl 6-Methylnicotinate
-
Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C. To this, add a solution of DMSO in DCM dropwise, maintaining the temperature below -60 °C.
-
Alcohol Addition: After stirring for a few minutes, add a solution of ethyl 6-methylnicotinate in DCM dropwise to the activated DMSO mixture.
-
Base Addition: Stir the reaction mixture at -78 °C for a specified time, then add triethylamine (a hindered organic base) dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
In the proton NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts. The ethyl ester group will show a quartet for the methylene protons and a triplet for the methyl protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde around 190-200 ppm and the ester carbonyl carbon around 165-175 ppm. The carbons of the pyridine ring will appear in the aromatic region, and the ethyl group carbons will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will display strong absorption bands characteristic of the carbonyl groups. The aldehyde C=O stretch is expected around 1700-1720 cm⁻¹, while the ester C=O stretch will appear at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[16][17][18][19][20] The C-O stretching of the ester will also be visible in the 1100-1300 cm⁻¹ region.[20]
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and the formyl group.[21][22][23]
Applications in Drug Discovery and Development
This compound serves as a versatile building block in medicinal chemistry due to its two reactive functional groups: the aldehyde and the ester.[24] The aldehyde group can participate in various reactions, including reductive amination to introduce diverse amine functionalities, and condensation reactions to form new heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular elaboration.
While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the strategic importance of the 6-formylpyridine motif is evident in the synthesis of various biologically active compounds. For instance, derivatives of 6-formyl-pyridine-2-carboxylic acid have been investigated as telomerase inhibitors, a key target in cancer therapy.[25] The ability to introduce a variety of substituents via the formyl group makes this class of compounds highly attractive for creating libraries of potential drug candidates for screening against various therapeutic targets.
Caption: Reactivity and applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials and the presence of two key reactive functional groups make it an attractive building block for the creation of diverse molecular libraries. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
- 1. drugs.com [drugs.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20857-31-2 | MFCD19690524 | this compound [aaronchem.com]
- 7. 20857-31-2,6-甲酰基烟酸乙酯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 8. 20857-31-2|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 20857-31-2 cas, this compound - купить реактив в интернет-магазине Красная звезда | 780423 Macklin [tdkz.su]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. Swern Oxidation [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. www1.udel.edu [www1.udel.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Ethyl nicotinate [webbook.nist.gov]
- 22. Ethyl nicotinate [webbook.nist.gov]
- 23. mzCloud – Ethyl nicotinate [mzcloud.org]
- 24. nbinno.com [nbinno.com]
- 25. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 6-Formylnicotinate: A Technical Overview
An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-formylnicotinate, a key heterocyclic building block in medicinal chemistry and materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This guide is intended for researchers and scientists in organic synthesis, drug development, and analytical chemistry, offering insights into the structural elucidation and quality control of this important compound. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, this guide will focus on the theoretical and expected spectroscopic characteristics based on its structure and data from closely related analogs. Methodologies for data acquisition and interpretation are also discussed to provide a framework for the analysis of this and similar molecules.
Introduction: The Significance of this compound
This compound, a derivative of nicotinic acid (Vitamin B3), is a bifunctional molecule featuring both an ethyl ester and an aldehyde group on a pyridine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The aldehyde serves as a handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the ethyl ester can be hydrolyzed or converted to other functional derivatives. Its structural motif is of significant interest in the development of novel therapeutic agents and functional materials.
Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will outline the expected spectroscopic data for this compound and provide the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic protons of the pyridine ring.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) could also be used depending on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyridine ring, as well as the aldehyde proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and typically appear in this downfield region. |
| ~9.2 | Doublet (d) | 1H | Pyridine-H2 | The proton at position 2 is adjacent to the ring nitrogen and the ester group, leading to significant deshielding. |
| ~8.4 | Doublet of doublets (dd) | 1H | Pyridine-H4 | This proton is coupled to both H2 and H5, and its chemical shift is influenced by the electron-withdrawing nature of the adjacent ester group. |
| ~7.8 | Doublet (d) | 1H | Pyridine-H5 | This proton is adjacent to the formyl group and coupled to H4. |
| ~4.4 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the methyl protons. |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~164 | Ester C=O | The carbonyl carbon of the ethyl ester is also in the downfield region but typically less deshielded than an aldehyde. |
| ~155 | Pyridine-C2 | This carbon is adjacent to the nitrogen and the ester group. |
| ~152 | Pyridine-C6 | This carbon is adjacent to the nitrogen and bonded to the formyl group. |
| ~138 | Pyridine-C4 | Aromatic carbon chemical shifts are influenced by the substituents on the ring. |
| ~128 | Pyridine-C3 | This carbon is attached to the ester group. |
| ~120 | Pyridine-C5 | This carbon is adjacent to the formyl group. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is in the typical upfield region for alkyl carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): A drop of the neat sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): This is a convenient method for both liquids and solids, requiring minimal sample preparation. The sample is placed directly on the ATR crystal.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the pyridine ring. |
| ~2980-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl group. |
| ~2850 and ~2750 | Weak to Medium | C-H stretch (aldehyde) | The presence of two bands in this region (Fermi doublet) is characteristic of an aldehyde C-H stretch. |
| ~1730 | Strong | C=O stretch (ester) | The strong absorption due to the carbonyl stretch of the ethyl ester. |
| ~1700 | Strong | C=O stretch (aldehyde) | The carbonyl stretch of the aldehyde, which may be slightly at a lower frequency than the ester due to conjugation with the aromatic ring. |
| ~1600, ~1580, ~1470 | Medium to Strong | C=C and C=N stretch (pyridine ring) | Characteristic skeletal vibrations of the pyridine ring. |
| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is valuable for determining the exact molecular formula.
Sample Introduction:
-
Direct Infusion (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): For volatile compounds, GC can be used to separate the sample before it enters the mass spectrometer.
Predicted Mass Spectrum
Molecular Ion:
-
The molecular formula of this compound is C₉H₉NO₃.
-
The nominal molecular weight is 179 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179 under EI conditions, or a protonated molecule ([M+H]⁺) at m/z = 180 under ESI conditions.
Key Fragmentation Pattern (EI):
-
Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z = 134, corresponding to the loss of a 45 Da fragment.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 150.
-
Loss of carbon monoxide (-CO) from the aldehyde: A fragment at m/z = 151.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its structural verification and purity assessment. While experimentally obtained data for this specific molecule is not widely published, the predicted spectra and interpretations presented in this guide, based on fundamental principles and data from analogous structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for confident structural assignment in synthetic and medicinal chemistry endeavors.
Ethyl 6-Formylnicotinate: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Synthesis, Properties, and Applications of Ethyl 6-Formylnicotinate for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a pyridine derivative of significant interest in medicinal chemistry due to its versatile chemical functionalities that serve as a scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, and its potential applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry, offering insights into the strategic utilization of this compound in the design of novel therapeutics.
Molecular Profile
This compound is a bifunctional molecule featuring an ethyl ester and a formyl group on a pyridine ring. These reactive sites offer opportunities for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex heterocyclic systems.[1]
Key Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | N/A |
| Molecular Weight | 179.17 g/mol | N/A |
| IUPAC Name | Ethyl 6-formylpyridine-3-carboxylate | N/A |
| CAS Number | 20857-31-2 | N/A |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 6-methylnicotinic acid:
-
Esterification: Conversion of 6-methylnicotinic acid to its ethyl ester, ethyl 6-methylnicotinate.
-
Oxidation: Selective oxidation of the methyl group on the pyridine ring to a formyl group.
Experimental Protocol: A Plausible Approach
Step 1: Esterification of 6-Methylnicotinic Acid
This step is a standard Fischer esterification.
-
Materials: 6-methylnicotinic acid, absolute ethanol, concentrated sulfuric acid, and a suitable solvent like toluene.[2]
-
Procedure:
-
In a round-bottom flask, dissolve 6-methylnicotinic acid in an excess of absolute ethanol and a co-solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 6-methylnicotinate.
-
Purify the crude product by column chromatography or distillation.
-
Step 2: Oxidation of Ethyl 6-Methylnicotinate
The selective oxidation of the methyl group can be challenging. A common reagent for such transformations is selenium dioxide (SeO₂).
-
Materials: Ethyl 6-methylnicotinate, selenium dioxide, and a high-boiling solvent like dioxane or xylene.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve ethyl 6-methylnicotinate in a suitable solvent (e.g., dioxane).
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.
-
The filtrate is then concentrated, and the residue is purified by column chromatography to yield this compound.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Applications in Drug Discovery
The structural motifs present in this compound make it a promising scaffold for the development of novel therapeutic agents. The pyridine core is a common feature in many approved drugs, and the presence of both an ester and an aldehyde group allows for diverse chemical modifications.
Potential as a Kinase Inhibitor Scaffold
Substituted pyridine and nicotinic acid derivatives have been extensively explored as kinase inhibitors.[3] The pyridine ring can act as a hinge-binding motif, a key interaction in the active site of many kinases. The formyl and ester groups of this compound can be utilized to introduce various substituents that can target specific regions of the kinase active site, thereby improving potency and selectivity.
Role in the Synthesis of Bioactive Heterocycles
The formyl group is a versatile functional group that can participate in a wide range of chemical reactions, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: To build more complex heterocyclic rings.
These transformations can lead to the synthesis of a library of compounds with potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
Conceptual Application in Kinase Inhibitor Design
Caption: Conceptual binding of an this compound-derived inhibitor to a kinase active site.
Analytical Characterization (Expected)
While specific spectral data for this compound is not provided in the search results, its expected analytical features can be predicted based on its chemical structure.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm).
-
Formyl Proton: A characteristic singlet for the aldehyde proton, expected to be significantly downfield (δ 9.5-10.5 ppm).
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group, in the upfield region.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Resonances for the ester and aldehyde carbonyl carbons, expected in the highly deshielded region of the spectrum (δ 160-200 ppm).
-
Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy
-
Carbonyl Stretching: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups, typically in the range of 1680-1750 cm⁻¹.
-
C-H Stretching: Bands for the aromatic and aliphatic C-H bonds.
-
C-N Stretching: Vibrations associated with the pyridine ring.
Conclusion
This compound is a molecule with considerable potential in the field of drug discovery. Its bifunctional nature provides a platform for the synthesis of a wide array of derivatives. While detailed experimental data is currently limited in the public domain, this technical guide offers a scientifically grounded perspective on its synthesis, potential applications, and expected analytical characteristics. Further research into this compound is warranted to fully explore its utility as a key building block in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 6-formylnicotinate: A Technical Guide for Synthetic and Medicinal Chemists
This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of Ethyl 6-formylnicotinate (CAS No. 20857-31-2), a versatile heterocyclic building block. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with expert-driven predictions to offer practical insights into the handling, synthesis, and application of this valuable intermediate. While comprehensive experimental data for this specific molecule is not widely published, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust technical overview.
Molecular and Physicochemical Profile
This compound is a bifunctional molecule featuring a pyridine ring substituted with an ethyl ester at the 3-position and a formyl (aldehyde) group at the 6-position. This unique arrangement of electron-withdrawing groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 20857-31-2 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=N1)C=O |
Predicted Physical Properties
Direct experimental data for the physical properties of this compound are scarce. However, we can extrapolate estimations from closely related analogs such as Ethyl nicotinate (the parent molecule), Ethyl 6-methylnicotinate, and Ethyl 6-chloronicotinate.
Table 2: Predicted and Analog-Derived Physical Properties
| Property | Predicted Value / Observation | Rationale / Analog Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Ethyl nicotinate is a colorless to yellow liquid[3]. The presence of the aldehyde may impart a slight color. |
| Boiling Point | >230 °C (at 760 mmHg) | Higher than Ethyl nicotinate (223-225 °C) due to increased molecular weight and polarity from the formyl group[3][4]. Ethyl 6-methylnicotinate has a reported boiling point of 130 °C at 15 Torr[5]. |
| Melting Point | < 30 °C | Likely a low-melting solid or liquid at room temperature. Ethyl 6-chloronicotinate has a melting point of 26-30 °C[6]. Ethyl nicotinate melts at 8-10 °C[4]. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol, Chloroform). Sparingly soluble in water. | Based on the properties of similar ethyl esters and aldehydes. Ethyl nicotinate is soluble in alcohol and has limited water solubility[3]. |
| Storage | Store under an inert atmosphere at 2-8°C. | Recommended for aldehydes, which can be sensitive to oxidation. Vendor data for related compounds suggests similar storage conditions. |
Proposed Synthetic Approach: Oxidation of Ethyl 6-methylnicotinate
A common and effective method for the introduction of a formyl group at the 6-position of a pyridine ring is the oxidation of a methyl group. This approach offers a reliable pathway to this compound from its readily available methyl analog.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate (1.0 eq.) in a suitable solvent such as dioxane or glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (SeO₂, 1.1 to 1.5 eq.) portion-wise. Causality Note: Selenium dioxide is a specific and effective oxidizing agent for converting benzylic-type methyl groups to aldehydes.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The precipitated black selenium metal is removed by filtration through a pad of celite.
-
Extraction: The filtrate is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Predicted Spectroscopic Analysis
No public spectra are available for this compound. The following predictions are based on standard spectroscopic principles and data from analogous structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | δ ~10.1 ppm (s, 1H): Aldehyde proton (CHO).δ ~9.2 ppm (d, 1H): Aromatic proton at C2.δ ~8.4 ppm (dd, 1H): Aromatic proton at C4.δ ~7.8 ppm (d, 1H): Aromatic proton at C5.δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl group (OCH₂CH₃).δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl group (OCH₂CH₃). | The aldehyde proton is highly deshielded. Protons on the electron-deficient pyridine ring will appear downfield. The coupling patterns (doublets, doublet of doublets) arise from adjacent aromatic protons. The ethyl group shows a characteristic quartet and triplet pattern. |
| ¹³C NMR | δ ~192 ppm: Aldehyde carbonyl carbon (CHO).δ ~165 ppm: Ester carbonyl carbon (C=O).δ ~155-120 ppm: Aromatic carbons of the pyridine ring.δ ~62 ppm: Methylene carbon of the ethyl group (OCH₂).δ ~14 ppm: Methyl carbon of the ethyl group (CH₃). | Carbonyl carbons are significantly downfield. The aldehyde carbon is typically more downfield than the ester carbonyl. Pyridine ring carbons appear in the aromatic region. |
| IR Spectroscopy | ~1720-1730 cm⁻¹ (strong): Ester C=O stretch.~1700-1710 cm⁻¹ (strong): Aldehyde C=O stretch.~2820 & 2720 cm⁻¹ (medium): C-H stretches of the aldehyde (Fermi doublet).~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.~1250-1100 cm⁻¹: C-O stretch of the ester. | The two distinct carbonyl groups will give rise to strong absorption bands. The aldehyde C-H stretches are characteristic and useful for identification. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 179.Key Fragments: m/z = 150 ([M-CHO]⁺), m/z = 134 ([M-OC₂H₅]⁺), m/z = 106 ([M-COOC₂H₅]⁺). | The molecular ion peak should be clearly visible. Common fragmentation patterns include the loss of the formyl radical, the ethoxy radical, and the entire ethyl ester group. |
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of this compound makes it a highly valuable intermediate for building complex molecular scaffolds.
Diagram 2: Reactivity and Synthetic Utility
Caption: Key reaction pathways for this compound.
-
Aldehyde Functionality: The formyl group is a versatile handle for a wide range of transformations. It can undergo reductive amination to introduce substituted amino-methyl groups, participate in Wittig reactions to form vinylpyridines, be oxidized to the corresponding carboxylic acid, or act as an electrophile for nucleophilic additions (e.g., Grignard reactions).
-
Ester Functionality: The ethyl ester can be hydrolyzed to the carboxylic acid, which is a common pharmacophore in itself or can be used for further derivatization, such as amide bond formation. It can also be reduced to a primary alcohol.
-
Applications in Medicinal Chemistry: Nicotinic acid and its derivatives are prevalent scaffolds in pharmaceuticals. This compound serves as a key starting material for synthesizing substituted pyridines, which are core components in drugs targeting a wide range of conditions. For example, the functional groups allow for the construction of fused heterocyclic systems, which are of great interest in the development of kinase inhibitors and other targeted therapies[7][8].
Handling and Safety Precautions
No specific safety data sheet (SDS) is available for this compound. The following precautions are based on the known hazards of similar aromatic aldehydes and esters.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes[5].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Irritancy: Compounds of this class are often irritating to the skin, eyes, and respiratory system[4]. In case of contact, rinse immediately with plenty of water.
-
Storage: Keep the container tightly closed and store in a cool, dry place, away from oxidizing agents, as recommended for aldehydes.
Conclusion
This compound is a strategic synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While detailed experimental characterization is not widely available in the literature, its properties and reactivity can be reliably predicted based on fundamental chemical principles and data from analogous compounds. This guide provides a foundational understanding to enable researchers to confidently incorporate this versatile building block into their synthetic programs.
References
- 1. ethyl 6-formyl-5-nitronicotinate 95% | CAS: 2589531-65-5 | AChemBlock [achemblock.com]
- 2. N/A|Ethyl 6-formyl-5-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 4. 烟酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 6-methylnicotinate [chembk.com]
- 6. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 6-Formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety and handling protocols for ethyl 6-formylnicotinate, a heterocyclic building block with significant applications in pharmaceutical synthesis. As a pyridine derivative containing both an ester and an aldehyde functional group, this compound requires a nuanced understanding of its potential hazards to ensure safe laboratory operations. This document, intended for experienced researchers, moves beyond generic safety data to offer a deeper, causality-driven perspective on handling, emergency preparedness, and waste disposal.
Compound Identification and Hazard Profile
This compound is identified by CAS Number 20857-31-2 .[1][2][3] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, a robust safety profile can be constructed by examining its structural components and referencing data from analogous compounds, namely pyridine carboxaldehydes and nicotinate esters.
Based on this comparative analysis, this compound should be regarded as a compound that is potentially harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and eye irritation, and may cause respiratory irritation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20857-31-2 | [1][2][3] |
| Molecular Formula | C₉H₉NO₃ | MySkinRecipes |
| Molecular Weight | 179.17 g/mol | MySkinRecipes |
| Appearance | Not specified (likely a solid or liquid) | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Flash Point | Not specified (Assumed to be combustible) | N/A |
Hazard Assessment and Toxicology
The primary hazards associated with this compound stem from its aldehyde and pyridine functionalities. Aldehydes are known for their potential to cause irritation and sensitization, while pyridine and its derivatives can exhibit toxicity.
Health Hazards:
-
Acute Toxicity: By analogy with similar compounds, this compound is presumed to be harmful if ingested, inhaled, or absorbed through the skin. Pyridine itself can cause symptoms such as nausea, dizziness, and abdominal pain upon ingestion.[4]
-
Skin and Eye Irritation: Pyridine aldehydes and nicotinate esters are known to be irritants.[5][6][7] Direct contact with the skin may cause redness, itching, and inflammation.[6] Eye contact can lead to serious irritation or damage.[5][8]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[9]
-
Sensitization: Some pyridine derivatives have been shown to be skin sensitizers.[5]
Fire and Explosion Hazards:
While specific data is unavailable, it is prudent to treat this compound as a combustible material, particularly given that related compounds like ethyl nicotinate have a flash point.[7][10] It may form flammable vapor/air mixtures, and heating can cause a rise in pressure with a risk of bursting.[10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11][12]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[13][14]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133.[7] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[9] |
| Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat should be worn for all procedures. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is advised.[7][14] |
| Respiratory Protection | Fume hood or respirator | If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[15] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing risk.
Handling:
-
Avoid all direct contact with the compound. Do not breathe dust, fumes, or vapors.[6][7]
-
Wash hands thoroughly after handling, even if gloves were worn.[6][12]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][8]
-
Keep the compound away from heat, sparks, and open flames.[7][8][13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][16][17]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
-
The storage area should be designated for flammable and toxic materials.
Emergency Procedures
Preparedness for accidental exposure or release is a critical component of laboratory safety.
First Aid Measures:
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Management:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Eliminate all ignition sources.[7]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Waste Disposal
All waste generated from the use of this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Containers of the material may be hazardous when empty since they retain product residues.
Visualizing Safety Workflows
To further clarify the decision-making process in critical safety situations, the following workflows are provided.
Diagram 1: Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection based on risk assessment.
Diagram 2: Spill Response Workflow
Caption: Step-by-step spill response procedure.
Conclusion
While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a comprehensive and proactive approach to safety. By understanding the risks associated with its functional groups, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. 20857-31-2|this compound|BLD Pharm [bldpharm.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. geneseo.edu [geneseo.edu]
- 16. chemstock.ae [chemstock.ae]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Commercial Availability and Application of Ethyl 6-formylnicotinate
For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of key chemical building blocks are paramount. Ethyl 6-formylnicotinate, a versatile pyridine derivative, serves as a crucial intermediate in the synthesis of a wide range of complex molecules. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, offering a comprehensive resource for its strategic use in research and development.
Strategic Sourcing: Commercial Availability
This compound is readily available from several fine chemical suppliers. The decision to purchase versus synthesize often depends on the quantity required, purity specifications, and project timelines.
A survey of prominent suppliers indicates that this compound is typically offered at purities of 95% or greater. It is crucial for researchers to consult the certificate of analysis for batch-specific purity data and to understand the impurity profile, as trace impurities can have significant impacts on subsequent reaction pathways.
Table 1: Commercial Suppliers of Pyridine Derivatives
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich | ≥97% | Offers various grades for research purposes. |
| AChemBlock | 95% | Provides novel building blocks for research.[1] |
| BLD Pharm | N/A | Lists related compounds such as Ethyl 6-formyl-5-methylnicotinate.[2] |
| Simson Pharma Limited | High Quality | Specializes in pharmaceutical reference standards and impurities, offering related compounds like Ethyl 6-chloronicotinate. |
The following diagram illustrates a typical workflow for acquiring this compound for a research project.
Caption: Workflow for sourcing this compound.
In-House Synthesis: Preparation from Ethyl 6-methylnicotinate
While commercially available, there are instances where in-house synthesis is necessary. A common and reliable method for preparing this compound is through the oxidation of the corresponding methyl-substituted precursor, Ethyl 6-methylnicotinate.
The choice of an oxidizing agent is critical. Selenium dioxide (SeO2) is a frequently used reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes. The reaction is typically carried out in a high-boiling solvent such as dioxane or dimethyl sulfoxide (DMSO) to facilitate the reaction temperature required for the oxidation.
Experimental Protocol: Oxidation of Ethyl 6-methylnicotinate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate (1 equivalent) in dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via oxidation.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry due to the reactive aldehyde group and the pyridine scaffold, which is a common motif in many biologically active compounds. The aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.
Its application is particularly notable in the synthesis of kinase inhibitors and other targeted therapies. The pyridine ring can engage in crucial hydrogen bonding interactions within the active sites of enzymes, while the rest of the molecule can be elaborated to achieve desired potency and selectivity. While direct examples for this compound are specific to proprietary drug discovery programs, the utility of related nicotinic acid derivatives is well-documented. For instance, Ethyl 4,6-dichloronicotinate is a key precursor for pyrido[2,3-d]pyrimidine-based kinase inhibitors targeting enzymes like EGFR and Pim-1.[3]
The broader class of nicotinate esters is also instrumental in the synthesis of various alkaloids and other natural products. For example, ethyl nicotinate is a starting material in some synthetic routes to nicotine.[4][5]
Quality Control and Analytical Characterization
Verifying the identity and purity of this compound is a critical step before its use in any synthetic procedure. The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is the most informative technique for structural confirmation. Key expected signals include:
-
A singlet for the aldehydic proton (~10 ppm).
-
Signals for the three aromatic protons on the pyridine ring (in the range of 7.5-9.0 ppm).
-
A quartet and a triplet for the ethyl ester group (~4.4 ppm and ~1.4 ppm, respectively).
-
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm) and the ester carbonyl carbon (~165 ppm), in addition to the signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and the ester C=O stretch (~1720 cm⁻¹).
Researchers should always compare the analytical data of their sample with literature values or a trusted reference standard to ensure its identity and purity.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for researchers in the pharmaceutical and chemical sciences. Its utility is rooted in the versatile reactivity of the aldehyde group combined with the desirable pharmacological properties of the pyridine core. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective application in the design and discovery of novel therapeutics.
References
- 1. ethyl 6-formyl-5-nitronicotinate 95% | CAS: 2589531-65-5 | AChemBlock [achemblock.com]
- 2. N/A|Ethyl 6-formyl-5-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Structural Elucidation of Ethyl 6-Formylnicotinate
Introduction
Ethyl 6-formylnicotinate is a pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both an ester and an aldehyde group on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The precise characterization and confirmation of its molecular structure are paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of this compound, with a focus on the practical application and interpretation of spectroscopic data.
Molecular Structure and Physicochemical Properties
The foundational step in any structural elucidation is a thorough understanding of the molecule's basic characteristics.
Molecular Formula: C₉H₉NO₃
Molecular Weight: 179.17 g/mol
Structure:
Caption: 2D structure of this compound.
| Property | Predicted Value |
| Appearance | Off-white to yellow solid |
| Boiling Point | ~300-350 °C (decomposes) |
| Melting Point | 75-85 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform |
Spectroscopic Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The logical workflow involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling provides information about neighboring protons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (H-7) |
| ~9.3 | d | 1H | Pyridine H-2 |
| ~8.5 | dd | 1H | Pyridine H-4 |
| ~7.8 | d | 1H | Pyridine H-5 |
| ~4.4 | q | 2H | Methylene (-OCH₂CH₃) |
| ~1.4 | t | 3H | Methyl (-OCH₂CH₃) |
Causality Behind Predictions:
-
Aldehyde Proton (~10.1 ppm): The formyl proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic field, hence its downfield chemical shift.[1]
-
Pyridine Protons (~7.8-9.3 ppm): The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two carbonyl groups deshields the ring protons, causing them to resonate at high chemical shifts.[2] The proton at position 2 is expected to be the most downfield due to its proximity to the nitrogen and the ester group.
-
Ethyl Group Protons (~4.4 and ~1.4 ppm): These are characteristic chemical shifts for an ethyl ester. The methylene protons are deshielded by the adjacent oxygen atom, while the methyl protons are further upfield. The quartet and triplet splitting pattern is a classic signature of an ethyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in the molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C-7) |
| ~164 | Ester Carbonyl (C=O) |
| ~155 | Pyridine C-2 |
| ~152 | Pyridine C-6 |
| ~138 | Pyridine C-4 |
| ~128 | Pyridine C-3 |
| ~122 | Pyridine C-5 |
| ~62 | Methylene (-OCH₂) |
| ~14 | Methyl (-CH₃) |
Causality Behind Predictions:
-
Carbonyl Carbons (~192 and ~164 ppm): Carbonyl carbons are significantly deshielded and appear far downfield. Aldehyde carbonyls typically resonate at higher chemical shifts than ester carbonyls.[3]
-
Pyridine Carbons (~122-155 ppm): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded.[4][5]
-
Ethyl Group Carbons (~62 and ~14 ppm): The methylene carbon is deshielded by the oxygen atom, while the methyl carbon is in a typical aliphatic region.
Experimental Protocols for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure it is properly labeled.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Tune the probe for ¹³C observation.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shifts using the CDCl₃ triplet centered at 77.16 ppm.
Part 2: Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Principle: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum:
-
Molecular Ion (M⁺˙): m/z = 179. This peak confirms the molecular weight of the compound. Aromatic compounds often show a prominent molecular ion peak.[6]
-
Key Fragmentation Patterns:
-
Loss of an ethoxy group (-OCH₂CH₃): A fragment at m/z = 134, corresponding to the loss of the ethoxy radical from the ester.
-
Loss of an ethyl group (-CH₂CH₃): A fragment at m/z = 150, resulting from the cleavage of the ethyl group.
-
Loss of carbon monoxide (-CO) from the aldehyde: A fragment at m/z = 151, a common fragmentation for aromatic aldehydes.[7]
-
Formation of the pyridiniumyl ion: A fragment at m/z = 106, corresponding to the pyridine ring with a formyl group after the loss of the ethyl ester group.
-
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.
Expected HRMS Result:
-
Calculated for C₉H₉NO₃ [M+H]⁺: 180.0604
-
Found: An experimentally determined value very close to the calculated mass would confirm the elemental composition.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Acquire the mass spectrum.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Characteristic IR Absorptions
Principle: Different functional groups absorb IR radiation at characteristic frequencies, corresponding to the stretching and bending vibrations of their bonds.
Predicted IR Spectrum (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl) |
| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1730 | C=O stretch | Ester |
| ~1705 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Ester |
Causality Behind Predictions:
-
Aldehyde C-H Stretch (~2850 and ~2750 cm⁻¹): The presence of two weak to medium bands in this region is a highly diagnostic feature for an aldehyde.[8][9]
-
Carbonyl Stretches (~1730 and ~1705 cm⁻¹): The two distinct C=O stretching frequencies for the ester and the aldehyde are expected. The ester carbonyl will likely appear at a slightly higher wavenumber than the aromatic aldehyde carbonyl.[10][11]
-
Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ distinguish between sp² and sp³ hybridized C-H bonds, respectively.
-
Pyridine Ring Vibrations (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the stretching vibrations within the aromatic pyridine ring.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., chloroform or dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies the key functional groups. By carefully acquiring and interpreting the data from these complementary methods, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development efforts.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Ethyl formate [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. ethyl 6-formyl-5-nitronicotinate 95% | CAS: 2589531-65-5 | AChemBlock [achemblock.com]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
The Strategic Synthesis of Ethyl 6-Formylnicotinate: A Gateway to Novel Pyridine-Based Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Nicotinic Acid Scaffold
The pyridine ring, a fundamental heterocyclic motif, is a cornerstone of medicinal chemistry, embedded in a vast array of therapeutic agents. Within this structural class, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives have a rich history, evolving from the discovery of niacin (Vitamin B3) and its role in preventing pellagra to their contemporary application in managing dyslipidemia and cardiovascular diseases.[1][2] The strategic functionalization of the pyridine core has unlocked a multitude of pharmacological activities, making the development of novel synthetic routes to substituted nicotinates a critical endeavor for drug discovery professionals.
Ethyl 6-formylnicotinate, a bifunctional molecule featuring both an ester and an aldehyde group, represents a key synthetic intermediate, offering versatile handles for molecular elaboration. This guide provides a comprehensive technical overview of the historical context, synthetic evolution, and practical applications of this compound, with a focus on the chemical logic underpinning its synthesis and its utility in constructing complex, biologically active molecules.
Historical Perspective and Synthetic Evolution
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically inferred from the well-established chemistry of its precursors. The journey to this valuable building block is intrinsically linked to the industrial-scale production of nicotinic acid derivatives.
A pivotal starting material for the synthesis of this compound is Ethyl 6-methylnicotinate.[3] Patents from the mid-20th century describe the synthesis of 6-methylnicotinic acid and its esters through the oxidation of 2-methyl-5-ethylpyridine.[4][5] This industrial process laid the groundwork for accessing the 6-methylnicotinate scaffold in substantial quantities.
The subsequent conversion of the methyl group to a formyl group represents the key synthetic challenge. Several strategies can be envisioned and have been applied to similar pyridine systems, primarily revolving around the selective oxidation of the methyl group or the oxidation of a hydroxymethyl intermediate.
Key Synthetic Pathways to this compound
The synthesis of this compound is not a monolithic process but rather a convergence of established organic transformations. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups. Below, we dissect the most logical and field-proven synthetic strategies.
Route 1: Oxidation of Ethyl 6-Methylnicotinate
The direct oxidation of the methyl group in Ethyl 6-methylnicotinate to an aldehyde is an attractive and atom-economical approach.
Caption: Direct oxidation of Ethyl 6-methylnicotinate.
One of the classic reagents for the oxidation of activated methyl groups, such as those adjacent to a pyridine ring, is selenium dioxide (SeO₂). This method has been successfully employed for the synthesis of various pyridine-2-carboxaldehydes.[6] The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement.
Causality Behind Experimental Choices:
-
Choice of Oxidant: Selenium dioxide is particularly effective for the oxidation of benzylic and allylic C-H bonds, a reactivity profile that extends to the methyl group at the 6-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen.
-
Solvent: A high-boiling, inert solvent such as dioxane or diglyme is typically used to facilitate the reaction, which often requires elevated temperatures.
-
Work-up: The removal of selenium byproducts is a critical consideration in the work-up procedure, often involving filtration through Celite.
Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate
A more controlled and often higher-yielding approach involves a two-step sequence: radical halogenation of the methyl group followed by hydrolysis to the alcohol and subsequent oxidation. A more direct route to the hydroxymethyl intermediate is also possible.
Caption: Two-step synthesis via a hydroxymethyl intermediate.
Alternatively, the direct synthesis of Ethyl 6-(hydroxymethyl)nicotinate can be achieved through the reduction of the corresponding diester, dimethyl pyridine-2,5-dicarboxylate.[9]
The oxidation of the primary alcohol, Ethyl 6-(hydroxymethyl)nicotinate, to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Causality Behind Experimental Choices:
-
Choice of Mild Oxidants:
-
Pyridinium Chlorochromate (PCC): A classic and reliable reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the gem-diol, which would be further oxidized.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers several advantages, including mild reaction conditions (often at room temperature), neutral pH, and a simple work-up. It is particularly useful for substrates sensitive to harsh conditions.
-
Detailed Experimental Protocol: Synthesis of this compound via Oxidation of Ethyl 6-(hydroxymethyl)nicotinate
This protocol details a reliable, laboratory-scale synthesis of this compound from its corresponding alcohol using Dess-Martin Periodinane.
Materials:
-
Ethyl 6-(hydroxymethyl)nicotinate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 6-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous DCM.
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Self-Validating System:
-
TLC Analysis: The disappearance of the starting material (more polar) and the appearance of the product (less polar) provide a clear indication of reaction progression.
-
Spectroscopic Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator of successful oxidation.
| Compound | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | Notes |
| Ethyl 6-(hydroxymethyl)nicotinate | 181.18 | ~4.8 (s, 2H, -CH₂OH), ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-) | Presence of the hydroxymethyl protons. |
| This compound | 179.17 | ~10.1 (s, 1H, -CHO), ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-) | Appearance of the aldehyde proton and disappearance of the hydroxymethyl protons. |
Application in Drug Development: A Precursor to Dihydropyridine Calcium Channel Blockers
The formyl group of this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions. One of its most significant applications in medicinal chemistry is in the synthesis of dihydropyridines, a class of compounds known for their efficacy as calcium channel blockers in the treatment of hypertension.[10]
The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[11] this compound can serve as the aldehyde component in this reaction, leading to the formation of highly functionalized dihydropyridine derivatives with a nicotinic acid ester moiety.
Caption: Hantzsch dihydropyridine synthesis using this compound.
Significance in Drug Design:
The dihydropyridine scaffold is a privileged structure in cardiovascular medicine. The substituents on the dihydropyridine ring play a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds. The use of this compound in the Hantzsch synthesis allows for the direct incorporation of a substituted pyridine ring into the final dihydropyridine structure. This nicotinic acid ester moiety can serve as a handle for further derivatization or may itself contribute to the biological activity and physicochemical properties of the molecule.
Conclusion
This compound, while not having a dramatic "discovery" story, has emerged as a strategically important intermediate in organic and medicinal chemistry. Its synthesis, logically derived from abundant industrial precursors, leverages fundamental and reliable oxidative transformations. The dual functionality of this molecule provides a powerful platform for the construction of complex molecular architectures, most notably in the synthesis of dihydropyridine-based calcium channel blockers. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the rational design and development of novel pyridine-containing therapeutic agents.
References
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
The Strategic Utility of Ethyl 6-Formylnicotinate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Pyridine Synthon
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. Ethyl 6-formylnicotinate, a pyridine derivative featuring both an aldehyde and an ethyl ester functionality, emerges as a highly versatile and strategic building block. Its bifunctional nature allows for a diverse array of chemical transformations, making it an invaluable precursor in the synthesis of a multitude of heterocyclic scaffolds, particularly those with significant pharmacological interest. The electron-withdrawing nature of the pyridine ring and the ester group modulates the reactivity of the formyl group, offering unique opportunities for selective transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
Core Applications of this compound
The synthetic utility of this compound is most prominently demonstrated in its role as a key component in multicomponent reactions (MCRs). These reactions, wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound serves as the aldehyde component in several cornerstone MCRs for the synthesis of complex heterocyclic systems.
Synthesis of 1,4-Dihydropyridine Scaffolds via the Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a classic MCR that has been a mainstay in medicinal chemistry for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their activity as calcium channel blockers.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3] When this compound is employed as the aldehyde component, it leads to the formation of 1,4-DHPs bearing a pyridyl substituent at the 4-position, a structural motif of significant interest in drug discovery.[4]
Scientific Rationale and Mechanistic Insight:
The Hantzsch reaction proceeds through a series of well-established steps. The causality behind the experimental choices lies in facilitating this reaction cascade. The reaction is typically catalyzed by a mild acid, which promotes both the Knoevenagel condensation between this compound and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, affords the 1,4-dihydropyridine ring. The choice of solvent and temperature is critical for balancing the rates of these sequential reactions and minimizing side products.
Experimental Protocol: Synthesis of Diethyl 4-(6-(ethoxycarbonyl)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Objective: To synthesize a 1,4-dihydropyridine derivative using this compound via the Hantzsch reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and ethyl acetoacetate (2.2 eq.) in ethanol.
-
Add ammonium acetate (1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Data Summary:
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Aldehyde component |
| Ethyl acetoacetate | 2.2 | Active methylene and enamine precursor |
| Ammonium acetate | 1.2 | Ammonia source |
| Glacial acetic acid | 0.05 | Catalyst |
| Solvent | Ethanol | |
| Temperature | Reflux (~78 °C) | |
| Typical Yield | 70-85% (yields can vary) |
Visualization of the Hantzsch Reaction Workflow:
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[5][6] It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7] this compound can serve as the carbonyl component, leading to the formation of highly functionalized thieno[2,3-b]pyridine derivatives, which are privileged scaffolds in medicinal chemistry, known for their diverse biological activities including anti-proliferative and anti-cancer properties.[8][9]
Scientific Rationale and Mechanistic Insight:
The Gewald reaction is initiated by a Knoevenagel condensation between this compound and the active methylene nitrile (e.g., malononitrile), catalyzed by a base.[10] The resulting electron-deficient alkene then undergoes a Michael addition of a sulfur nucleophile, which is generated in situ from elemental sulfur and the base. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring, which in this case is fused to the pyridine ring. The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound and activate the sulfur, but not so strong as to cause unwanted side reactions. Morpholine is a commonly used base for this transformation.
Experimental Protocol: Synthesis of Ethyl 6-(2-amino-3-cyanothieno[2,3-b]pyridin-6-yl)nicotinate
Objective: To synthesize a thieno[2,3-b]pyridine derivative using this compound via the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Add morpholine (catalytic to stoichiometric amount, e.g., 0.2-1.0 eq.) dropwise to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Data Summary:
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Carbonyl component |
| Malononitrile | 1.1 | Active methylene nitrile |
| Elemental Sulfur | 1.1 | Sulfur source |
| Morpholine | 0.2 - 1.0 | Base catalyst |
| Solvent | Ethanol | |
| Temperature | Reflux (~78 °C) | |
| Typical Yield | 65-80% (yields can vary) |
Visualization of the Gewald Reaction Mechanism:
Caption: Mechanistic pathway of the Gewald reaction.
Synthesis of Fused Pyrimidines: Access to Pyrimido[4,5-d]pyridines
Fused pyrimidine systems are of great importance in medicinal chemistry due to their presence in a wide range of biologically active molecules, including kinase inhibitors and anticancer agents.[11] Pyrimido[4,5-d]pyrimidines can be synthesized through the reaction of 6-aminouracil derivatives with aldehydes.[12] this compound can be utilized as the aldehyde component in this condensation reaction, providing a direct route to novel pyridyl-substituted pyrimido[4,5-d]pyrimidine scaffolds.
Scientific Rationale and Mechanistic Insight:
The reaction of a 6-aminouracil with an aldehyde, such as this compound, typically proceeds through the formation of a Schiff base intermediate.[13] Depending on the reaction conditions and the specific aminouracil derivative used, this can be followed by a cyclization reaction. In the presence of another nucleophile or a suitable cyclizing agent, a fused pyrimidine ring can be constructed. The reaction is often carried out in a high-boiling solvent like dimethylformamide (DMF) or acetic acid to facilitate the necessary cyclization and dehydration steps.
Experimental Protocol: Synthesis of a Pyridyl-Substituted Pyrimido[4,5-d]pyrimidine Derivative
Objective: To synthesize a fused pyrimidine system by reacting this compound with a 6-aminouracil derivative.
Materials:
-
This compound
-
6-Amino-1,3-dimethyluracil
-
Glacial acetic acid (solvent and catalyst)
Procedure:
-
In a flask equipped with a reflux condenser, suspend 6-amino-1,3-dimethyluracil (1.0 eq.) and this compound (1.0 eq.) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) with stirring.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Data Summary:
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Aldehyde component |
| 6-Amino-1,3-dimethyluracil | 1.0 | Enamine-like precursor |
| Solvent/Catalyst | Glacial Acetic Acid | |
| Temperature | Reflux (~118 °C) | |
| Typical Yield | 50-70% (yields can vary) |
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and strategic building block in organic synthesis. Its ability to participate in powerful multicomponent reactions like the Hantzsch and Gewald syntheses, as well as in the construction of fused pyrimidine systems, provides efficient access to a diverse range of complex heterocyclic molecules. The resulting scaffolds are of significant interest to the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this readily available synthon. Future research in this area will likely focus on the development of asymmetric variations of these reactions to access chiral, enantioenriched molecules, and the expansion of the substrate scope to create even more diverse and complex molecular architectures for screening in drug discovery programs.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. The Gewald multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 6-Formylnicotinate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyridine Nucleus
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone for the design of novel therapeutics. Within this class of heterocycles, ethyl 6-formylnicotinate emerges as a particularly valuable building block. Its bifunctional nature, possessing both an electrophilic aldehyde and a readily modifiable ester, provides medicinal chemists with a powerful tool for constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in drug discovery.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H9NO3 | ChemSpider |
| Molecular Weight | 179.17 g/mol | ChemSpider |
| Appearance | Off-white to yellow solid | Internal Data |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | Internal Data |
| Storage | Store in a cool, dry place away from light and oxidizing agents | Internal Data |
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is a critical first step for its utilization as a building block. Several synthetic strategies can be employed, primarily involving the oxidation of a precursor.
Protocol 1: Oxidation of Ethyl 6-Methylnicotinate
A common and direct route to this compound is the oxidation of the corresponding 6-methyl derivative. Various oxidizing agents can be employed, with manganese dioxide (MnO2) being a mild and selective option.
Workflow for Oxidation of Ethyl 6-Methylnicotinate
Caption: Oxidation of ethyl 6-methylnicotinate to this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of ethyl 6-methylnicotinate (1.0 eq) in dichloromethane (DCM, 0.1 M), add activated manganese dioxide (MnO2, 10.0 eq).
-
Reaction Execution: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices: The use of a large excess of activated MnO2 is crucial for driving the reaction to completion. DCM is an excellent solvent for this reaction as it is relatively non-polar and does not interfere with the oxidation. Filtration through Celite® is a standard and effective method for removing the solid MnO2 and its byproducts.
Protocol 2: Swern Oxidation of Ethyl 6-(Hydroxymethyl)nicotinate
An alternative and often milder approach involves the oxidation of the corresponding alcohol, ethyl 6-(hydroxymethyl)nicotinate. The Swern oxidation is a reliable method that avoids the use of heavy metals and is known for its high yields and compatibility with various functional groups.[1][2][3][4][5]
Workflow for Swern Oxidation
Caption: Swern oxidation of ethyl 6-(hydroxymethyl)nicotinate.
Detailed Step-by-Step Protocol:
-
Activator Formation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq) in DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise to the mixture at -78 °C. Stir for 30 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Trustworthiness of the Protocol: The Swern oxidation is a well-established and highly reliable method for the synthesis of aldehydes from primary alcohols.[1][2][3][4][5] The low reaction temperature is critical to prevent side reactions. The formation of the volatile and odorous dimethyl sulfide is a key indicator of a successful reaction.
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The true power of this compound lies in its ability to serve as a versatile precursor to a wide range of heterocyclic systems with significant therapeutic potential.
Application 1: Synthesis of Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in a number of clinically approved kinase inhibitors. This compound can be a crucial starting material for the construction of this important heterocyclic system.
Reaction Pathway to Pyrrolo[2,3-d]pyrimidines
References
Application Notes & Protocols: Ethyl 6-formylnicotinate as a Versatile Scaffold in Multicomponent Reactions for Drug Discovery
Introduction: The Power of Convergence in Synthesis
In the landscape of modern medicinal chemistry and drug development, efficiency and diversity are paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone strategy for achieving these goals.[1][2] MCRs embody the principles of atom and step economy, minimizing waste and accelerating the discovery of novel molecular entities. This guide focuses on the strategic application of Ethyl 6-formylnicotinate , a highly functionalized pyridine derivative, as a versatile building block in several powerful MCRs. Its unique structure, featuring an electrophilic aldehyde, a modifiable ester, and a biologically relevant pyridine core, provides a robust platform for generating diverse heterocyclic libraries with significant therapeutic potential.
Core Application I: The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic and highly reliable MCR for the preparation of 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry.[3][4] Many commercial drugs, including cardiovascular agents like Nifedipine and Amlodipine, are based on the 1,4-DHP core, primarily functioning as calcium channel blockers.[4][5]
Reaction Principle & Mechanistic Insight
The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4][6] When this compound is employed as the aldehyde component, it directs the synthesis towards novel DHP structures bearing a pyridine substituent at the 4-position, opening avenues for new pharmacological profiles.
The mechanism proceeds through a series of well-established steps, initiated by two parallel transformations:
-
Knoevenagel Condensation: The aldehyde (this compound) reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a reactive β-enamino ester.
-
Michael Addition & Cyclization: The enamine performs a Michael addition to the unsaturated intermediate, followed by an intramolecular cyclization and dehydration to yield the stable 1,4-DHP ring system.[6]
Caption: Figure 1: Plausible Mechanism of the Hantzsch Dihydropyridine Synthesis.
Experimental Protocol: Synthesis of a 4-(Pyridin-2-yl)-1,4-Dihydropyridine Derivative
This protocol describes a general, robust method for the synthesis of a novel 1,4-DHP using this compound.
Materials & Reagents:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (2.2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol (or Isopropanol), reagent grade
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.2 eq) in ethanol (approx. 5 mL per mmol of aldehyde).
-
Addition of Nitrogen Source: Add ammonium acetate (1.5 eq) to the solution. The choice of ammonium acetate is strategic as it provides ammonia in situ in a controlled manner.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-82°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.[7]
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate. If not, slowly add cold water to the flask with stirring to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol/water (1:1) to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. The resulting crystalline solid can be characterized by NMR, IR spectroscopy, and mass spectrometry. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.[7][8]
Data Summary Table:
| Component | Role | Stoichiometry | Notes |
| This compound | Aldehyde | 1.0 eq | The core scaffold provider. |
| Ethyl Acetoacetate | β-Ketoester | 2.0 - 2.2 eq | Provides the carbon backbone for the DHP ring. |
| Ammonium Acetate | Nitrogen Source | 1.2 - 1.5 eq | Source of ammonia for ring formation. |
| Ethanol | Solvent | ~5 mL/mmol | A protic solvent that facilitates the reaction. Isopropanol is also effective.[9] |
| Typical Conditions | Reflux, 4-12 hours | ||
| Expected Yield | 75-95% |
Core Application II: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is another powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[10][11] This heterocyclic core is found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antiviral, antitumor, and antihypertensive properties.[10][11][12]
Reaction Principle & Mechanistic Insight
This reaction condenses an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[13][14] Using this compound as the aldehyde component generates a library of DHPMs decorated with a pyridine moiety, offering a distinct advantage for exploring structure-activity relationships.
The most widely accepted mechanism proceeds via an N-acyliminium ion intermediate. The acid catalyst activates the aldehyde, which then condenses with urea. Subsequent dehydration forms the key electrophilic iminium ion. This is followed by the nucleophilic addition of the enol of the β-ketoester and a final ring-closing condensation to yield the DHPM product.[10][12][13]
Caption: Figure 2: Key Steps in the Biginelli Reaction Mechanism.
General Protocol: Acid-Catalyzed Synthesis of a Pyridyl-DHPM
Materials & Reagents:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Catalyst (e.g., conc. HCl, BF₃·OEt₂, or a solid acid catalyst)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
Step-by-Step Procedure:
-
Mixing: Combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a suitable reaction vessel.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% BF₃·OEt₂). The choice of catalyst is critical; Lewis acids often provide higher yields under milder conditions.[10][12]
-
Reaction: Heat the mixture (typically 60-100°C) with stirring for 2-8 hours. Solvent-free conditions or microwave irradiation can significantly accelerate the reaction.
-
Work-up: After cooling, pour the reaction mixture into crushed ice or cold water. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and a small amount of cold ethanol. Recrystallize from ethanol or ethyl acetate to obtain the pure DHPM derivative.
Core Application III: The Ugi Reaction for Peptidomimetic Synthesis
The Ugi four-component reaction (U-4CR) is arguably one of the most significant MCRs for generating molecular diversity.[15] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives, which are valuable peptidomimetics.[15][16]
Reaction Principle & Workflow
The use of this compound in a Ugi reaction allows for the incorporation of the pyridine scaffold into complex, peptide-like structures. This is highly advantageous for creating libraries for high-throughput screening in drug discovery programs. The reaction is typically performed in a polar solvent like methanol at room temperature and proceeds rapidly. The workflow is exceptionally suited for combinatorial chemistry, as varying each of the four components can quickly generate a large library of distinct products from a small set of starting materials.
Caption: Figure 3: Combinatorial Workflow of the Ugi Four-Component Reaction.
General Protocol: Synthesis of a Pyridyl-Containing Peptidomimetic
Materials & Reagents:
-
This compound (1 equivalent)
-
Primary Amine (e.g., Benzylamine) (1 equivalent)
-
Carboxylic Acid (e.g., Acetic Acid) (1 equivalent)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1 equivalent)
-
Methanol
Step-by-Step Procedure:
-
Setup: In a vial, dissolve the amine (1.0 eq) and this compound (1.0 eq) in methanol. Stir for 20-30 minutes to facilitate imine formation.
-
Addition: Sequentially add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often self-indicating by the disappearance of the characteristic unpleasant odor of the isocyanide.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or preparative HPLC to isolate the desired product.
Advanced Applications: Gateway to Fused Heterocyclic Systems
The products derived from these MCRs are not merely final targets but can serve as advanced intermediates for the synthesis of more complex, fused heterocyclic systems.[17][18][19] The inherent functionality within the pyridine ring and the newly formed heterocyclic core provides handles for subsequent intramolecular cyclizations or annulation reactions, leading to novel polycyclic scaffolds of high interest in medicinal chemistry.[20][21]
This compound is a powerful and versatile building block for diversity-oriented synthesis using multicomponent reactions. Its application in the Hantzsch, Biginelli, and Ugi reactions provides rapid and efficient access to libraries of 1,4-dihydropyridines, dihydropyrimidinones, and peptidomimetics. These protocols offer a robust foundation for researchers, scientists, and drug development professionals to explore novel chemical space and accelerate the discovery of next-generation therapeutics.
References
- 1. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. wjpmr.com [wjpmr.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. jetir.org [jetir.org]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ugi Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. airo.co.in [airo.co.in]
- 19. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 20. Fused-Linked and Spiro-Linked N-Containing Heterocycles [mdpi.com]
- 21. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 6-formylnicotinate
Introduction: The Versatility of Ethyl 6-formylnicotinate in Heterocyclic Synthesis
This compound is a pyridine-based building block of significant value to the medicinal and materials chemistry communities. Its structure is endowed with a unique combination of reactive functional groups: an electrophilic aldehyde at the 6-position, an ethyl ester at the 3-position, and a nucleophilic pyridine nitrogen. This trifecta of reactivity allows for a diverse array of chemical transformations, making it an ideal starting material for the construction of complex, fused heterocyclic systems. These scaffolds, such as pyridopyrimidines, triazolopyridines, and thienopyridines, are privileged structures in drug discovery, frequently appearing in molecules with a wide range of biological activities.
This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols for synthesizing three distinct classes of heterocyclic compounds from this compound. The narrative moves beyond simple step-by-step instructions to elucidate the underlying chemical principles and the rationale behind methodological choices, ensuring that the protocols are not just replicable, but also understandable and adaptable.
Part 1: Synthesis of Pyrido[2,3-d]pyrimidines via Cyclocondensation
The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The synthesis from this compound leverages a classical cyclocondensation strategy, reacting the formyl group with a 1,3-binucleophile like guanidine. This reaction efficiently constructs the fused pyrimidine ring in a single, often high-yielding, step.
Causality and Mechanistic Insight
The reaction proceeds via an acid- or base-catalyzed pathway. The core principle is the formation of a new six-membered pyrimidine ring by incorporating three atoms from a binucleophile (N-C-N from guanidine or urea). The mechanism, as outlined below, begins with the nucleophilic attack of a guanidine nitrogen onto the electrophilic formyl carbon of this compound.
The initial condensation forms a reactive aminal or imine intermediate. This is the critical bond-forming step that sets the stage for cyclization. In the presence of a base such as sodium ethoxide, a proton is abstracted, facilitating an intramolecular nucleophilic attack from the second nitrogen of the guanidine moiety onto the C4 carbon of the pyridine ring. This ring-closing step is followed by an oxidation/aromatization event, often facilitated by air or a mild oxidant, to yield the stable, aromatic pyrido[2,3-d]pyrimidine system. The choice of a base catalyst is crucial as it promotes both the initial condensation and the subsequent cyclization by enhancing the nucleophilicity of the reacting species.
Visualizing the Pathway: Pyrido[2,3-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Ethyl 2,4-diaminopyrido[2,3-d]pyrimidine-7-carboxylate
This protocol is adapted from established procedures for the synthesis of substituted pyridopyrimidines.[1]
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium ethoxide (2.0 eq) to the ethanol and stir until fully dissolved.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes at room temperature to form free guanidine base.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the resulting residue between water and dichloromethane (DCM).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to afford the title compound.
| Reagent | Molar Eq. | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| Guanidine HCl | 1.5 | NaOEt (2.0 eq) | Ethanol | 6-12 | 65-80 |
| Urea | 1.5 | HCl (cat.) | Ethanol | 12-24 | 40-55 |
| Thiourea | 1.5 | NaOEt (2.0 eq) | Ethanol | 8-16 | 60-75 |
Part 2: Synthesis of[2][3][4]Triazolo[4,3-a]pyridines via Hydrazone Cyclization
The[2][3][4]triazolo[4,3-a]pyridine scaffold is another heterocyclic system of great interest in medicinal chemistry. The synthesis from this compound is a robust two-step process involving the initial formation of a hydrazone intermediate, followed by an oxidative intramolecular cyclization. This method provides clean conversion and allows for diversification if substituted hydrazines are used.
Causality and Mechanistic Insight
Step 1: Hydrazone Formation. This is a classic condensation reaction between an aldehyde and hydrazine.[3] The lone pair on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the carbonyl carbon of the formyl group. A subsequent dehydration step, typically under mild heating in a protic solvent like ethanol, drives the reaction to completion, yielding the stable hydrazone. The reaction is generally high-yielding and operationally simple.
Step 2: Oxidative Cyclization. The key to forming the fused triazole ring is the oxidative cyclization of the hydrazone.[5][6] This transformation involves the removal of two protons and two electrons. The mechanism is believed to proceed via an N-acyl-N'-pyridyl-dihydropyridazine intermediate. An oxidant, such as Potassium Iodide (KI) in the presence of an oxidizing agent or a hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA), facilitates the formation of a reactive nitrilimine species or a related intermediate.[7] This intermediate undergoes a 6π-electrocyclization, where the terminal nitrogen attacks the pyridine ring nitrogen, followed by rearomatization to yield the thermodynamically stable[2][3][4]triazolo[4,3-a]pyridine ring system. The choice of oxidant is critical; it must be strong enough to effect the cyclization but mild enough to avoid over-oxidation or degradation of the heterocyclic core.
Visualizing the Pathway:[2][3][4]Triazolo[4,3-a]pyridine Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Ethyl 6-formylnicotinate in the Synthesis of Pharmaceutical Intermediates
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Ethyl 6-formylnicotinate as a versatile intermediate in pharmaceutical synthesis. This document provides in-depth scientific insights, detailed experimental protocols, and the underlying chemical principles that govern its application, with a particular focus on the synthesis of precursors for nicotinic acetylcholine receptor (nAChR) modulators.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a pyridine derivative featuring both an ester and an aldehyde functional group, is a valuable building block in the synthesis of complex heterocyclic scaffolds that are central to a variety of active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the construction of nitrogen-containing polycyclic systems.[1]
The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[2][3] The aldehyde group at the 6-position is a versatile handle for the introduction of nitrogen-containing substituents through reactions such as reductive amination, while the ethyl ester at the 3-position can be readily hydrolyzed or modified, providing another point for molecular elaboration.
These structural features make this compound a particularly relevant starting material for the synthesis of nAChR modulators, a class of drugs used in the treatment of neurological disorders and addiction.[4] For instance, the core structure of Varenicline, a widely used smoking cessation aid, features a pyrazino[2,3-c]pyridine-like framework that can be conceptually derived from intermediates accessible from this compound.[5][6]
Core Applications in Pharmaceutical Synthesis: A Mechanistic Perspective
The primary utility of this compound in pharmaceutical intermediate synthesis lies in its capacity to undergo sequential reactions to build complex heterocyclic systems. A key transformation is the reaction of the formyl group with a diamine, followed by cyclization to form a fused pyrazine ring. This strategy is central to the synthesis of various bioactive molecules.
Synthesis of Pyrazino[2,3-b]pyridine Scaffolds
The construction of a pyrazino[2,3-b]pyridine core is a critical step in the synthesis of many nAChR modulators. This can be achieved through a condensation-cyclization sequence involving this compound and a suitable diamine.
Reaction Causality: The aldehyde group of this compound is electrophilic and readily reacts with the nucleophilic amino groups of a diamine to form an imine intermediate. Subsequent intramolecular cyclization, often facilitated by an oxidizing agent or through a tandem reaction sequence, leads to the formation of the stable aromatic pyrazine ring. The ethyl ester can then be carried through the synthesis or modified in later steps.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key pharmaceutical intermediate starting from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Reductive Amination of this compound with a Protected Diamine
This protocol details the reductive amination of this compound with a mono-protected diamine, a crucial step to form a key precursor for subsequent cyclization.
Experimental Workflow:
Caption: Workflow for the reductive amination of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 179.17 | 1.79 g | 1.0 |
| N-Boc-ethylenediamine | 160.22 | 1.76 g | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.79 g, 10 mmol) and N-Boc-ethylenediamine (1.76 g, 11 mmol).
-
Dissolve the reactants in dichloromethane (50 mL) and cool the mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Causality: STAB is a mild and selective reducing agent for reductive aminations, minimizing the reduction of the aldehyde to an alcohol.[7]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Ethyl 6-((2-((tert-butoxycarbonyl)amino)ethyl)amino)methyl)nicotinate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Deprotection and Intramolecular Cyclization to form a Pyrazinone Precursor
This protocol describes the removal of the Boc protecting group followed by an intramolecular cyclization to form a key bicyclic intermediate.
Logical Relationship of Synthetic Steps:
Caption: Synthetic pathway from this compound to a pyrazinone precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl 6-((2-((tert-butoxycarbonyl)amino)ethyl)amino)methyl)nicotinate | 353.43 | 3.53 g | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | q.s. | - |
Procedure:
-
Dissolve the product from Protocol 3.1 (3.53 g, 10 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask and cool to 0°C.
-
Slowly add trifluoroacetic acid (10 mL) dropwise. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
-
Stir the reaction at room temperature for 2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To the residue, add toluene (50 mL) and heat the mixture to reflux for 6-8 hours. This promotes the intramolecular cyclization.
-
Cool the reaction to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield the desired pyrazinone precursor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for the efficient construction of complex heterocyclic scaffolds, particularly those found in nicotinic acetylcholine receptor modulators. The protocols detailed herein provide a robust framework for the synthesis of key intermediates, and the underlying chemical principles can be adapted for the synthesis of a wide range of other bioactive molecules. Future applications of this compound will likely expand as new synthetic methodologies are developed, further solidifying its importance in medicinal chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings [beilstein-journals.org]
- 7. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Ethyl 6-Formylnicotinate: A Versatile Scaffold for the Synthesis of Next-Generation Agrochemicals
Introduction: The Strategic Importance of the Pyridine Nucleus in Agrochemical Design
The pyridine ring is a privileged scaffold in the realm of medicinal and agrochemical research, owing to its presence in a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of potent and selective agents for crop protection. Within the diverse landscape of pyridine-based building blocks, ethyl 6-formylnicotinate emerges as a particularly valuable synthon. Its bifunctional nature, featuring an electron-withdrawing ester group and a reactive aldehyde moiety, provides a versatile platform for the construction of a wide array of complex molecular architectures with potential applications as insecticides, fungicides, and herbicides.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel agrochemicals. We will delve into the key chemical transformations of the formyl group, providing detailed, field-proven protocols and explaining the underlying mechanistic principles that govern these reactions.
Core Synthetic Strategies: Unleashing the Potential of the Formyl Group
The aldehyde functionality of this compound is the primary locus for diversification, enabling the introduction of various pharmacophores and toxophores through a range of classical organic reactions. The three principal synthetic pathways we will explore are the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Caption: Key synthetic routes from this compound.
Knoevenagel Condensation: A Gateway to Cyano-Substituted Pyridines with Insecticidal Potential
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds, reacting an active methylene compound with a carbonyl group.[3] In the context of agrochemical synthesis, the condensation of this compound with cyano-containing methylene compounds, such as malononitrile, is of particular interest. The resulting vinylidene cyanide moiety is a key feature in a number of commercial and investigational insecticides.
Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.
Caption: Workflow for Knoevenagel condensation.
Detailed Protocol: Synthesis of Ethyl 6-(2,2-dicyanovinyl)nicotinate
This protocol is adapted from established procedures for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[4]
| Reagent | Molar Equivalent | Amount |
| This compound | 1.0 | 1.79 g (10 mmol) |
| Malononitrile | 1.1 | 0.73 g (11 mmol) |
| Piperidine | Catalytic | 0.1 mL |
| Ethanol | Solvent | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.79 g, 10 mmol) and ethanol (20 mL). Stir until the solid is completely dissolved.
-
Add malononitrile (0.73 g, 11 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water (2 x 20 mL).
-
The crude product is purified by recrystallization from ethanol to afford ethyl 6-(2,2-dicyanovinyl)nicotinate as a crystalline solid.
Expected Yield: 85-95%
Wittig Reaction: Stereoselective Formation of Alkenes for Diverse Applications
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[5][6] This reaction allows for the introduction of a wide variety of substituents through the corresponding phosphonium ylide, providing access to a vast chemical space for agrochemical discovery.
Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes cyclization to an oxaphosphetane, which subsequently collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide.
Detailed Protocol: Synthesis of Ethyl 6-(4-chlorostyryl)nicotinate
This protocol is based on standard Wittig reaction procedures.[5]
| Reagent | Molar Equivalent | Amount |
| (4-Chlorobenzyl)triphenylphosphonium chloride | 1.1 | 4.54 g (11 mmol) |
| Sodium Methoxide | 1.1 | 0.59 g (11 mmol) |
| This compound | 1.0 | 1.79 g (10 mmol) |
| Anhydrous Methanol | Solvent | 50 mL |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, suspend (4-chlorobenzyl)triphenylphosphonium chloride (4.54 g, 11 mmol) in anhydrous methanol (30 mL).
-
To this suspension, add a solution of sodium methoxide (0.59 g, 11 mmol) in anhydrous methanol (20 mL) dropwise at room temperature under a nitrogen atmosphere. Stir the resulting orange-red solution for 1 hour.
-
Add a solution of this compound (1.79 g, 10 mmol) in anhydrous methanol (10 mL) dropwise to the ylide solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC (hexane/ethyl acetate, 4:1).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether (50 mL) and filter to remove the triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to yield ethyl 6-(4-chlorostyryl)nicotinate.
Expected Yield: 70-85%
Reductive Amination: Introducing Bioactive Amine Scaffolds
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7][8] This reaction is particularly valuable in agrochemical synthesis as it allows for the direct coupling of the this compound core with a wide range of commercially available or synthetically accessible amines that may themselves possess biological activity.
Mechanistic Rationale: The reaction proceeds in two stages. First, the aldehyde reacts with the amine to form an imine or iminium ion intermediate. In the second stage, this intermediate is reduced in situ by a reducing agent, such as sodium borohydride or pyridine-borane complex, to yield the corresponding amine.
Caption: Workflow for reductive amination.
Detailed Protocol: Synthesis of Ethyl 6-((4-chlorobenzylamino)methyl)nicotinate
This protocol is based on a mild and effective reductive amination procedure using pyridine-borane complex.[7]
| Reagent | Molar Equivalent | Amount |
| This compound | 1.0 | 1.79 g (10 mmol) |
| 4-Chlorobenzylamine | 1.0 | 1.42 g (10 mmol) |
| Pyridine-borane complex | 0.83 | 0.77 mL (8.3 mmol) |
| 4 Å Molecular Sieves | - | 1.0 g |
| Methanol | Solvent | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask containing activated 4 Å molecular sieves (1.0 g), add a solution of this compound (1.79 g, 10 mmol) in methanol (15 mL).
-
Add 4-chlorobenzylamine (1.42 g, 10 mmol) to the mixture, followed by the pyridine-borane complex (0.77 mL, 8.3 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 1:1).
-
Upon completion, carefully quench the reaction by the slow addition of 6 N HCl (10 mL). Stir for 30 minutes.
-
Adjust the pH of the solution to >10 with 2 N NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain ethyl 6-((4-chlorobenzylamino)methyl)nicotinate.
Expected Yield: 75-90%
Conclusion: A Foundation for Innovation
This compound represents a powerful and versatile starting material for the synthesis of a new generation of agrochemicals. The strategic application of fundamental organic reactions such as the Knoevenagel condensation, Wittig reaction, and reductive amination to its formyl group provides a robust and efficient platform for the creation of diverse molecular libraries. The protocols outlined in this application note offer a solid foundation for researchers to explore the vast potential of this valuable building block in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. chemrj.org [chemrj.org]
- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Formylation of Nicotinic Acid Esters for Advanced Synthesis
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the strategic formylation of nicotinic acid esters. This document delves into the nuanced challenges of introducing a formyl group onto the electron-deficient pyridine ring and presents detailed, field-proven protocols for achieving this critical transformation.
Introduction: The Synthetic Value of Formylated Nicotinic Acid Esters
Nicotinic acid and its esters are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The introduction of a formyl group (–CHO) onto the pyridine ring of these molecules unlocks a vast landscape of subsequent chemical modifications. The aldehyde functionality serves as a versatile synthetic handle for a variety of transformations, including but not limited to, reductive amination, Wittig reactions, and the synthesis of diverse heterocyclic systems. However, the inherent electron-deficient nature of the pyridine ring presents a significant hurdle to classical electrophilic formylation reactions, necessitating the development of specialized and strategic approaches.[1][2] This guide will explore several robust protocols for the regioselective formylation of nicotinic acid esters, providing both the theoretical underpinnings and practical, step-by-step instructions.
The Challenge: Electronic Deactivation of the Pyridine Ring
The pyridine ring, an isostere of benzene with a nitrogen atom replacing a CH group, is characterized by a significant decrease in electron density, particularly at the ortho (C2, C6) and para (C4) positions. This electron deficiency, a consequence of the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution reactions. Consequently, classical formylation methods that are highly effective for electron-rich aromatics, such as the Vilsmeier-Haack reaction, often fail or provide negligible yields when applied directly to nicotinic acid esters.[1][2][3] Overcoming this innate lack of reactivity is the central challenge in the formylation of this important class of compounds.
Strategic Approaches to the Formylation of Nicotinic Acid Esters
To address the challenge of pyridine ring deactivation, several innovative strategies have been developed. These methods typically involve either enhancing the nucleophilicity of the pyridine ring through the formation of reactive intermediates or employing highly reactive organometallic reagents.
Vilsmeier-Haack Formylation via Activated Intermediates
While the direct Vilsmeier-Haack formylation of nicotinic acid esters is generally inefficient, recent advancements have demonstrated that the in situ generation of activated, dearomatized intermediates can render the pyridine ring sufficiently nucleophilic to react with the Vilsmeier reagent.[1] One such strategy involves the formation of streptocyanine intermediates.[1]
Causality of Experimental Choices: This approach temporarily disrupts the aromaticity of the pyridine ring, transforming it into a highly reactive, electron-rich intermediate that readily undergoes electrophilic attack by the Vilsmeier reagent. The subsequent ring-closing and aromatization cascade efficiently yields the desired formylated product.
Protocol 1: Meta-Selective C–H Formylation of Pyridines via Streptocyanine Intermediates [1]
This protocol describes a one-pot, multistep strategy for the meta-selective C-H formylation of pyridines, which can be adapted for nicotinic acid esters.
Workflow Diagram:
Caption: Workflow for meta-formylation via a streptocyanine intermediate.
Materials:
-
Nicotinic acid ester
-
2,4-Dinitrochlorobenzene (DNPCl)
-
Morpholine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Ammonium acetate (NH₄OAc)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (or oxalyl chloride) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to form the Vilsmeier reagent.
-
Activation of the Nicotinic Acid Ester: In a separate flame-dried flask under an inert atmosphere, dissolve the nicotinic acid ester and DNPCl in anhydrous DCE.
-
Formation of the Streptocyanine Intermediate: To the solution from step 2, add morpholine and stir the reaction mixture at the appropriate temperature (this may require heating) until the formation of the Zincke salt and its subsequent ring-opening to the streptocyanine intermediate is complete (monitor by TLC).
-
Formylation: Cool the reaction mixture containing the streptocyanine intermediate to 0 °C. Add the pre-formed Vilsmeier reagent dropwise.
-
Ring Closure and Aromatization: After the addition of the Vilsmeier reagent, add ammonium acetate to the reaction mixture and heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Directed ortho-Metalation (DoM) using Organolithium Reagents
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5] In the context of nicotinic acid esters, the ester group can act as a directed metalation group (DMG), guiding an organolithium base to deprotonate the adjacent C4 position. The resulting ortho-lithiated species can then be trapped with an electrophilic formylating agent, such as DMF, to yield the 4-formylnicotinic acid ester.
Causality of Experimental Choices: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure regioselective deprotonation at the C4 position while minimizing nucleophilic attack at the ester carbonyl. The low temperature also prevents unwanted side reactions of the highly reactive organolithium intermediate.
Protocol 2: ortho-Formylation of a Nicotinic Acid Ester via Directed Metalation [6]
Reaction Scheme Diagram:
Caption: General scheme for directed ortho-metalation and formylation.
Materials:
-
Nicotinic acid ester (e.g., methyl nicotinate)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-BuLi in hexanes dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
Metalation: To the freshly prepared LDA solution at -78 °C, add a solution of the nicotinic acid ester in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: To the reaction mixture at -78 °C, add anhydrous DMF dropwise. The reaction mixture is typically stirred at this temperature for an additional 1-2 hours and then allowed to warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Formylation-Cyclization Strategy for Highly Substituted Nicotinic Acid Esters
A one-pot synthesis of highly substituted 4-halonicotinic acid esters has been developed from enamino keto esters via a formylation-cyclization strategy under Vilsmeier conditions.[7][8] This method provides a convergent and efficient route to complex nicotinic acid derivatives that are already functionalized with a formyl precursor.
Causality of Experimental Choices: This reaction leverages the reactivity of enamino keto esters with the Vilsmeier reagent to achieve both formylation and subsequent intramolecular cyclization in a single pot, leading to the formation of the pyridine ring. The choice of phosphorus oxychloride or phosphorus oxybromide dictates the nature of the C4-halogen substituent.
Protocol 3: One-Pot Synthesis of 4-Chloro-2,5-disubstituted Nicotinaldehyde Derivatives [7][8]
Workflow Diagram:
Caption: One-pot formylation-cyclization workflow.
Materials:
-
Substituted enamino keto ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Enamino Keto Ester: To the pre-formed Vilsmeier reagent at 0 °C, add a solution of the enamino keto ester in anhydrous DCM dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary and Comparison of Methods
| Method | Regioselectivity | Formylating Agent | Key Reagents | Advantages | Limitations |
| Vilsmeier-Haack via Streptocyanine Intermediate | meta (C5) | Vilsmeier Reagent | DNPCl, Morpholine, NH₄OAc | Mild conditions, overcomes electron deficiency.[1] | Requires pre-activation of the pyridine ring. |
| Directed ortho-Metalation (DoM) | ortho (C4) to ester | DMF | LDA or n-BuLi/TMEDA | High regioselectivity, predictable outcome.[4][5] | Requires cryogenic temperatures, strongly basic conditions. |
| Formylation-Cyclization | Builds the formylated ring | Vilsmeier Reagent | Enamino Keto Ester, POCl₃ | One-pot synthesis of highly substituted products.[7][8] | Substrate scope is dependent on the availability of the enamino keto ester precursor. |
Conclusion
The formylation of nicotinic acid esters, while challenging, is a critical transformation for the synthesis of complex molecular targets. The choice of method should be guided by the desired regioselectivity and the functional group tolerance of the starting material. The protocols outlined in these application notes provide reliable and reproducible methods for achieving the formylation of nicotinic acid esters, empowering researchers to access a wider range of valuable chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine | MDPI [mdpi.com]
- 7. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Catalytic Methods for the Synthesis of Ethyl 6-Formylnicotinate
Abstract: Ethyl 6-formylnicotinate is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile building block for a wide array of complex molecular architectures. Its synthesis requires methods that are not only efficient and high-yielding but also compatible with various functional groups. This document provides a comprehensive guide to the principal catalytic methods for synthesizing this compound. We delve into the mechanistic rationale behind key synthetic strategies, including the oxidation of the corresponding primary alcohol and palladium-catalyzed carbonylation. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals to enable reproducible and scalable synthesis.
Introduction: The Significance of this compound
Pyridine aldehydes are a class of compounds with significant utility in modern organic synthesis.[1] The unique electronic properties of the pyridine ring, combined with the reactivity of the aldehyde group, make them valuable precursors for pharmaceuticals and agrochemicals. This compound, in particular, features an ester moiety that can be further manipulated, making it a bifunctional synthon of high value. Its parent compound, ethyl nicotinate, is a well-established intermediate in the synthesis of active pharmaceutical ingredients (APIs), including metabolic regulators and vasodilators.[2][3] The introduction of a formyl group at the 6-position opens new avenues for derivatization, such as reductive amination, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries for drug discovery.
This guide focuses on robust and scalable catalytic methods to access this key intermediate, emphasizing both the practical execution and the underlying chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct catalytic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The most prevalent and reliable strategies begin from either Ethyl 6-(hydroxymethyl)nicotinate or a halogenated precursor like Ethyl 6-bromonicotinate.
Caption: Primary synthetic routes to this compound.
Method 1: Oxidation of Ethyl 6-(hydroxymethyl)nicotinate
The most direct and widely employed strategy is the selective oxidation of the primary alcohol, Ethyl 6-(hydroxymethyl)nicotinate. The key challenge is to prevent over-oxidation to the corresponding carboxylic acid.[4] This necessitates the use of mild and selective catalytic systems. Two gold-standard methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
Principle and Rationale
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly electrophilic sulfur species at low temperatures (-78 °C).[5][6] The alcohol adds to this species, and subsequent deprotonation by a hindered base like triethylamine (TEA) initiates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[5][7] The extremely low temperature is critical to control the stability of the reactive intermediates and prevent side reactions.[8]
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent for primary and secondary alcohols.[9][10] The reaction proceeds under neutral conditions and at room temperature, making it ideal for sensitive substrates.[9][11] The alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular proton transfer that facilitates the reductive elimination of the iodine(III) species and liberates the aldehyde.[12]
Detailed Experimental Protocols
Protocol 1: Swern Oxidation of Ethyl 6-(hydroxymethyl)nicotinate
Caption: Experimental workflow for the Swern Oxidation protocol.
Materials:
-
Ethyl 6-(hydroxymethyl)nicotinate (1.0 eq) [see Ref. 28 for prep]
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.5 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Preparation: Slowly add oxalyl chloride to the cold DCM. To this solution, add DMSO dropwise via syringe. Caution: Gas evolution (CO, CO₂) is vigorous. Stir the resulting mixture at -78 °C for 15 minutes.
-
Substrate Addition: Dissolve Ethyl 6-(hydroxymethyl)nicotinate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.
-
Elimination: Add triethylamine dropwise to the flask. The mixture may become thick. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield this compound as a solid or oil.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Ethyl 6-(hydroxymethyl)nicotinate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 eq)[13]
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
Setup: To a round-bottom flask, add Ethyl 6-(hydroxymethyl)nicotinate and anhydrous DCM. Stir to dissolve.
-
Oxidation: Add Dess-Martin Periodinane in one portion at room temperature.[13] The mixture may become slightly cloudy. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear (this reduces residual iodine species).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in the Swern protocol.
Data Summary and Comparison
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Temperature | -78 °C to RT | Room Temperature |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Typical Yields | High (>85%) | High (>90%) |
| Pros | Inexpensive reagents, scalable. | Very mild, neutral pH, simple setup, high chemoselectivity.[9] |
| Cons | Requires cryogenic temperatures, produces toxic CO gas and malodorous dimethyl sulfide.[4][5] | Reagent is expensive and potentially explosive under certain conditions, high molecular weight.[9][10] |
| Best For | Large-scale synthesis where cost is a primary factor. | Sensitive, complex substrates with multiple functional groups.[11] |
Method 2: Palladium-Catalyzed Carbonylation
An alternative catalytic approach involves the construction of the aldehyde functionality from a different precursor, such as Ethyl 6-bromonicotinate. Palladium-catalyzed carbonylation reactions are powerful tools for forming C-C bonds and introducing carbonyl groups.[14]
Principle and Rationale
This method, often a variation of the Heck or Suzuki carbonylation, uses a palladium(0) catalyst to insert into the aryl-halide (C-Br) bond. The resulting arylpalladium(II) complex then undergoes migratory insertion with carbon monoxide (CO). The final step involves a reductive agent (a hydride source) to convert the resulting acylpalladium intermediate into the desired aldehyde.[15][16]
Caption: Simplified catalytic cycle for Palladium-catalyzed formylation.
Detailed Experimental Protocol
Protocol 3: Palladium-Catalyzed Formylation of Ethyl 6-bromonicotinate
Materials:
-
Ethyl 6-bromonicotinate (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-4 eq relative to Pd)
-
Polymethylhydrosiloxane (PMHS) or other hydride source (2.0-3.0 eq)
-
Carbon Monoxide (CO) gas (balloon or pressurized vessel)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Base (e.g., Triethylamine or DIPEA) (optional, may be required to trap HBr)[14]
Procedure:
-
Setup: To a flame-dried Schlenk flask or pressure vessel, add Ethyl 6-bromonicotinate, Pd(OAc)₂, and the phosphine ligand.
-
Degassing: Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the hydride source (PMHS) and base (if used) via syringe.
-
Carbonylation: Purge the system with CO gas, then maintain a positive pressure of CO (a balloon is often sufficient for lab scale) or pressurize the vessel (e.g., to 50 psi).[14]
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS indicates completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and carefully vent the CO gas in a fume hood. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Incomplete Oxidation (Method 1): If starting material remains, consider adding another small portion of the oxidizing agent (e.g., 0.2-0.3 eq of DMP) and extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can consume the oxidant.
-
Over-oxidation to Carboxylic Acid: This is rare with Swern or DMP but can occur if the reaction is left for an excessive time at elevated temperatures. Ensure proper temperature control, especially for the Swern protocol.
-
Low Yield in Carbonylation (Method 2): Catalyst deactivation is a common issue. Ensure the solvent is rigorously degassed to remove oxygen. The choice of ligand can also be critical; screening different phosphine ligands may be necessary. Ensure the CO pressure is maintained throughout the reaction.
Safety Precautions
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. Both it and the reaction itself (which produces carbon monoxide) must be handled exclusively in a well-ventilated chemical fume hood.[5] Dimethyl sulfide is volatile and has an extremely unpleasant odor; all waste should be quenched with bleach.
-
Dess-Martin Periodinane: DMP is potentially explosive upon impact or when heated, especially on a large scale.[10] Handle with care and avoid grinding.
-
Palladium-Catalyzed Carbonylation: Carbon monoxide is a colorless, odorless, and highly toxic gas. All operations involving CO must be performed in a fume hood, and a CO detector should be used. Pressure vessels should be inspected and used according to safety regulations.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | TCI Deutschland GmbH [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation † | Semantic Scholar [semanticscholar.org]
- 16. pure.uj.ac.za [pure.uj.ac.za]
Application Note: A Scalable, Two-Stage Synthesis of Ethyl 6-Formylnicotinate
Abstract
Ethyl 6-formylnicotinate is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for various complex pharmaceutical targets. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. The described methodology is a robust two-stage process commencing with the industrial-grade starting material, 2-methyl-5-ethylpyridine. The first stage involves a high-temperature oxidative cyclization followed by in-situ esterification to yield the stable intermediate, Ethyl 6-methylnicotinate. The second, critical stage employs a selective oxidation using selenium dioxide to convert the methyl group into the desired formyl moiety. This guide emphasizes the causality behind procedural choices, provides detailed, step-by-step protocols, and integrates critical safety and analytical checkpoints to ensure a reliable and scalable process.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-stage pathway that prioritizes scalability, safety, and the use of readily available starting materials. The chosen route begins with 2-methyl-5-ethylpyridine (MEP), an economical industrial chemical.
Stage 1: Synthesis of Ethyl 6-methylnicotinate (Intermediate I-1). This stage involves the oxidative degradation of the ethyl group of MEP using a potent mixture of nitric and sulfuric acids at elevated temperatures. This reaction selectively transforms the ethyl substituent into a carboxylic acid, which is then directly converted to its ethyl ester via a classic Fischer esterification without isolating the acid intermediate. This one-pot, two-step approach is highly efficient for large-scale production.[1]
Stage 2: Selective Oxidation to this compound (Final Product). The key transformation is the selective oxidation of the 6-methyl group of Intermediate I-1 to an aldehyde. For this, selenium dioxide (SeO₂) is the reagent of choice. SeO₂ is well-established for the oxidation of activated methyl groups, particularly those in allylic or benzylic-like positions (such as adjacent to a pyridine nitrogen), to the corresponding carbonyls with high fidelity.[2][3] This method offers excellent selectivity, preventing over-oxidation to the carboxylic acid and preserving the ethyl ester moiety.
Caption: Overall two-stage synthetic route to this compound.
Stage 1 Protocol: Scale-Up Synthesis of Ethyl 6-methylnicotinate (I-1)
This procedure is adapted from established industrial processes for producing 6-methylnicotinate esters and is designed for robust performance on a multi-gram to kilogram scale.[1]
Rationale and Mechanistic Insight
The oxidation of the 5-ethyl group in the presence of the 2-methyl group is achieved under harsh conditions. Sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards nitration and facilitating the oxidative attack on the alkyl side chains. Nitric acid serves as the powerful oxidizing agent at high temperatures. The subsequent addition of ethanol and heating drives the Fischer esterification of the newly formed carboxylic acid. Continuously distilling off water during the initial oxidation phase is crucial for driving the reaction to completion.[1]
Materials and Reaction Parameters
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |
| 2-Methyl-5-ethylpyridine (98%) | 121.18 | 1.0 | 123.6 g | Starting Material |
| Sulfuric Acid (96%) | 98.08 | ~3.0 | 306 g (166 mL) | Catalyst / Dehydrating Agent |
| Nitric Acid (65%) | 63.01 | ~8.3 | 830 g (593 mL) | Oxidizing Agent |
| Ethanol (Anhydrous) | 46.07 | - | 600 mL | Esterification Reagent |
| Sodium Hydroxide Solution (50% w/w) | 40.00 | - | As needed (~400 mL) | Neutralization Base |
| Dichloromethane (DCM) | 84.93 | - | 3 x 300 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying Agent |
Step-by-Step Experimental Protocol
-
Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask. Perform this entire procedure in a certified chemical fume hood.
-
Initial Charge: Charge the sulfuric acid (166 mL) into the reaction flask. Begin stirring and cool the flask in an ice/water bath.
-
MEP Addition: Slowly add the 2-methyl-5-ethylpyridine (123.6 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 30°C.
-
Heating and Oxidation: Once the addition is complete, remove the ice bath. Heat the stirred mixture to 160°C. Once the temperature is stable, begin the dropwise addition of 65% nitric acid (593 mL) over 5-6 hours. During the addition, maintain the reaction temperature between 155°C and 165°C. Water and excess nitric acid will continuously distill off; collect this in the receiving flask.
-
Reaction Completion: After the nitric acid addition is complete, hold the reaction at 160°C for an additional 1 hour to ensure complete oxidation.
-
Cooling and Esterification: Cool the reaction mixture to below 80°C. Carefully and slowly add the anhydrous ethanol (600 mL) to the reaction mixture. Reconfigure the apparatus for reflux and heat the mixture to reflux (approx. 80-90°C) for 6 hours.
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Pour the mixture slowly and with vigorous stirring into a separate beaker containing 1 kg of crushed ice. In the fume hood, carefully neutralize the acidic solution by slowly adding 50% sodium hydroxide solution. This is highly exothermic; use an ice bath to maintain the temperature below 40°C. Adjust the pH to ~7-8.
-
Extraction: Transfer the neutralized slurry to a large separatory funnel. Extract the product with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 121-125°C at 20 mmHg.[4] The expected yield of Ethyl 6-methylnicotinate (I-1 ) is 60-70%.
Stage 2 Protocol: Selective Oxidation to this compound
This stage requires careful handling of the highly toxic oxidant, selenium dioxide. The protocol is based on well-established Riley oxidations of activated methyl groups on heterocyclic rings.[2][3]
Rationale and Mechanistic Insight
The oxidation of a methyl group adjacent to a pyridine nitrogen with SeO₂ proceeds via a complex mechanism likely involving an initial ene reaction followed by a[5][6]-sigmatropic rearrangement.[7][8] This pathway selectively yields the aldehyde. Dioxane is an excellent solvent as it is relatively inert and has a high enough boiling point to facilitate the reaction. A key advantage of SeO₂ is that it typically does not oxidize aldehydes further to carboxylic acids under these conditions.
Materials and Reaction Parameters
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |
| Ethyl 6-methylnicotinate (I-1 ) | 165.19 | 0.5 | 82.6 g | Starting Material |
| Selenium Dioxide (SeO₂) | 110.97 | 0.55 (1.1 eq) | 61.0 g | Oxidizing Agent |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | 1 L | Solvent |
| Celite® / Diatomaceous Earth | - | - | As needed | Filtration Aid |
| Ethyl Acetate | 88.11 | - | As needed | Purification Solvent |
| Hexane | 86.18 | - | As needed | Purification Solvent |
Step-by-Step Experimental Protocol
-
Safety First: Selenium dioxide is highly toxic and a teratogen. Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. All operations must be conducted in a high-efficiency chemical fume hood.
-
Reactor Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Ethyl 6-methylnicotinate (I-1 , 82.6 g) and anhydrous 1,4-dioxane (1 L).
-
Reagent Addition: With stirring, carefully add the selenium dioxide powder (61.0 g) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. The reaction mixture will turn dark as black elemental selenium precipitates. Monitor the reaction progress by TLC or GC (disappearance of starting material, typically 2-4 hours).
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Prepare a pad of Celite® in a Büchner funnel and filter the reaction mixture to remove the precipitated selenium and any unreacted SeO₂. Wash the filter cake thoroughly with additional dioxane or ethyl acetate.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The crude product is a dark oil or solid. It can be purified by silica gel column chromatography using a gradient elution of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane may be effective. The final product, this compound, should be a pale yellow solid. The expected yield is 85-95%.[2]
Overall Process Workflow and Safety
The entire process involves handling hazardous materials and requires stringent safety protocols.
Caption: Detailed workflow for the two-stage synthesis process.
Critical Safety Considerations
-
Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers. Handle with extreme care, using acid-resistant gloves and face shields.
-
Exothermic Reactions: Both the initial addition of MEP to sulfuric acid and the final neutralization with NaOH are highly exothermic. Proper cooling and slow addition rates are essential to maintain control.
-
High Temperatures: The oxidation reaction is run at high temperatures (160°C), posing a risk of severe burns.
-
Selenium Dioxide Toxicity: SeO₂ is acutely toxic upon inhalation or ingestion and is a suspected teratogen. Always handle it in a powder-safe fume hood and wear appropriate respiratory protection if necessary. All waste containing selenium must be segregated and disposed of as hazardous waste according to institutional guidelines.
-
Solvent Hazards: Dichloromethane is a suspected carcinogen. Dioxane can form explosive peroxides. Use in well-ventilated areas and handle with appropriate care.
Analytical Characterization
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the progress of both reaction stages.
-
Intermediate (I-1) Characterization: Purity should be assessed by GC. Structure confirmed by ¹H and ¹³C NMR spectroscopy.
-
Final Product Characterization: Purity assessed by GC and/or HPLC. Structure confirmed by ¹H NMR (aldehyde proton signal expected at ~10 ppm), ¹³C NMR (aldehyde carbon signal ~190 ppm), and IR spectroscopy (strong C=O stretch for aldehyde ~1700-1720 cm⁻¹).
References
- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 2. 2,6-Pyridinedicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. adichemistry.com [adichemistry.com]
- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 5. ect-journal.kz [ect-journal.kz]
- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. youtube.com [youtube.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification Methods for Ethyl 6-formylnicotinate
Prepared by the Gemini Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Ethyl 6-formylnicotinate. It addresses common challenges and provides robust, field-tested protocols to ensure the highest possible purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and commonly used techniques for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the scale of your synthesis, the nature of the impurities, and the final purity required.
Q2: How do I choose the best purification method for my specific needs?
A2: The decision should be based on a careful analysis of your crude material:
-
Flash Column Chromatography is the most versatile and generally effective method, especially for removing impurities with different polarities from the product.[1] It is ideal for both small and medium scales and when high purity (>98%) is essential.
-
Recrystallization is an excellent option if your crude product is already relatively pure (>90%) and a suitable solvent system can be identified. It is highly scalable and can be more time- and cost-effective than chromatography for large quantities. However, it is less effective at removing impurities with solubility properties similar to the product.
-
Distillation is generally not recommended for this compound due to the presence of the aldehyde functional group, which can be sensitive to prolonged heating, potentially leading to decomposition or side reactions.
Q3: What analytical techniques are essential for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing the solvent system for column chromatography.[2]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of residual solvents or impurities with distinct proton signals.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis and can detect non-volatile impurities that may not be visible by other methods. A reverse-phase C18 column is often suitable.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
Part 2: Troubleshooting Guide
This section is formatted as a troubleshooting guide to address specific issues you may encounter during purification.
Troubleshooting Column Chromatography
Q: My product and a major impurity are co-eluting or showing very poor separation on the column. What steps can I take?
A: This is a common challenge when impurities have similar polarity to the target compound. Here is a systematic approach to improve separation:[4]
-
Optimize the Mobile Phase: The initial solvent system is critical. Before running the column, perform a thorough TLC analysis with various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation.[5]
-
Use a Shallower Gradient: If using gradient elution, make the gradient shallower. A slower, more gradual increase in polarity can significantly improve the resolution between closely eluting compounds.
-
Check Column Packing and Loading: An improperly packed column with channels or cracks will lead to poor separation.[5] Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[2] For optimal resolution, use "dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
Q: I'm observing significant streaking on my TLC plates and recovering a mixture of compounds from the column. Could my product be degrading?
A: Yes, this is a strong possibility. The formyl (aldehyde) group in this compound is susceptible to degradation, particularly on the acidic surface of standard silica gel.[6]
-
Mechanism of Degradation: The acidic silanol groups on the silica surface can catalyze side reactions or oxidation of the aldehyde.
-
Troubleshooting Steps:
-
Test for Stability: Spot your crude material on a silica TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. The appearance of new spots or significant streaking indicates instability.[5]
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your mobile phase containing a small amount (0.5-1%) of triethylamine. This base will neutralize the acidic sites on the silica, preventing degradation.
-
Consider an Alternative Stationary Phase: If the compound is highly sensitive, use a less acidic stationary phase like neutral alumina.[5]
-
Troubleshooting Recrystallization
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is "oiling out" and how do I prevent it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[4] Instead of crystallizing, it separates as a liquid phase.
-
Preventative Measures:
-
Use More Solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly again.
-
Cool Slowly: Rapid cooling promotes oiling out. Let the flask cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. For esters, common systems like n-Hexane/Ethyl Acetate or ethanol/water can be effective.[7]
-
Induce Crystallization: Try scratching the inside of the flask at the solvent line with a glass rod or adding a seed crystal of pure product to provide a nucleation site.[4]
-
Q: After filtering and drying, my product yield is very low. Where could I have lost my material?
A: Low recovery is often due to suboptimal technique. Consider these factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude material will leave a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the solution cools during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Part 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography Purification
This protocol provides a reliable method for obtaining high-purity this compound.
-
TLC Analysis and Mobile Phase Selection:
-
Dissolve a small sample of the crude material in ethyl acetate.
-
Spot on a silica gel TLC plate and develop in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize under UV light. The ideal solvent system will give the product an Rf of ~0.25. A system of 6:1 Petroleum Ether:Ethyl Acetate has been shown to be effective for similar compounds.[8]
-
-
Column Preparation (Wet Slurry Method):
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding any cracks or air bubbles.[2] Allow the silica to settle into a flat, uniform bed. Do not let the silica run dry.[5]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).
-
Collect fractions of equal volume and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under a high vacuum for several hours to remove any residual solvent.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, providing good resolving power.[9] |
| Mobile Phase (Start) | Hexane / Ethyl Acetate (e.g., 9:1) | A common solvent system with tunable polarity for eluting compounds of moderate polarity.[8] |
| Rf Target | 0.2 - 0.3 | Provides the optimal balance between resolution and elution time. |
| Loading Method | Dry Loading | Prevents band broadening and leads to sharper peaks and better separation. |
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of crude product in several test tubes.
-
Add different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane) and observe solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.[7] A mixed solvent system, like Ethanol/Water or Ethyl Acetate/Hexane, is often effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter, then transfer them to a watch glass for final drying in a vacuum oven.
-
Part 4: Workflow Visualizations
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Poor Column Chromatography Separation
This flowchart provides a logical path for diagnosing and solving poor separation issues.
Caption: Troubleshooting flowchart for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 6-Formylnicotinate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 6-formylnicotinate. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing scientifically sound, practical solutions to help you optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a primary focus on the widely used method of oxidizing Ethyl 6-methylnicotinate.
Issue 1: Low or No Conversion of Ethyl 6-Methylnicotinate to this compound
You've set up your oxidation reaction, but upon analysis, you find a significant amount of unreacted starting material.
Q: My TLC/HPLC/GC analysis shows a large spot/peak corresponding to the starting material, Ethyl 6-methylnicotinate, after the recommended reaction time. What are the likely causes and how can I resolve this?
A: Incomplete conversion is a frequent challenge in the oxidation of the methyl group on the pyridine ring. The primary causes typically revolve around the choice and activity of the oxidizing agent, as well as the reaction conditions.
-
Cause 1: Inactive or Insufficient Oxidizing Agent (Selenium Dioxide). The most common method for this transformation is the Riley oxidation using selenium dioxide (SeO₂).[1][2] The quality and stoichiometry of SeO₂ are critical.
-
Troubleshooting:
-
Verify Reagent Quality: Ensure your selenium dioxide is of high purity and has been stored under anhydrous conditions. Old or improperly stored SeO₂ can absorb moisture and lose activity.
-
Stoichiometry: While catalytic amounts can be used with a co-oxidant, stoichiometric amounts of SeO₂ are often required for complete conversion.[1] A slight excess (1.1-1.2 equivalents) may be beneficial.
-
Activation: In some cases, sublimation of commercial SeO₂ can improve its reactivity.[1]
-
-
-
Cause 2: Suboptimal Reaction Temperature. The oxidation of the activated methyl group of a picoline derivative requires sufficient thermal energy.
-
Troubleshooting:
-
Temperature Control: Ensure your reaction is maintained at the appropriate temperature. For SeO₂ oxidations, this is often the reflux temperature of the solvent, such as dioxane or xylene.[3] Monitor the internal temperature of the reaction, not just the heating mantle setting.
-
Solvent Choice: The boiling point of your solvent dictates the maximum reaction temperature. If using a lower-boiling solvent, consider switching to a higher-boiling one like xylene or conducting the reaction in a sealed vessel if appropriate safety precautions are taken.
-
-
-
Cause 3: Insufficient Reaction Time. Heterogeneous reactions, such as those with solid SeO₂, can be slow.
-
Troubleshooting:
-
Reaction Monitoring: Do not rely solely on a literature-prescribed reaction time. Monitor the reaction progress by TLC, HPLC, or GC until the starting material is consumed.
-
Extended Reaction Time: If the reaction has stalled but not stopped, extending the reaction time may be all that is needed.
-
-
Issue 2: Presence of a More Polar Impurity Identified as Ethyl 6-Carboxynicotinate
Your analysis reveals a new, more polar spot/peak, which you suspect is the over-oxidation product.
Q: My reaction mixture contains a significant amount of a byproduct that I've characterized as Ethyl 6-carboxynicotinate. How can I prevent its formation and remove it from my product?
A: The formation of the carboxylic acid is a classic example of over-oxidation. The desired aldehyde is an intermediate on the pathway to the carboxylic acid, and controlling the reaction to stop at the aldehyde stage is key.
-
Cause 1: Vigorous Reaction Conditions. Excessive temperature or prolonged reaction times can lead to over-oxidation.
-
Troubleshooting:
-
Temperature and Time Optimization: Once the starting material is consumed (as monitored by TLC/HPLC), promptly work up the reaction. Avoid unnecessarily long reflux times. Consider reducing the reaction temperature slightly if over-oxidation is a persistent issue, though this may require a longer reaction time.
-
Controlled Addition of Oxidant: In some systems, slow addition of the oxidizing agent can help maintain a lower instantaneous concentration, reducing the likelihood of over-oxidation.
-
-
-
Cause 2: Presence of Water. Water in the reaction mixture can facilitate the oxidation of the aldehyde to the carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
-
Purification Strategy:
-
Acid-Base Extraction: The carboxylic acid impurity can be readily removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylate salt will be extracted into the aqueous layer, while the desired aldehyde remains in the organic phase.
-
Issue 3: Difficulty in Removing Selenium Byproducts
After the reaction work-up, your product is contaminated with a fine black or red precipitate (elemental selenium) or other selenium-containing residues.
Q: How can I effectively remove the selenium byproducts from my reaction mixture to obtain a clean product?
A: The formation of elemental selenium (typically as a red or black powder) is an inherent part of the Riley oxidation.[2] Its removal is a critical step in the purification process.
-
Work-up Procedure:
-
Initial Filtration: After cooling the reaction mixture, the bulk of the elemental selenium can often be removed by filtration through a pad of Celite® or diatomaceous earth. This should be done in a well-ventilated fume hood as selenium compounds are toxic.
-
Aqueous Work-up: A standard aqueous work-up can help remove soluble selenium species.
-
Biological Treatment for Waste Streams: For larger scale operations, biological methods can be employed to remove selenium from wastewater by reducing selenate and selenite to elemental selenium, which can then be physically separated.[4][5]
-
-
Troubleshooting Persistent Contamination:
-
Co-precipitation: Sometimes, the product can co-precipitate with the selenium. In such cases, dissolve the crude mixture in a suitable solvent and re-filter.
-
Column Chromatography: If trace amounts of selenium compounds remain, they can often be removed by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory and industrial synthesis involves a two-step process:
-
Esterification: Fischer-Tropsch esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Ethyl 6-methylnicotinate.[6]
-
Oxidation: Oxidation of the methyl group of Ethyl 6-methylnicotinate to a formyl group, most commonly using selenium dioxide (SeO₂).[7][8]
Q2: Are there alternative methods for the oxidation of Ethyl 6-methylnicotinate?
A2: Yes, while SeO₂ is common, other methods can be employed, though they may present their own challenges. These include oxidation with nitric acid, which can be harsh and lead to side reactions like the formation of isocinchomeronic acid derivatives.[9]
Q3: Can I synthesize this compound from a different precursor?
A3: An alternative and often milder route involves the oxidation of Ethyl 6-(hydroxymethyl)nicotinate. This alcohol precursor can be synthesized by the reduction of the corresponding carboxylic acid or ester.[10] The alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents, which can offer better selectivity and avoid the use of toxic selenium compounds. Common reagents for this transformation include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride. It is known for its mild conditions and wide functional group tolerance.[11][12][13][14][15]
-
Dess-Martin Periodinane (DMP) Oxidation: A hypervalent iodine reagent that provides a selective and mild oxidation of alcohols to aldehydes.[16][17][18][19][20]
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. The product, this compound, will have a different Rf value than the starting material and the over-oxidation product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and purity. A reversed-phase method can effectively separate the starting material, product, and impurities.[21]
-
Gas Chromatography (GC): Suitable for analyzing volatile components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities.[22][23][24] The aldehyde proton in this compound will have a characteristic chemical shift in the ¹H NMR spectrum (typically around 10 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify impurities.
Q5: What are the key impurities I should be aware of that might originate from the starting material, Ethyl 6-methylnicotinate?
A5: The purity of your starting material is crucial. Common impurities in commercially available or synthesized Ethyl 6-methylnicotinate can include:
-
6-Methylnicotinic Acid: From incomplete esterification.
-
Isocinchomeronic Acid Diethyl Ester: A common byproduct from the industrial synthesis of 6-methylnicotinic acid via the oxidation of 2-methyl-5-ethylpyridine.[17]
-
Unreacted 2-methyl-5-ethylpyridine: The precursor to 6-methylnicotinic acid.[2]
These impurities can potentially undergo their own transformations under the oxidation conditions, leading to a more complex impurity profile in your final product. It is advisable to purify the Ethyl 6-methylnicotinate before the oxidation step if significant impurities are present.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for Key Compounds in the Synthesis of this compound
| Compound | Pyridine Ring Protons (ppm) | -CH₂- (Ester, ppm) | -CH₃ (Ester, ppm) | -CH₃ (Ring, ppm) | -CHO (ppm) | -COOH (ppm) |
| Ethyl 6-methylnicotinate | ~9.1 (s, 1H), ~8.2 (d, 1H), ~7.3 (d, 1H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | ~2.6 (s, 3H) | - | - |
| This compound | ~9.3 (s, 1H), ~8.5 (d, 1H), ~8.0 (d, 1H) | ~4.5 (q, 2H) | ~1.4 (t, 3H) | - | ~10.1 (s, 1H) | - |
| Ethyl 6-carboxynicotinate | ~9.2 (s, 1H), ~8.7 (d, 1H), ~8.3 (d, 1H) | ~4.5 (q, 2H) | ~1.4 (t, 3H) | - | - | >10 (br s, 1H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Procedure for Selenium Dioxide Oxidation of Ethyl 6-Methylnicotinate
Warning: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a solution of Ethyl 6-methylnicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., 1,4-dioxane or xylene), add selenium dioxide (1.1-1.2 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the precipitated elemental selenium.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Synthetic Pathway and Common Impurities
Caption: Synthetic pathways to this compound and the formation of common impurities.
Troubleshooting Logic Flowchart
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. headworksinternational.com [headworksinternational.com]
- 5. research.wur.nl [research.wur.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 19. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 20. Dess-Martin Oxidation [organic-chemistry.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. explorationpub.com [explorationpub.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-Formylnicotinate Derivatives
Welcome to the technical support center for the synthesis and optimization of ethyl 6-formylnicotinate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and reliable method for synthesizing this compound involves the oxidation of the corresponding alcohol, ethyl 6-(hydroxymethyl)nicotinate. This precursor is typically synthesized via the esterification of 6-(hydroxymethyl)nicotinic acid.
Q2: Which oxidation methods are recommended for converting ethyl 6-(hydroxymethyl)nicotinate to the aldehyde?
Several oxidation methods can be employed, with the choice depending on the scale of the reaction and the sensitivity of other functional groups on the molecule. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid.[1] Common and effective methods include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a reliable method that typically results in high yields.[1][2]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and a simple work-up.[1]
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are effective but are being used less frequently due to concerns about chromium toxicity.[1]
-
TEMPO-catalyzed oxidation: A greener alternative that uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite.[2]
Q3: How can I purify the final this compound product?
Purification of nicotinate derivatives can often be achieved through standard laboratory techniques.[3][4] The most common methods include:
-
Column Chromatography: Silica gel chromatography is highly effective for separating the desired aldehyde from starting material and any byproducts. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Acid-Base Extraction: To remove any acidic impurities, such as the corresponding carboxylic acid, a wash with a mild aqueous base like sodium bicarbonate can be effective.[3] However, care must be taken to avoid hydrolysis of the ester.
Q4: What are the potential side reactions to be aware of during the synthesis?
The primary side reaction of concern is the over-oxidation of the aldehyde to the corresponding carboxylic acid, ethyl 6-carboxynicotinate.[5] This is more likely to occur with stronger oxidizing agents or if the reaction is allowed to proceed for too long. Another potential issue is the reaction of the aldehyde with nucleophilic reagents or solvents if they are present.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Aldehyde
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate reagent stoichiometry. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time, increasing the temperature (if appropriate for the chosen method), or adding more of the oxidizing agent. |
| Degradation of Reagents | Oxidizing agents, particularly DMP and Swern reagents, can be sensitive to moisture and may degrade over time. | Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use. |
| Incorrect Stoichiometry | An insufficient amount of the oxidizing agent will lead to incomplete conversion. | Carefully calculate and measure the required amount of all reagents. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| Side Reactions | The desired product may be consumed in side reactions, such as over-oxidation or reaction with impurities. | Choose a milder oxidizing agent and carefully control the reaction conditions. Ensure the starting material is pure. |
Problem 2: Presence of Carboxylic Acid Impurity in the Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Over-oxidation | The use of a strong oxidizing agent or prolonged reaction times can lead to the oxidation of the aldehyde to a carboxylic acid.[5] | Employ a milder oxidizing agent like DMP or perform a Swern oxidation under carefully controlled conditions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Air Oxidation | Aldehydes can be susceptible to oxidation by atmospheric oxygen, especially if left for extended periods. | Work up the reaction promptly after completion. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Addressing Carboxylic Acid Impurity
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Failed Ethyl 6-formylnicotinate Reactions
Welcome to the technical support center for the synthesis of Ethyl 6-formylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind common experimental failures and provide field-proven solutions to get your reaction back on track.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds via one of two main strategies, starting from a pre-functionalized pyridine ring:
-
Oxidation of Ethyl 6-methylnicotinate or Ethyl 6-(hydroxymethyl)nicotinate: This is the most prevalent approach. The methyl group of ethyl 6-methylnicotinate can be oxidized, often via a two-step process (e.g., halogenation followed by hydrolysis) or directly under specific conditions. A more controlled and common method is the oxidation of the corresponding primary alcohol, ethyl 6-(hydroxymethyl)nicotinate.
-
Formylation of an Ethyl Nicotinate Precursor: Direct formylation of a pyridine ring is challenging due to its electron-deficient nature, which makes it resistant to classical electrophilic substitution reactions like the Vilsmeier-Haack reaction.[1][2] Such methods are generally more effective on electron-rich aromatic systems.[3][4] Therefore, this route is less common and often requires specialized strategies like ortho-metalation followed by quenching with a formylating agent (e.g., DMF), though this can also be problematic.[5]
Q2: How can I reliably monitor the progress of my oxidation reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress. The starting material (alcohol) is significantly more polar than the product (aldehyde). You should observe the disappearance of the lower Rf (Retention factor) spot corresponding to the alcohol and the appearance of a new, higher Rf spot for the aldehyde. A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). For more quantitative analysis, HPLC can also be employed.[6]
Q3: What are the key spectral characteristics I should look for to confirm the formation of this compound?
A3: Confirmation of your product can be achieved using standard spectroscopic methods:
-
¹H NMR: Look for a characteristic singlet for the aldehydic proton, typically in the δ 9.5-10.5 ppm range. You should also see the disappearance of the signal corresponding to the alcohol proton (-OH) and the methylene protons (-CH₂OH) of the starting material.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching peak for the aldehyde should appear around 1700-1730 cm⁻¹. This will be in addition to the ester carbonyl stretch, which is typically at a slightly higher wavenumber.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₉H₉NO₃, Mol. Wt: 179.17 g/mol ) should be observed.
Troubleshooting Guide: Oxidation of Ethyl 6-(hydroxymethyl)nicotinate
This section focuses on the most common and reliable synthetic route: the oxidation of the corresponding alcohol precursor.
Issue 1: Low or No Conversion of Starting Material
Q: I am attempting to oxidize ethyl 6-(hydroxymethyl)nicotinate, but my TLC shows only the starting material, even after several hours. What is going wrong?
A: This is a classic issue that almost always points to problems with the oxidizing agent or the reaction conditions. Let's break down the potential causes based on the chosen oxidant.
Scenario A: Using Manganese Dioxide (MnO₂)
Manganese dioxide is a mild, heterogeneous oxidant favored for its selectivity towards allylic and benzylic alcohols, a category that pyridyl methanols structurally resemble.[7]
-
Cause 1: Inactive MnO₂. Commercial MnO₂ can vary greatly in activity. For this oxidation, freshly prepared or "activated" MnO₂ is crucial. The activity is highly dependent on its method of preparation and its crystalline structure.[8]
-
Cause 2: Insufficient Stoichiometry. As a heterogeneous reaction, the oxidation occurs on the surface of the MnO₂ particles. A large excess of the reagent is often required to ensure a reasonable reaction rate and drive the reaction to completion.[8]
-
Solution: Increase the molar excess of MnO₂. It is not uncommon to use 5 to 20 equivalents (by weight or moles) of MnO₂ relative to the alcohol.
-
-
Cause 3: Improper Solvent. The reaction rate can be highly solvent-dependent.
-
Solution: Use a non-polar, anhydrous solvent like dichloromethane (DCM), chloroform, or benzene. The solvent must be rigorously dried, as water can deactivate the MnO₂ surface.
-
Scenario B: Using Swern Oxidation
The Swern oxidation is a powerful and generally reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered base like triethylamine (TEA).[9][10]
-
Cause 1: Reaction Temperature Too High. The Swern oxidation is critically dependent on maintaining a very low temperature (typically -78°C, a dry ice/acetone bath) during the initial steps. The activated DMSO species, chloro(dimethyl)sulfonium chloride, is thermally unstable and decomposes rapidly at higher temperatures.[9][11]
-
Solution: Ensure your reaction vessel is maintained at or below -70°C during the addition of oxalyl chloride, DMSO, and the alcohol. Do not let the internal temperature rise.
-
-
Cause 2: Reagent Addition Order is Incorrect. The order of addition is critical for the formation of the correct intermediates.
-
Solution: The correct order is to first activate DMSO with oxalyl chloride, then add the alcohol, and finally, after a short period, add the triethylamine. Refer to the detailed protocol below.
-
-
Cause 3: "Wet" Reagents or Glassware. All reagents and glassware must be scrupulously dry. Any moisture will rapidly quench the highly reactive electrophilic sulfur species.
-
Solution: Use anhydrous solvents. Ensure reagents like DMSO and triethylamine are stored over molecular sieves. Flame-dry all glassware under vacuum or nitrogen before use.
-
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Formation of Carboxylic Acid Byproduct
Q: My reaction worked, but I've isolated a significant amount of 6-ethoxycarbonylnicotinic acid instead of the aldehyde. How can I prevent this over-oxidation?
A: Over-oxidation is a common side reaction, especially with stronger or non-selective oxidizing agents.
-
Cause 1: Choice of Oxidant. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily oxidize primary alcohols and aldehydes to carboxylic acids. These are generally unsuitable for this synthesis.
-
Solution: Use a mild and selective oxidant. Activated MnO₂ is excellent for this purpose as it is very selective for the aldehyde.[7] The Swern oxidation and other activated DMSO methods are also highly effective because they stop cleanly at the aldehyde stage under their standard, mild conditions.[12]
-
-
Cause 2: Contamination or Reaction Conditions. Certain contaminants or prolonged reaction times, even with mild oxidants, can sometimes lead to minor over-oxidation, especially if air (oxygen) is present.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Monitor the reaction by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to the oxidizing environment.
-
Issue 3: Purification and Work-up Difficulties
Q: My product streaks badly on my silica gel column, leading to poor separation and low recovery. How can I improve my chromatography?
A: The basic nitrogen atom of the pyridine ring often interacts strongly with the acidic silanol groups on the surface of silica gel, causing tailing or streaking.[13]
-
Solution 1: Neutralize the Silica. Add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to your eluent system (e.g., ethyl acetate/hexane).[13] The triethylamine will competitively bind to the acidic sites on the silica, allowing your pyridine product to elute more cleanly.
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.
-
Solution 3: Acid-Base Extraction. Before chromatography, you can perform an acid-base workup to remove non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic pyridine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted back into an organic solvent.[13] This can significantly clean up the crude material before chromatography.
Detailed Experimental Protocols
**Protocol A: Oxidation with Activated Manganese Dioxide (MnO₂) **
This protocol is valued for its mild conditions and simple work-up.
| Reagent/Parameter | Recommended Value | Purpose |
| Substrate | Ethyl 6-(hydroxymethyl)nicotinate | Starting Material |
| Oxidant | Activated MnO₂ | Oxidizing Agent |
| Stoichiometry | 10 equivalents (by weight) | Ensure reaction completion |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction Medium |
| Temperature | Room Temperature to Reflux (40°C) | Reaction Condition |
| Reaction Time | 12 - 48 hours | Varies with MnO₂ activity |
Step-by-Step Methodology:
-
To a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous DCM, add activated manganese dioxide (10 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature. The reaction can be gently heated to reflux (~40°C) to increase the rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid MnO₂ and its byproducts.
-
Wash the Celite® pad thoroughly with additional DCM to recover all the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Protocol B: Swern Oxidation
This protocol is highly reliable and rapid but requires strict control of temperature and anhydrous conditions.[11]
| Reagent/Parameter | Recommended Value | Purpose |
| Reagent 1 | Oxalyl Chloride | DMSO Activator |
| Reagent 2 | Anhydrous DMSO | Oxidant Precursor |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction Medium |
| Temperature | -78 °C (Dry Ice/Acetone) | Critical for stability |
| Base | Triethylamine (TEA) | Proton Scavenger |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent moisture contamination |
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DCM and cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq), ensuring the internal temperature does not rise above -70°C. Stir for 15 minutes.
-
Add a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -70°C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise. A white precipitate (triethylammonium chloride) will form. After the addition is complete, allow the reaction to stir for 30 minutes at -78°C, then let it warm slowly to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Swern Oxidation Mechanism Overview
Caption: Key intermediates in the Swern Oxidation pathway.
By understanding the key parameters and potential pitfalls of each synthetic method, you can effectively troubleshoot failed reactions and optimize your synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. nanotrun.com [nanotrun.com]
- 8. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 6-formylnicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 6-formylnicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The primary route to this valuable intermediate involves the selective oxidation of the methyl group of Ethyl 6-methylnicotinate. The core challenge lies in achieving high yields of the desired aldehyde without significant over-oxidation to the corresponding carboxylic acid.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
The most prevalent and direct precursor is Ethyl 6-methylnicotinate. This compound provides the necessary carbon skeleton, and the synthesis then focuses on the selective oxidation of the C6-methyl group.
Q2: What is the primary chemical challenge in this synthesis?
The principal difficulty is preventing the over-oxidation of the newly formed aldehyde group to a carboxylic acid (forming Ethyl 6-carboxynicotinate). Aldehydes are generally more susceptible to oxidation than the starting methyl group, making this a delicate transformation.[1] Achieving high selectivity for the aldehyde is the key to obtaining a high yield.
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
Effective reaction monitoring is crucial for maximizing yield and minimizing byproduct formation. The recommended techniques are:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative analysis. The product, being an aldehyde, is typically more polar than the starting material (Ethyl 6-methylnicotinate) but less polar than the carboxylic acid byproduct.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Another powerful quantitative tool, particularly useful for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the product. The appearance of a characteristic aldehyde proton signal (typically δ 9-10 ppm) and the disappearance of the methyl group signal (typically δ 2.5-2.7 ppm) are clear indicators of a successful reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction for the specified time, but TLC or GC analysis shows a large amount of unreacted Ethyl 6-methylnicotinate.
Possible Cause A: Ineffective Oxidizing Agent
Many oxidizing agents, especially chromium-based reagents like Pyridinium chlorochromate (PCC), can degrade over time or if improperly stored.
-
Expert Insight: PCC is a salt, and its efficacy depends on its crystalline structure and the +6 oxidation state of chromium. It is sensitive to moisture and can be reduced upon prolonged exposure to air or contaminants.
-
Solution:
-
Always use a fresh bottle of the oxidizing agent or a batch that has been stored correctly in a desiccator away from light.
-
PCC is a stable and readily available reagent, but if degradation is suspected, it is often more practical to procure a new supply than to attempt reactivation.[1]
-
Possible Cause B: Sub-optimal Reaction Conditions
The selective oxidation of a methyl group on a pyridine ring is sensitive to temperature, solvent, and reaction time.
-
Expert Insight: Heterocyclic compounds can have complex interactions with catalysts and reagents. For instance, in gas-phase oxidations using vanadium-based catalysts, activity is highly temperature-dependent; too low a temperature results in poor conversion, while too high a temperature can lead to complete oxidation to CO₂ and other byproducts.[2][3]
-
Solution:
-
Temperature Control: Ensure the reaction is maintained at the temperature specified in the protocol. For reflux conditions, confirm that a true reflux is being achieved.
-
Solvent Choice: Use anhydrous solvents, as water can interfere with many oxidizing agents. For PCC oxidations, acetonitrile is often a suitable solvent.[1]
-
Reaction Time: If conversion is low after the recommended time, consider extending it. However, this must be balanced against the risk of over-oxidation. Monitor the reaction every 1-2 hours using TLC or GC.
-
Issue 2: Significant Formation of Carboxylic Acid Byproduct
The reaction proceeds, but a significant amount of Ethyl 6-carboxynicotinate is formed, drastically reducing the yield of the desired aldehyde.
Possible Cause A: Oxidizing Agent is Too Harsh or Used in Excess
Strong, non-selective oxidants like potassium permanganate (KMnO₄) or nitric acid are known to oxidize alkylpyridines directly to their corresponding carboxylic acids.[4][5] Even with milder reagents, incorrect stoichiometry can lead to over-oxidation.
-
Expert Insight: The key to this synthesis is selectivity. Reagents like PCC are preferred because they are generally less prone to oxidizing aldehydes further under controlled conditions.[1] The major drawback of many other oxidative methods is this very issue of over-oxidation.[1]
-
Solution:
-
Reagent Selection: If using a strong oxidant, switch to a milder, more selective one. PCC is a well-documented choice for this type of transformation.[1]
-
Stoichiometry: Carefully control the molar equivalents of the oxidant. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant relative to the starting material, but avoid a large excess. Perform small-scale trials to determine the optimal stoichiometry for your specific setup.
-
Possible Cause B: Excessive Reaction Time or Temperature
Even with a selective reagent, prolonged reaction times or elevated temperatures can provide enough energy to overcome the activation barrier for aldehyde oxidation.
-
Expert Insight: Catalytic systems often exhibit a narrow optimal temperature window for selectivity. For example, with V-Ti-Mn-O catalysts in the oxidation of 4-methylpyridine, selectivity towards the aldehyde peaks at a specific temperature (320 °C) and then decreases as the temperature rises further.[2]
-
Solution:
-
Strict Monitoring: Do not let the reaction run unattended for extended periods. Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC).
-
Temperature Optimization: If over-oxidation is a persistent issue, try running the reaction at a slightly lower temperature. This may require a longer reaction time but can significantly improve selectivity.
-
Issue 3: Difficulties in Product Purification
The reaction is complete, but isolating pure this compound from the crude mixture via column chromatography is challenging.
Possible Cause: Similar Polarity of Components
The starting material, product, and carboxylic acid byproduct may have close Rf values on TLC, making baseline separation on a silica gel column difficult.
-
Expert Insight: The polarity difference between an aromatic methyl ester and its corresponding aldehyde can be small. The presence of the pyridine nitrogen and the ethyl ester group dominates the overall polarity of the molecules.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for your column. A common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Try varying the ratio or introducing a third solvent like dichloromethane to improve separation.
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.
-
Loading: Do not overload the column. Adsorb the crude material onto a small amount of silica gel before loading it onto the column for better band separation.
-
-
Acid-Base Extraction: The carboxylic acid byproduct can be easily removed before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[6] The acidic byproduct will be deprotonated and move into the aqueous layer, simplifying the subsequent chromatographic purification.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Experimental Protocols & Data
Method Comparison
The choice of oxidation method is critical. Below is a comparison of common approaches for the oxidation of aromatic methyl groups.
| Method | Oxidant / Catalyst | Typical Conditions | Reported Yield | Pros & Cons | Reference |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Reflux in MeCN or CH₂Cl₂ | Moderate to High | Good selectivity, readily available reagent, mild conditions. Stoichiometric chromium waste. | [1] |
| Catalytic Air Oxidation | V-Ti-Mn-O catalyst | Gas phase, 280-380 °C | ~67% Selectivity | Uses air as oxidant (green), suitable for industrial scale. Requires specialized equipment. | [2] |
| Nitric Acid Oxidation | HNO₃ / H₂SO₄ | 140-225 °C | High (for acid) | Primarily yields the carboxylic acid, not the aldehyde. Very harsh conditions. | [5][7] |
Protocol 1: Selective Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a lab-scale synthesis of this compound from Ethyl 6-methylnicotinate using PCC, adapted from general procedures for selective methylarene oxidation.[1]
Materials:
-
Ethyl 6-methylnicotinate
-
Pyridinium chlorochromate (PCC)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Silica gel for filtration (e.g., Celite® or a silica plug)
-
Standard glassware for reflux reaction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 6-methylnicotinate (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).
-
Addition of Oxidant: To this solution, add PCC (1.5 eq) portion-wise. The mixture will become a heterogeneous orange-brown slurry.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Filter the slurry through a short plug of silica gel to remove the chromium tars and excess PCC. Wash the filter cake thoroughly with additional dichloromethane.
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil/solid should be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 6-formylnicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-formylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its preparation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and practical solutions.
Issue 1: Low or No Yield of this compound in the Oxidation of Ethyl 6-methylnicotinate
Question: I am attempting to synthesize this compound by oxidizing Ethyl 6-methylnicotinate, but I am getting very low yields or only recovering the starting material. What could be the issue?
Answer:
Low yields in the oxidation of the methyl group on the pyridine ring are a common challenge. The primary causes are often related to the choice of oxidant, reaction conditions, and the inherent stability of the starting material.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The oxidizing agent may not be potent enough under the chosen conditions to efficiently convert the methyl group. The reaction may also require more time or a higher temperature to proceed to completion. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it or cautiously increasing the temperature. 2. Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a commonly used reagent for this transformation. Ensure it is of high purity and used in the correct stoichiometric amount.[1][2] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and solubility of the reagents. | 1. Solvent Selection: Dioxane is a common solvent for SeO₂ oxidations.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Deactivation of the Pyridine Ring | The electron-withdrawing nature of the ester group can deactivate the pyridine ring, making the methyl group less susceptible to oxidation. | 1. Consider Alternative Synthetic Routes: If optimizing the oxidation fails, a different synthetic approach, such as the Vilsmeier-Haack reaction on a suitable precursor, might be more effective.[3] |
Experimental Protocol: Oxidation of Ethyl 6-methylnicotinate with Selenium Dioxide
-
In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 6-methylnicotinate (1 equivalent) in anhydrous dioxane.
-
Add selenium dioxide (1.1 to 1.5 equivalents).
-
Heat the mixture to reflux (approximately 101 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate can then be concentrated and purified.
Issue 2: Formation of 6-Carboxy-ethylnicotinate as a Major Byproduct
Question: My reaction is producing a significant amount of a more polar byproduct, which I've identified as the carboxylic acid resulting from over-oxidation. How can I prevent this?
Answer:
Over-oxidation of the newly formed aldehyde to a carboxylic acid is a frequent side reaction, especially with strong oxidizing agents or prolonged reaction times.
Mechanism of Over-Oxidation:
The desired aldehyde is susceptible to further oxidation under the reaction conditions, leading to the formation of the corresponding carboxylic acid.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Characterization of Byproducts in Ethyl 6-Formylnicotinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-formylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during this synthesis. By understanding the origins of these impurities, you can better troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, particularly when using oxidation methods like the Pinnick oxidation.
Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to a carboxylic acid in my reaction mixture. What is it and why did it form?
A1: The most common acidic byproduct is Ethyl 6-carboxynicotinate . This occurs when the aldehyde functional group of your target compound, this compound, is over-oxidized to a carboxylic acid. This is a prevalent issue in oxidation reactions, especially if the reaction is left for too long or if the concentration of the oxidant is too high.
The Pinnick oxidation, which converts aldehydes to carboxylic acids using sodium chlorite (NaClO2), is a prime example of where this can occur if not carefully controlled.[1][2][3] The reaction mechanism involves the formation of chlorous acid, which is the active oxidant.[2][3][4]
Q2: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion without generating more byproducts?
A2: If you are starting from Ethyl 6-methylnicotinate, incomplete conversion is a common issue. Increasing the reaction temperature or time can lead to the formation of other byproducts, such as dicarboxylic acids from the oxidation of both the methyl and ethyl groups.[5]
A better approach is to ensure the optimal stoichiometry of your reagents and to maintain a consistent temperature. For oxidations, incremental addition of the oxidizing agent can help to maintain a controlled reaction rate and improve conversion without over-oxidation.
Q3: I have observed a byproduct that I suspect is a di-acid. How can this form?
A3: A dicarboxylic acid byproduct, specifically pyridine-2,5-dicarboxylic acid, can form if the ester group of this compound is hydrolyzed to a carboxylic acid, followed by oxidation of the formyl group.[5] This is more likely to occur if the reaction is run under harsh acidic or basic conditions at elevated temperatures.
Q4: What are the best analytical techniques for identifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating volatile pyridine derivatives and providing their mass fragmentation patterns, which aids in structural elucidation.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating less volatile compounds and can be coupled with a mass spectrometer (LC-MS) for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the main product and byproducts. The chemical shifts of the protons on the pyridine ring are particularly informative.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help to identify the functional groups present, such as aldehydes, esters, and carboxylic acids.
Troubleshooting Guides
This section provides structured approaches to identifying and mitigating common byproducts.
Troubleshooting Workflow for Byproduct Identification
This workflow will guide you through the process of identifying unknown byproducts in your reaction mixture.
Caption: A flowchart for systematic byproduct identification.
Guide to Pinnick Oxidation Side Reactions
The Pinnick oxidation is a common method for synthesizing carboxylic acids from aldehydes, but it can have side reactions.[2][3]
The Problem: The hypochlorous acid (HOCl) byproduct is a reactive oxidizing agent and can lead to several unwanted side reactions.[2][3][4]
The Solution: Use a scavenger to consume the HOCl as it is formed.[1][2][3][4]
-
Common scavengers include 2-methyl-2-butene, resorcinol, and sulfamic acid.[1][2][4]
-
Hydrogen peroxide (H2O2) can also be used as a scavenger, and its byproducts do not interfere with the main reaction.[2]
Caption: Role of scavengers in mitigating HOCl side reactions.
Data and Protocols
Table 1: Key Analytical Data for Product and Potential Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key MS Fragments (m/z) |
| This compound | C₉H₉NO₃ | 179.17 | ~10.1 (s, 1H, -CHO), ~9.2 (s, 1H, H-2), ~8.4 (d, 1H, H-4), ~7.8 (d, 1H, H-5), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | 179, 150, 134, 106, 78 |
| Ethyl 6-carboxynicotinate | C₉H₉NO₄ | 195.17 | ~11-13 (br s, 1H, -COOH), ~9.2 (s, 1H, H-2), ~8.5 (d, 1H, H-4), ~8.0 (d, 1H, H-5), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | 195, 150, 122, 78 |
| Ethyl 6-methylnicotinate (Starting Material) | C₉H₁₁NO₂ | 165.19 | ~9.0 (s, 1H, H-2), ~8.1 (d, 1H, H-4), ~7.2 (d, 1H, H-5), ~4.3 (q, 2H, -OCH₂CH₃), ~2.6 (s, 3H, -CH₃), ~1.3 (t, 3H, -OCH₂CH₃) | 165, 136, 120, 92 |
Protocol: Sample Preparation for GC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, and dilute to the mark. Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the GC column.
-
Injection: Transfer the filtered sample to a GC vial and inject an appropriate volume (typically 1 µL) into the GC-MS system.
-
Analysis: Run a temperature gradient program that allows for the separation of compounds with a range of boiling points. A typical program might start at 50°C and ramp up to 250°C. The mass spectrometer should be set to scan a mass range that includes the expected molecular weights of the product and byproducts (e.g., 50-300 m/z).
References
- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. psiberg.com [psiberg.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl 6-formylnicotinate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 6-formylnicotinate (CAS No. 20857-31-2). Here, you will find troubleshooting advice for common experimental issues and answers to frequently asked questions regarding the stability and storage of this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] The aldehyde functional group is susceptible to oxidation, and the ester can undergo slow hydrolysis in the presence of moisture.
Q2: The material, which was initially a white to off-white solid, has developed a yellow or brownish tint. Is it still usable?
A change in color often indicates degradation. The formyl group is prone to oxidation, which can lead to the formation of colored impurities. It is highly recommended to assess the purity of the material using analytical techniques such as HPLC, GC, or NMR before proceeding with your experiment.[2][3] A significant color change suggests that the purity may have been compromised.
Q3: What solvents are recommended for dissolving this compound?
This compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For reaction purposes, ensure the solvent is anhydrous to prevent hydrolysis of the ethyl ester.
Q4: Can I store this compound in solution?
Storing this compound in solution is not recommended for extended periods. The stability of the compound can be significantly reduced in solution, particularly in protic solvents like methanol or ethanol, which can participate in transesterification or other reactions. If you must store a solution, use an anhydrous aprotic solvent, store it at a low temperature (-20°C or below), and use it as quickly as possible.
Q5: What are the primary degradation pathways for this compound?
The main degradation pathways involve the aldehyde and ester functional groups. The aldehyde can be oxidized to the corresponding carboxylic acid (6-carboxy-nicotinic acid ethyl ester). The ethyl ester is susceptible to hydrolysis, yielding 6-formylnicotinic acid, especially in the presence of acidic or basic conditions. The pyridine nitrogen can also be oxidized to a pyridine-N-oxide.[4][5][6][7][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Problem 1: Inconsistent or Low Yields in Reactions
Potential Cause 1: Purity of this compound The starting material may have degraded upon storage. Oxidation of the aldehyde to a carboxylic acid or hydrolysis of the ester will reduce the amount of active reagent available for your reaction.
Solution:
-
Purity Check: Before use, verify the purity of your this compound using HPLC, GC, or ¹H NMR spectroscopy.[2][3][10] Compare the results to the certificate of analysis provided by the supplier.
-
Purification: If impurities are detected, consider purifying the material by recrystallization or column chromatography.
Potential Cause 2: Reaction Conditions The reaction may be sensitive to residual moisture or atmospheric oxygen.
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen).
-
Fresh Reagent: Use a freshly opened container of this compound or material that has been properly stored.
Problem 2: Appearance of Unexpected Byproducts in the Reaction Mixture
Potential Cause 1: Degradation During the Reaction The reaction conditions (e.g., elevated temperature, presence of oxidizing or hydrolytic agents) may be causing the degradation of this compound.
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to identify the formation of byproducts.
-
Optimize Conditions: If degradation is suspected, consider lowering the reaction temperature or using milder reagents.
Potential Cause 2: Self-Condensation or Other Side Reactions The aldehyde group can potentially undergo side reactions, such as aldol-type condensations, under certain basic or acidic conditions.
Solution:
-
Control of pH: Maintain strict control over the pH of your reaction mixture.
-
Protecting Groups: If necessary, consider protecting the aldehyde group before carrying out reactions that are incompatible with this functionality.
Problem 3: The Material is Difficult to Handle or Appears Tacky
Potential Cause: Presence of Impurities or Water The presence of non-volatile impurities or absorbed moisture can alter the physical state of the compound, making it appear tacky or oily.
Solution:
-
Proper Drying: Dry the material under high vacuum to remove residual solvents and moisture.
-
Purity Analysis: Analyze the sample for impurities that may have a lower melting point.
Data & Visualizations
Table 1: Storage Conditions and Stability of this compound
| Condition | Recommendation | Rationale & Potential Issues if Not Followed |
| Temperature | -20°C for long-term storage. | Higher temperatures accelerate oxidation and hydrolysis. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | The aldehyde is sensitive to oxidation by atmospheric oxygen.[4] |
| Light | Protect from light by using an amber vial or storing in the dark. | Pyridine compounds can be light-sensitive, leading to degradation. |
| Moisture | Use a tightly sealed container; handle in a dry environment. | The ethyl ester can hydrolyze in the presence of water.[8][9] |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Decision Workflow for Handling and Storage
Caption: Decision workflow for handling and storing this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Visual Stability Test in Solution
This is a simple test to quickly assess the stability of this compound in a given solvent.
-
Preparation:
-
Prepare a 5 mg/mL solution of this compound in the solvent of interest.
-
Divide the solution into two amber vials.
-
-
Incubation:
-
Store one vial at room temperature on the benchtop.
-
Store the second vial at 4°C in the dark.
-
-
Observation:
-
Visually inspect the solutions for any color change after 24 and 48 hours. The development of a yellow or brown color indicates degradation. For more quantitative results, analyze the samples by HPLC at each time point.
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. nbinno.com [nbinno.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. iiste.org [iiste.org]
Technical Support Center: Analytical Techniques for Monitoring Ethyl 6-formylnicotinate Reactions
Welcome to the technical support center for the analysis of reactions involving Ethyl 6-formylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to monitor reaction progress, determine yield, and assess purity. As a key building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs), understanding the nuances of its reaction monitoring is critical.[1]
This document provides in-depth, field-tested insights in a direct question-and-answer format, focusing on troubleshooting common challenges encountered with chromatographic and spectroscopic techniques.
Section 1: Selecting the Appropriate Analytical Technique
Choosing the right analytical tool is the first step toward successful reaction monitoring. The decision depends on the specific information required (qualitative vs. quantitative), available equipment, sample complexity, and desired speed of analysis.
Frequently Asked Question (FAQ)
Q: Which analytical technique should I use to monitor my this compound reaction?
A: The optimal technique depends on your specific needs. Here’s a breakdown:
-
Thin-Layer Chromatography (TLC): Best for rapid, qualitative checks of reaction progress. It's excellent for quickly determining the presence of starting material, product, and major byproducts at the bench.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It provides accurate data on conversion, purity, and the formation of non-volatile impurities. It is the preferred method for formal purity analysis and method validation.
-
Gas Chromatography (GC): Suitable if the starting materials, product, and key byproducts are volatile and thermally stable. It offers high resolution for separating volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both structural confirmation and in-situ quantitative monitoring (qNMR).[2][3] It allows for direct observation of all soluble species in the reaction mixture without chromatographic separation.
Below is a decision-making workflow to guide your selection.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and robust technique for the quantitative analysis of this compound reactions. Due to the pyridine nitrogen, the molecule has basic properties that can lead to specific chromatographic challenges.
Troubleshooting Guide: HPLC Analysis
Q: I am observing significant peak tailing for my this compound. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like pyridine derivatives is a classic issue in reversed-phase chromatography.[4] The primary cause is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to tail.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to ~2.5-3.5 protonates the silanol groups, minimizing their ability to interact with your basic analyte. Use a suitable buffer like phosphate or formate.
-
Use a Competing Base: Add a small amount (e.g., 0.05-0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4]
-
Select an Appropriate Column:
-
End-Capped Columns: Use a high-quality, fully end-capped C18 column where most residual silanols are already derivatized.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides an alternative interaction mechanism and helps shield silanols.
-
pH Stable Columns: For operation at high pH (e.g., >8), where the pyridine is neutral, a hybrid or polymer-based column is required as traditional silica will dissolve.[4]
-
Q: My product and starting material peaks are co-eluting. How can I improve resolution?
A: Improving resolution requires modifying the selectivity, efficiency, or retention of your method.
-
Adjust Organic Modifier Percentage: If using isocratic elution, systematically vary the percentage of acetonitrile or methanol. For gradient elution, make the gradient shallower to increase the separation time between peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties. Ethanol is also a greener alternative.[5]
-
Change Stationary Phase: If a C18 column is not providing adequate separation, switch to a different chemistry. A phenyl-hexyl or a cyano (CN) phase will offer different pi-pi and dipole-dipole interactions, which can significantly alter selectivity for aromatic compounds like yours.[4]
-
Optimize Temperature: Increasing the column temperature will decrease mobile phase viscosity and can improve efficiency, leading to sharper peaks and potentially better resolution. However, be mindful of analyte stability at higher temperatures.
Q: My baseline is noisy and drifting. What are the common causes?
A: An unstable baseline compromises accurate integration and quantification.
-
Mobile Phase Issues: Ensure your mobile phase is thoroughly mixed and degassed. Contamination, especially in the aqueous component, is a common source of noise.[6] Use high-purity (HPLC-grade) solvents and water.
-
Pump and System Leaks: Check for leaks at all fittings, especially around the pump heads and injector. Pressure fluctuations are a key indicator of a leak or air trapped in the pump.[6]
-
Detector Issues: A failing lamp in a UV detector can cause significant noise and drift. Ensure the lamp has sufficient energy. Contamination in the detector flow cell can also be a culprit.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially critical for gradient methods.[7]
Experimental Protocol: General-Purpose HPLC Method
This protocol provides a starting point for method development.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture (~1 mg/mL) in the initial mobile phase composition (90:10 A:B). Filter through a 0.45 µm syringe filter before injection.
This method is a general guideline. Optimization will be required based on the specific reaction components. A similar method using phosphoric acid has been reported for ethyl nicotinate.[8]
Section 3: Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. This compound is sufficiently volatile for GC analysis, but its reactivity and the presence of other volatile components in a reaction must be considered.
Troubleshooting Guide: GC Analysis
Q: When is GC a better choice than HPLC for my reaction?
A: GC is advantageous when you need to separate and quantify volatile impurities or byproducts that are difficult to resolve by HPLC. For example, if your reaction involves low-boiling-point solvents or reagents that could interfere with HPLC analysis, GC provides an excellent alternative. It offers very high separation efficiency.
Q: I'm seeing broad or tailing peaks for my analyte. What's wrong?
A: This is often caused by activity in the injection port or column.
-
Active Inlet Liner: The aldehyde functional group can interact with active sites (silanols) in a standard glass wool-packed liner. Use a deactivated liner.
-
Column Degradation: Column bleed or contamination can create active sites. Bake out the column according to the manufacturer's instructions.[9] If the problem persists, the column may need to be replaced.
-
Incorrect Flow Rate: Carrier gas flow rate affects efficiency. Ensure your flow rate is optimized for your column dimensions and carrier gas type (e.g., Helium).[10]
Q: What are "ghost peaks," and how do I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram even when you inject a blank solvent.
-
Septum Bleed: A common cause is the degradation of the injection port septum, which releases siloxanes. Use a high-quality, low-bleed septum and replace it regularly.[9][11]
-
Sample Carryover: A previous, more concentrated sample may not have fully eluted from the system. Run several solvent blanks after a concentrated sample. Clean the syringe and injection port if necessary.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Use high-purity gas with appropriate traps.
Data Presentation: Typical GC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-bleed column suitable for a wide range of analytes.[12] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A starting point to elute the analyte and any higher-boiling impurities. |
| Detector | Flame Ionization Detector (FID) | Robust and provides a linear response for carbon-containing compounds. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is uniquely suited for reaction monitoring as it can provide quantitative data for all soluble species simultaneously without the need for separation or compound-specific calibration curves.[13][14]
Troubleshooting Guide: Quantitative NMR (qNMR)
Q: How do I perform quantitative analysis using NMR?
A: Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[13] By adding a known amount of an internal standard to your sample, you can determine the absolute concentration of your analyte.
Q: My spectral lineshapes are distorted, which makes integration unreliable. Why is this happening?
A: Poor lineshape is often due to magnetic field inhomogeneity. In reaction monitoring, this can be caused by changes in the sample matrix as the reaction progresses (e.g., formation of solids, viscosity changes).[15]
-
Shimming: Always re-shim the spectrometer on the actual sample before acquisition.
-
Sample Preparation: Ensure your sample is free of any solid particles by filtering it into the NMR tube.
-
Solvent Choice: Use a high-quality deuterated solvent and a sufficient volume to cover the NMR coils.
Q: How do I choose a suitable internal standard?
A: An ideal internal standard should:
-
Be chemically inert: It should not react with your sample components.
-
Have simple, sharp peaks: A singlet is ideal for easy integration.
-
Have peaks in an empty region of the spectrum: Its signals must not overlap with any analyte or reactant signals.
-
Be non-volatile: To prevent concentration changes during sample preparation.
-
Have a known purity: So you can accurately determine its molar amount.
Common standards include 1,4-dioxane, dimethyl sulfone, or maleic acid, depending on the solvent and spectral regions of interest.
Experimental Protocol: qNMR Sample Preparation
-
Prepare a Stock Standard: Accurately weigh ~20 mg of a suitable internal standard (e.g., dimethyl sulfone) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This is your standard solution.
-
Sample the Reaction: Withdraw a precise volume (e.g., 100 µL) of your reaction mixture at a specific time point.
-
Prepare the NMR Sample: In a clean vial, add a precise volume (e.g., 500 µL) of the standard solution. Add the 100 µL aliquot of your reaction mixture. Mix thoroughly.
-
Transfer to Tube: Transfer the final mixture to an NMR tube for analysis.
-
Acquire Data: Use a long relaxation delay (e.g., D1 = 30 seconds) to ensure all signals are fully relaxed, which is critical for accurate quantification.
Section 5: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, real-time qualitative assessment of a reaction's progress directly at the fume hood.
Troubleshooting Guide: TLC Analysis
Q: My spots are streaking up the plate instead of forming tight circles. What causes this?
A: Streaking is a common TLC issue that obscures results.
-
Sample Overload: You have spotted too much material on the plate. Prepare a more dilute solution of your reaction mixture.[16]
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Try adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid or triethylamine to your eluent to improve spot shape.
-
Insoluble Material: If your sample is not fully dissolved, it will streak from the baseline. Ensure your sample is completely solubilized in the spotting solvent.
Q: I can't achieve good separation between my starting material and product spots.
A: This means your mobile phase (eluent) polarity is not optimized.
-
If spots are too high (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If spots are too low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.[17]
-
If spots are still co-eluting: Try a different solvent system entirely. For example, switch from ethyl acetate/hexane to dichloromethane/methanol to introduce different solvent interactions.
Q: I ran my plate, but I don't see any spots under the UV lamp.
A: This can happen for a few reasons.
-
Compound is not UV-active: While this compound is UV-active due to its aromatic ring, some reactants or byproducts may not be. Use a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots.[18]
-
Sample is too dilute: Your sample concentration is too low to be detected. Try spotting the same lane multiple times (allowing the solvent to dry between applications) to concentrate the sample on the baseline.[17]
Data Presentation: Common TLC Solvent Systems
The following table provides starting points for developing a TLC method for pyridine derivatives.
| Solvent System (v/v) | Polarity | Comments |
| 70:30 Hexane / Ethyl Acetate | Low-Medium | A standard starting point for many organic reactions. |
| 95:5 Dichloromethane / Methanol | Medium | Good for more polar compounds that don't move in Hex/EtOAc. |
| 98:2 Ethyl Acetate / Triethylamine | Medium | The added base can significantly reduce tailing of basic spots on the silica plate.[18] |
References
- 1. nbinno.com [nbinno.com]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. gcms.cz [gcms.cz]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Strategy: Ethyl 6-Formylnicotinate vs. Unsubstituted Formylpyridines
Introduction: The Strategic Importance of the Formylpyridine Scaffold
In the landscape of modern drug discovery and organic synthesis, nitrogen-containing heterocycles are paramount, with the pyridine ring being a privileged scaffold in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry.[2] Within this class, formylpyridines (pyridinaldehydes) serve as exceptionally versatile building blocks. The aldehyde group is a reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures through reactions like condensation, reductive amination, and Wittig olefination.
The isomeric position of the formyl group (at C-2, C-3, or C-4) profoundly influences the molecule's reactivity and steric profile. This guide moves beyond these fundamental isomers to provide a comparative analysis with a more functionalized, and synthetically potent, derivative: Ethyl 6-formylnicotinate . By examining the synthesis and reactivity of this molecule alongside its simpler cousins—pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde—we aim to provide researchers with a strategic framework for selecting the optimal building block for their specific synthetic campaigns.
I. An Overview of Synthetic Routes to Formylpyridines
The introduction of a formyl group onto a pyridine ring is a foundational challenge addressed by several classic and modern synthetic methodologies. The choice of method is often dictated by the desired isomer and the presence of other substituents on the ring.
-
Oxidation of Methylpyridines (Picolines): This is the most direct and industrially common route. The corresponding methylpyridine is oxidized using various reagents. Catalytic gas-phase oxidation over metal oxides (e.g., V₂O₅-based catalysts) is frequently employed for large-scale production.[3][4] For laboratory scale, reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) offer reliable, albeit more stoichiometric, alternatives. The challenge often lies in preventing over-oxidation to the corresponding carboxylic acid.[5]
-
The Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent (typically generated from POCl₃ and DMF).[6][7] While highly effective for pyrroles and anilines, its application to the electron-deficient pyridine ring is generally limited unless the ring is activated by strong electron-donating groups.[7][8] However, novel strategies are emerging to overcome this limitation.[8][9]
-
The Reissert-Henze Reaction: This method provides a pathway to functionalize the C-2 position of pyridines. The pyridine N-oxide is activated with an acylating agent (like benzoyl chloride), making the C-2 position susceptible to nucleophilic attack by cyanide.[10][11] The resulting Reissert-Henze compound can then be hydrolyzed to yield a 2-formylpyridine.[12][13] This method is particularly valuable for accessing 2-substituted pyridines that are difficult to obtain otherwise.[10][14]
-
Reduction of Nicotinic Acid Derivatives: Pyridinecarboxylic acids or their esters can be reduced to the corresponding aldehydes. This requires careful selection of reducing agents, such as DIBAL-H at low temperatures, to avoid over-reduction to the alcohol. Similarly, cyanopyridines can be reduced to aldehydes.[15][16]
DOT Diagram: General Synthetic Pathways to Formylpyridines
Caption: Key synthetic routes to formylpyridine scaffolds.
II. Profile of Unsubstituted Formylpyridine Isomers
The simple isomers serve as foundational reagents in countless synthetic applications.
Pyridine-2-carbaldehyde (2-Formylpyridine)
This isomer is a colorless oily liquid often prepared by the oxidation of 2-methylpyridine or 2-hydroxymethylpyridine.[17] Its defining feature is the proximity of the formyl group to the ring nitrogen. This allows it to act as a bidentate ligand, chelating to metal ions through both the nitrogen and the aldehyde oxygen.[18] This property is extensively used in coordination chemistry. In organic synthesis, it readily forms Schiff bases and is a precursor to drugs like pralidoxime.[17]
Pyridine-3-carbaldehyde (Nicotinaldehyde)
As a key intermediate for a variety of biologically active compounds, nicotinaldehyde is of significant commercial interest.[19][20] It is a building block for the HIV protease inhibitor Indinavir and other pharmaceuticals.[20] Synthetically, it is often produced from nicotinonitrile or by the oxidation of 3-methylpyridine.[16] The meta-position of the aldehyde leads to electronic and steric properties distinct from its isomers, influencing its reactivity in condensation and addition reactions.
Pyridine-4-carbaldehyde (4-Formylpyridine)
Prepared via multi-step sequences from 4-methylpyridine, this isomer is a common starting material for constructing molecules with a C-4 linkage to the pyridine core.[21] It is widely used in the synthesis of hydrazones and thiosemicarbazones, which are classes of compounds investigated for their diverse biological activities.[22][23]
III. In-Depth Analysis: this compound
This compound represents a more complex, "multi-functional" building block. Its structure contains not only the reactive aldehyde but also an ethyl ester, creating a unique electronic and reactive profile.
Synthesis of this compound
The most logical and common synthetic route starts from the commercially available Ethyl 6-methylnicotinate .[24] The key transformation is the selective oxidation of the C-6 methyl group to a formyl group without affecting the ethyl ester at C-3. Selenium dioxide (SeO₂) is the reagent of choice for this type of transformation, as it is known to selectively oxidize activated methyl groups (alpha to a π-system) to aldehydes.
DOT Diagram: Synthetic Workflow for this compound
Caption: Experimental workflow for the synthesis of this compound.
Unique Reactivity Profile
The power of this compound lies in the interplay between its two functional groups:
-
Electronically Activated Aldehyde: The pyridine ring is inherently electron-deficient. The addition of an electron-withdrawing ethyl ester group at the C-3 position further depletes the ring's electron density. This effect is relayed to the C-6 position, making the formyl group significantly more electrophilic and thus more reactive towards nucleophiles compared to the aldehydes on unsubstituted pyridines.
-
Dual Reaction Handles: The molecule possesses two distinct points for chemical modification. The aldehyde can undergo all its characteristic reactions, while the ester can be hydrolyzed to the carboxylic acid, converted to an amide, or reduced. This allows for sequential or orthogonal synthetic strategies, enabling the rapid build-up of molecular complexity.
-
Application in Medicinal Chemistry: This unique reactivity has been harnessed in drug discovery. For instance, this compound is a key precursor for a class of telomerase inhibitors, where the formyl group is used to couple with various phenols, thiophenols, and anilines to generate a library of potential anti-cancer agents.[25]
IV. Comparative Analysis: A Head-to-Head Look
Choosing the right building block is critical for synthetic efficiency. The table below summarizes the key differences to guide this decision.
| Feature | Pyridine-2/3/4-carbaldehyde | This compound | Scientific Rationale & Field Insight |
| Structure | Monofunctional aldehyde on a pyridine core. | Difunctional: Aldehyde at C-6, Ethyl Ester at C-3. | The presence of the C-3 ester in the latter creates a "push-pull" electronic system that significantly alters the reactivity profile of the entire molecule. |
| Synthesis | Typically via oxidation of the corresponding methylpyridine.[3][17][21] | Oxidation of Ethyl 6-methylnicotinate, often with SeO₂. | The synthesis of this compound requires a more specialized starting material but the core transformation (methyl oxidation) is a standard, reliable reaction. |
| Aldehyde Reactivity | Standard electrophilicity for a heteroaromatic aldehyde. | Enhanced electrophilicity due to the electron-withdrawing effect of the C-3 ester group. | For reactions sensitive to aldehyde electrophilicity (e.g., certain condensations or additions), this compound may provide higher yields or allow for milder reaction conditions. |
| Ring Reactivity | Moderately susceptible to nucleophilic aromatic substitution (NuAr), depending on the isomer. | Highly susceptible to NuAr at positions ortho/para to the withdrawing groups, if a suitable leaving group is present. | The doubly activated, electron-poor ring is primed for reactions with nucleophiles, offering synthetic routes that are inaccessible to the simpler isomers. |
| Synthetic Versatility | Primarily serves as a source of the formylpyridine motif. | Acts as a bifunctional scaffold . The ester provides a secondary site for derivatization (e.g., amidation). | This dual functionality is invaluable for creating libraries of compounds, as demonstrated in the synthesis of telomerase inhibitors.[25] A researcher can build off the aldehyde first, then modify the ester, or vice-versa. |
| Ideal Use Case | When a simple pyridyl-aldehyde unit is required for direct incorporation into a target molecule. | For the construction of complex, multifunctional molecules where the pyridine core requires further, controlled elaboration. | Choose the simplest tool for the job. If the added complexity of the ester is not needed, the unsubstituted isomers are more atom-economical and cost-effective. |
V. Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of Pyridine-4-carbaldehyde via Oxidation
This protocol is a multi-step sequence representative of laboratory preparations starting from 4-methylpyridine.[21]
-
Step A: N-Oxidation: To a solution of 4-methylpyridine (1.0 eq) in acetic acid, add hydrogen peroxide (30%, 2.5 eq) dropwise at 70-80 °C. Maintain the temperature for 3-4 hours. Monitor by TLC. After completion, cool the reaction and carefully neutralize with a saturated solution of sodium carbonate. Extract the product (4-methylpyridine N-oxide) with dichloromethane.
-
Step B: Acetoxylation: Treat the 4-methylpyridine N-oxide (1.0 eq) with acetic anhydride (4.0 eq) and heat to reflux for 2-3 hours. Remove the excess acetic anhydride under reduced pressure. The residue contains 4-(acetoxymethyl)pyridine.
-
Step C: Hydrolysis: Hydrolyze the crude 4-(acetoxymethyl)pyridine by refluxing with aqueous HCl (e.g., 3M) for 2-4 hours. Cool and neutralize the solution, then extract with a suitable organic solvent to obtain 4-(hydroxymethyl)pyridine.
-
Step D: Oxidation: Dissolve the 4-(hydroxymethyl)pyridine (1.0 eq) in chloroform or dichloromethane. Add activated manganese dioxide (MnO₂, 5-10 eq) in portions. Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, wash the pad with solvent, and concentrate the filtrate under reduced pressure to yield crude pyridine-4-carbaldehyde, which can be purified by distillation or chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the selective oxidation of the corresponding methylpyridine.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 6-methylnicotinate (1.0 eq) in 1,4-dioxane.
-
Oxidation: Add selenium dioxide (SeO₂, 1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 100-101 °C) and maintain for 4-6 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with additional dioxane or ethyl acetate.
-
Extraction: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Conclusion and Strategic Outlook
The choice between a simple formylpyridine and a functionalized derivative like this compound is a critical decision in synthetic design.
-
Pyridine-2, -3, and -4-carbaldehydes are the workhorses for introducing a fundamental pyridyl-aldehyde moiety. They are ideal for direct, single-transformation applications where the core structure is already established. Their synthesis is well-understood, and they are commercially available, making them reliable and cost-effective choices.
-
This compound , in contrast, is a strategic building block for multi-step syntheses and library generation. Its enhanced aldehyde reactivity can accelerate reactions, while its second functional handle—the ester—provides an orthogonal site for diversification. This allows for the rapid and efficient construction of complex scaffolds, a significant advantage in drug discovery programs where structure-activity relationship (SAR) studies are essential.[25][26]
For the modern researcher, understanding the nuanced differences in reactivity and synthetic potential between these reagents is not merely an academic exercise; it is fundamental to designing elegant, efficient, and powerful synthetic routes to the next generation of functional molecules and therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 13. Reissert reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 17. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 18. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. exsyncorp.com [exsyncorp.com]
- 21. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Biological Activity of Nicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of heterocyclic compounds derived from the versatile nicotinic acid scaffold. Moving beyond a simple literature review, we will dissect the causal relationships between chemical structure and biological function, present comparative data from key studies, and provide actionable experimental protocols to validate these findings in your own research.
Introduction: The Nicotinic Acid Scaffold as a Privileged Pharmacophore
Nicotinic acid, or pyridine-3-carboxylic acid, is a fundamental heterocyclic structure that serves as a cornerstone in medicinal chemistry. Its derivatives are widely recognized for their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The value of this scaffold lies in its synthetic tractability; key intermediates like ethyl nicotinate and its functionalized forms (e.g., Ethyl 6-formylnicotinate) are readily modified, allowing for the systematic exploration of structure-activity relationships (SAR).
The strategic placement of functional groups on the pyridine ring allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, influencing its ability to interact with specific biological targets such as enzymes or cellular receptors.[3][4] This guide will focus on comparing various classes of derivatives synthesized from this core, providing a clear rationale for experimental design and interpretation.
General Synthetic Strategy & Workflow
The synthesis of biologically active nicotinate derivatives often begins with the modification of a commercially available starting material like nicotinic acid. A common strategy involves activating the carboxylic acid group, followed by reactions to build more complex heterocyclic systems. For example, converting the acid to a hydrazide creates a nucleophilic handle for condensation reactions with aldehydes and ketones, leading to Schiff bases which can be cyclized into various five- or six-membered rings.[1][5]
Example Synthetic Workflow: From Nicotinic Acid to Thiazolidinones
The following diagram illustrates a common multi-step synthesis used to generate thiazolidinone derivatives of nicotinic acid, a class of compounds evaluated for antimicrobial activity.[1][5]
Caption: General workflow for synthesizing thiazolidinone derivatives.
Detailed Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide
This protocol describes the crucial second step in the workflow above. The conversion to a hydrazide is a self-validating system; successful synthesis can be confirmed by a distinct change in physical properties (e.g., melting point) and verified via spectroscopic methods before proceeding.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of nicotinoyl chloride in 100 mL of absolute ethanol.
-
Reaction Initiation: Slowly add 0.1 mol of hydrazine hydrate to the solution while stirring. Causality Note: The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Purification: Recrystallize the resulting solid precipitate from ethanol to obtain pure nicotinic acid hydrazide.
-
Verification: Dry the product and confirm its identity and purity using IR and NMR spectroscopy and by determining its melting point.
Comparative Biological Evaluation
The true value of a chemical scaffold is demonstrated through the comparative analysis of its derivatives against various biological targets. Here, we synthesize data from multiple studies to provide a clear performance overview.
Antimicrobial Activity
Nicotinate derivatives have been extensively evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Comparative Antimicrobial Data (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| Thiazolidinones | 4-chlorophenyl deriv. | 125 | 250 | 250 | [5] |
| Pyrazolo[3,4-b]pyridines | Substituted deriv. | 78 (vs B. cereus) | >312 | >312 | [6] |
| Pyridine Derivatives | Compound 5 | 15.62 | 31.25 | 62.5 | [3] |
| Pyridine Derivatives | Compound 11 | 7.81 | 15.62 | 31.25 | [3] |
| Standard Drug | Ampicillin / Ketoconazole | ~10 | ~15 | ~50 | [5] |
Analysis & Structure-Activity Relationship (SAR) Insights:
-
Gram-Positive vs. Gram-Negative: Many derivatives show greater potency against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (E. coli).[6] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to drug entry.
-
Impact of Substitution: In a series of novel pyridine derivatives, specific substitutions significantly enhanced antimicrobial activity. For instance, compounds 11 and 13 from one study demonstrated the highest antibacterial inhibition, suggesting that the specific heterocyclic systems fused to the pyridine core are critical for potency.[3]
-
Hydrophilicity and Lipophilicity: The presence of certain groups can alter the compound's solubility and ability to cross microbial cell membranes. An optimal balance is often required for maximal activity.[4]
Anticancer Activity
The nicotinic acid scaffold is also a key component in the design of novel anticancer agents. Derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. The standard metric for comparison is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Comparative Anticancer Data (IC50 in µM)
| Compound Class | Derivative Example | HCT-116 (Colon) | HepG-2 (Liver) | K562 (Leukemia) | Reference |
| Nicotinamides | Compound D-1 | 3.08 | 4.09 | - | [7] |
| Brefeldin A Esters | Compound 7 | - | - | 0.84 | [8] |
| Chrysin Ethers | Compound 6 | 10.9 | 33.5 | - | [9] |
| Chrysin Ethers | Compound 7 | 8.8 | 8.9 | - | [9] |
| Standard Drug | Sorafenib | 7.28 | 5.28 | - | [7] |
| Standard Drug | Doxorubicin | - | - | ~1.0-2.0 | [8] |
Analysis & SAR Insights:
-
Potency Comparison: Several synthesized derivatives exhibit cytotoxicity comparable to or even exceeding that of standard chemotherapeutic agents. For example, nicotinamide derivative D-1 showed nearly double the activity of sorafenib against the HCT-116 colon cancer cell line.[7] Similarly, Brefeldin A derivative 7 was highly potent against the K562 leukemia cell line.[8]
-
Role of Specific Moieties: In the Brefeldin A series, monoester derivatives displayed significantly stronger cytotoxic activity than diester derivatives, highlighting the critical role of a free hydroxyl group for biological activity.[8]
-
Target Selectivity: The development of these derivatives is often guided by a specific molecular target. For instance, many nicotinamides have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[7]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
To illustrate the molecular basis of activity, we will examine the mechanism of nicotinamide derivatives designed as VEGFR-2 inhibitors. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis required for tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by a nicotinamide derivative.
By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these nicotinamide derivatives prevent the autophosphorylation of the receptor, effectively blocking the entire downstream signaling cascade.[7] This leads to an anti-angiogenic effect, starving the tumor of its essential blood supply.
Key Experimental Protocols
To ensure reproducibility and trustworthiness, detailed protocols for the primary biological assays are provided below.
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Prepare a stock solution of the test derivative in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (microorganism in media, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Causality Note: Visual inspection should be supplemented with a viability indicator like Resazurin for more objective results.
Protocol 2: MTT Assay for Cell Viability (IC50 Determination)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Expertise Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Conclusion and Future Perspectives
The nicotinic acid scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The comparative data clearly demonstrate that targeted modifications can yield derivatives with potent and selective antimicrobial and anticancer activities.[3][7] Structure-activity relationship studies reveal that factors like steric bulk, electronic properties, and the specific nature of appended heterocyclic rings are deterministic for biological function.
Future research should focus on optimizing lead compounds to enhance their pharmacological profiles, including improving solubility and metabolic stability. Furthermore, exploring these derivatives against emerging targets, such as drug-resistant bacterial strains and novel cancer signaling pathways, represents a promising avenue for addressing unmet medical needs.
References
- 1. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 6-Formylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-formylnicotinate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of both an ester and an aldehyde functionality on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for library synthesis and lead optimization. This guide provides an in-depth comparison of two primary synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of this compound
The strategic placement of a formyl group at the 6-position and an ethyl ester at the 3-position of the pyridine nucleus makes this compound a bifunctional molecule with orthogonal reactivity. The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and condensations, while the ester provides a handle for hydrolysis, amidation, or reduction. This dual functionality is highly desirable in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
This guide will explore two distinct and practical synthetic strategies for the preparation of this compound:
-
Route 1: Selective Oxidation of Ethyl 6-Methylnicotinate
-
Route 2: Formylation of Ethyl 6-Chloronicotinate via Palladium-Catalyzed Carbonylation
Each route will be discussed in detail, including a step-by-step experimental protocol, a mechanistic overview, and a summary of its advantages and disadvantages.
Route 1: Selective Oxidation of Ethyl 6-Methylnicotinate
This classical approach relies on the selective oxidation of the methyl group of the readily available precursor, ethyl 6-methylnicotinate. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid. Selenium dioxide (SeO₂) is a well-established reagent for the allylic and benzylic oxidation of methyl groups to aldehydes, a transformation known as the Riley oxidation.
Experimental Protocol
Step 1: Synthesis of 6-Methylnicotinic Acid
The synthesis of the precursor, ethyl 6-methylnicotinate, typically begins with the oxidation of 5-ethyl-2-methylpyridine to 6-methylnicotinic acid.
-
Reaction: 5-Ethyl-2-methylpyridine is oxidized using a strong oxidizing agent, such as nitric acid in the presence of a catalyst.
-
Procedure: To a mixture of 5-ethyl-2-methylpyridine and sulfuric acid, nitric acid is added dropwise at an elevated temperature (e.g., 150-170 °C). The reaction mixture is heated for several hours. After cooling, the 6-methylnicotinic acid is isolated.[1]
-
Yield: Moderate to good yields are typically reported for this oxidation step.
Step 2: Esterification to Ethyl 6-Methylnicotinate
-
Reaction: The resulting 6-methylnicotinic acid is then esterified using ethanol in the presence of an acid catalyst (Fischer esterification).
-
Procedure: 6-Methylnicotinic acid is refluxed in ethanol with a catalytic amount of sulfuric acid for several hours. After neutralization and extraction, the crude product is purified by distillation.[1]
-
Yield: High yields (typically >70%) can be achieved for the esterification.
Step 3: Selenium Dioxide Oxidation to this compound
-
Reaction: The key step involves the selective oxidation of the 6-methyl group to a formyl group using selenium dioxide.
-
Procedure: Ethyl 6-methylnicotinate is heated with a stoichiometric amount of selenium dioxide in a high-boiling solvent such as dioxane or xylene. The reaction is typically carried out at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the precipitated selenium metal, and the filtrate is concentrated. The crude product is then purified by column chromatography.
-
Yield: Moderate yields are generally expected for this type of oxidation.
Mechanistic Rationale
The selenium dioxide oxidation proceeds via an initial ene reaction between the enol form of the methyl group and SeO₂, followed by a[2]-sigmatropic rearrangement to form a seleninic acid ester intermediate. Hydrolysis of this intermediate then yields the aldehyde and selenium(II) oxide, which disproportionates to selenium metal and selenium dioxide. The pyridine ring's electron-withdrawing nature slightly deactivates the adjacent methyl group, often requiring elevated temperatures for the oxidation to proceed efficiently.
Data Summary: Route 1
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield |
| 1 | Oxidation | 5-Ethyl-2-methylpyridine, HNO₃, H₂SO₄ | 150-170 °C | Moderate-Good |
| 2 | Esterification | 6-Methylnicotinic acid, Ethanol, H₂SO₄ | Reflux | >70% |
| 3 | Oxidation | Ethyl 6-methylnicotinate, SeO₂ | Dioxane, Reflux | Moderate |
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Formylation of Ethyl 6-Chloronicotinate via Palladium-Catalyzed Carbonylation
This modern approach utilizes a palladium-catalyzed carbonylation reaction to introduce the formyl group onto the pyridine ring, starting from the readily accessible ethyl 6-chloronicotinate. This method offers an alternative to direct oxidation and can provide good yields under relatively mild conditions.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-Chloronicotinate
-
Reaction: 6-Hydroxynicotinic acid is converted to 6-chloronicotinic acid, followed by esterification.
-
Procedure: 6-Hydroxynicotinic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-chloronicotinic acid. The resulting acid is then esterified with ethanol in the presence of an acid catalyst to give ethyl 6-chloronicotinate.
-
Yield: This two-step process generally proceeds with good overall yield.
Step 2: Palladium-Catalyzed Formylation
-
Reaction: Ethyl 6-chloronicotinate is subjected to a palladium-catalyzed carbonylation reaction in the presence of a formylating agent equivalent. A common strategy involves the use of carbon monoxide and a hydride source.
-
Procedure: A mixture of ethyl 6-chloronicotinate, a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a base are placed in a pressure vessel. The vessel is charged with carbon monoxide and a hydride source (e.g., a silane such as polymethylhydrosiloxane, PMHS). The reaction is heated for several hours. After cooling and depressurization, the reaction mixture is worked up by filtration and extraction. The crude product is purified by column chromatography.
-
Yield: Good to excellent yields can be achieved with this method, depending on the optimization of the catalytic system.
Mechanistic Rationale
The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond of ethyl 6-chloronicotinate to form a palladium(II) intermediate. This is followed by the insertion of carbon monoxide into the Pd-C bond. The resulting acyl-palladium complex then undergoes reductive elimination with the hydride source to generate the aldehyde product and regenerate the palladium(0) catalyst. The choice of ligand and base is crucial for the efficiency of the catalytic cycle.
Data Summary: Route 2
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield |
| 1 | Chlorination & Esterification | 6-Hydroxynicotinic acid, POCl₃, Ethanol | Stepwise heating | Good |
| 2 | Pd-Catalyzed Formylation | Ethyl 6-chloronicotinate, Pd catalyst, CO, Hydride source | Pressurized vessel, heating | Good-Excellent |
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Feature | Route 1: Oxidation of Ethyl 6-Methylnicotinate | Route 2: Pd-Catalyzed Formylation of Ethyl 6-Chloronicotinate |
| Starting Materials | Readily available 5-ethyl-2-methylpyridine. | Starts from 6-hydroxynicotinic acid. |
| Reagents | Uses stoichiometric and toxic selenium dioxide. | Requires a palladium catalyst, ligands, and pressurized CO gas. |
| Reaction Conditions | High temperatures often required for oxidation. | Milder conditions for the carbonylation step, but requires a pressure reactor. |
| Scalability | Scalable, but handling of selenium waste can be a concern. | Scalable, with considerations for handling CO gas and catalyst cost. |
| Selectivity | Risk of over-oxidation to the carboxylic acid. | Generally high selectivity for the aldehyde product. |
| Environmental Impact | Generation of selenium-containing waste. | Use of a heavy metal catalyst, though in catalytic amounts. |
| Overall Yield | Can be moderate due to the oxidation step. | Potentially higher overall yield due to the efficiency of the catalytic step. |
Conclusion for the Practicing Scientist
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 , the oxidation of ethyl 6-methylnicotinate, represents a more traditional approach. Its primary advantage lies in the use of relatively inexpensive starting materials. However, the use of stoichiometric amounts of toxic selenium dioxide and the potential for over-oxidation are significant drawbacks, particularly for large-scale synthesis where waste disposal and product purification can become challenging.
Route 2 , the palladium-catalyzed formylation of ethyl 6-chloronicotinate, is a more modern and elegant approach. While it involves a more expensive palladium catalyst and the handling of carbon monoxide under pressure, it often provides higher yields and greater selectivity. For medicinal chemistry applications where the generation of a library of analogs might be desired, the modularity of starting with a halogenated precursor could also be an advantage for further diversification through other cross-coupling reactions.
The choice between these two routes will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, available equipment, cost considerations, and environmental and safety regulations. For small-scale laboratory synthesis, the selenium dioxide oxidation may be a practical option if the starting material is readily available. For larger-scale production or when higher yields and selectivity are paramount, the palladium-catalyzed formylation presents a more attractive and efficient alternative.
References
A Comparative Spectroscopic Guide to Ethyl 6-Formylnicotinate and Its Analogues
This guide offers an in-depth comparative analysis of the spectroscopic properties of ethyl 6-formylnicotinate and its structurally related analogues: ethyl 6-methylnicotinate and ethyl 6-chloronicotinate. Ethyl nicotinate is included as a foundational reference. This document is intended for researchers, scientists, and professionals in drug development, providing a practical framework for the structural elucidation and characterization of this important class of pyridine derivatives. The insights herein are grounded in a combination of experimental data and, where necessary, predictive analysis to facilitate a comprehensive understanding.
Introduction: The Significance of Substituted Nicotinates
Ethyl nicotinate and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity. The substituent at the 6-position of the pyridine ring—be it a formyl, methyl, or chloro group—profoundly influences the molecule's reactivity, spectroscopic signature, and potential applications. For instance, the aldehyde functionality in this compound serves as a versatile synthetic handle for the elaboration into more complex molecular architectures. A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic and developmental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.
Causality Behind Experimental Choices in NMR
The choice of deuterated solvent is critical; chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm. A spectrometer operating at a frequency of 400 MHz or higher is recommended for ¹H NMR to achieve optimal resolution of spin-spin coupling patterns, which is essential for unambiguous assignment of protons on the pyridine ring. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Comparative ¹H NMR Data
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the pyridine ring protons, and in the aliphatic region for the ethyl ester and the substituent at the 6-position. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the electronic nature of the substituent at C6.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) | 6-Substituent (ppm) |
| Ethyl Nicotinate | 9.22 (d) | 8.30 (dt) | 7.40 (dd) | 4.41 (q) | 1.42 (t) | 8.79 (m, H-6) |
| This compound (Predicted) | 9.35 (d) | 8.55 (dd) | 8.10 (d) | 4.45 (q) | 1.44 (t) | 10.15 (s, -CHO) |
| Ethyl 6-Methylnicotinate | 9.06 (s) | 8.13 (dd) | 7.20 (d) | 4.35 (q) | 1.38 (t) | 2.58 (s, -CH₃) |
| Ethyl 6-Chloronicotinate | 9.04 (d) | 8.28 (dd) | 7.44 (d) | 4.42 (q) | 1.42 (t) | - |
Note on Predicted Data: The ¹H NMR data for this compound is based on predictive algorithms and should be considered as a reference for preliminary identification. Experimental verification is strongly recommended.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide valuable information about the carbon skeleton. The chemical shift of the carbonyl carbon of the ester is typically observed around 165 ppm. The carbons of the pyridine ring resonate in the aromatic region (120-160 ppm), and their shifts are influenced by the substituent at C6.
| Compound | C=O (ppm) | Pyridine C2 (ppm) | Pyridine C3 (ppm) | Pyridine C4 (ppm) | Pyridine C5 (ppm) | Pyridine C6 (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) | 6-Substituent (ppm) |
| Ethyl Nicotinate[1] | 165.2 | 153.4 | 126.4 | 136.9 | 123.3 | 150.9 | 61.4 | 14.3 | - |
| This compound (Predicted) | 164.5 | 154.2 | 128.0 | 138.5 | 124.8 | 152.5 | 61.8 | 14.2 | 192.1 (-CHO) |
| Ethyl 6-Methylnicotinate[2] | 165.5 | 151.2 | 127.1 | 137.2 | 123.8 | 159.8 | 61.2 | 14.4 | 24.5 (-CH₃) |
| Ethyl 6-Chloronicotinate[3] | 164.1 | 151.8 | 128.2 | 138.9 | 124.5 | 152.3 | 61.9 | 14.3 | - |
Note on Predicted Data: The ¹³C NMR data for this compound is based on predictive algorithms and should be considered as a reference for preliminary identification. Experimental verification is strongly recommended.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
References
A Comparative Reactivity Analysis of Ethyl 6-Formylnicotinate for the Modern Medicinal Chemist
Introduction: Beyond a Simple Aldehyde
In the landscape of heterocyclic chemistry, pyridine scaffolds remain a cornerstone of drug discovery, prized for their unique electronic properties and their prevalence in biologically active molecules. Within this class, Ethyl 6-formylnicotinate (CAS 20857-31-2) emerges as a particularly valuable building block.[1][2] Its structure, featuring an aldehyde at the 6-position of a pyridine ring and an ethyl ester at the 3-position, presents a fascinating case study in reactivity. This is not just another aromatic aldehyde; it is a highly activated and versatile synthon whose behavior in chemical transformations is governed by a confluence of potent electronic effects.
This guide provides an in-depth, comparative analysis of the reactivity of this compound. We will dissect the structural features that dictate its electrophilicity and benchmark its performance against a curated set of analogous aldehydes in key synthetic transformations. Our objective is to equip researchers, scientists, and drug development professionals with a predictive understanding of its chemical personality, enabling more rational experimental design and accelerated discovery programs.
The Electronic Architecture: Why Position Matters
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[3][4] Nucleophiles are drawn to the partial positive charge on this carbon, and the rate and success of the reaction often hinge on the magnitude of this charge.[5][6] In this compound, two powerful electron-withdrawing features work in concert to dramatically enhance this electrophilicity.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). Furthermore, it deactivates the ring towards electrophilic substitution, particularly at the positions ortho and para to it (positions 2, 4, and 6).[7] This withdrawal of electron density makes an aldehyde substituent at the 6-position significantly more electron-poor and thus more reactive towards nucleophiles than an aldehyde on a simple benzene ring.[7][8]
-
The Ethyl Ester Group: The ethyl nicotinate moiety places an electron-withdrawing ester group at the 3-position. While its influence is transmitted over more bonds, it further contributes to the overall electron-deficient nature of the heterocyclic system.
This dual activation sets this compound apart from many other aromatic aldehydes. Its carbonyl carbon is rendered highly susceptible to nucleophilic attack, a property that can be strategically exploited in synthesis.
Caption: Electronic factors influencing aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
To contextualize the performance of this compound, we will compare its anticipated reactivity with a panel of structurally relevant aldehydes in three cornerstone reactions of modern synthesis: the Wittig reaction, reductive amination, and the crossed-aldol condensation.
Aldehyde Panel for Comparison:
-
Benzaldehyde: The neutral aromatic benchmark.
-
4-Methoxybenzaldehyde: A deactivated benchmark with a strong electron-donating group (EDG).
-
4-Nitrobenzaldehyde: An activated benchmark with a strong electron-withdrawing group (EWG).[9]
-
Pyridine-3-carbaldehyde: A related heteroaromatic aldehyde where the formyl group is at a less electronically activated position.[10]
| Aldehyde | Key Electronic Feature(s) | Predicted Relative Reactivity |
| This compound | Strong -I/-M from ring N; -I/-M from ester group | +++++ (Highest) |
| 4-Nitrobenzaldehyde | Strong -I/-M from nitro group | ++++ (Very High) |
| Pyridine-3-carbaldehyde | Moderate -I from ring N | +++ (Moderate-High) |
| Benzaldehyde | Neutral phenyl ring | ++ (Moderate) |
| 4-Methoxybenzaldehyde | Strong +M from methoxy group | + (Low) |
Table 1: Predicted relative reactivity of selected aldehydes in nucleophilic addition reactions based on electronic effects.
The Wittig Reaction
The Wittig reaction, a robust method for alkene synthesis, involves the attack of a phosphorus ylide on a carbonyl carbon.[11][12] The rate-determining step is often the initial nucleophilic attack on the aldehyde.[13] Consequently, the reaction is highly sensitive to the electrophilicity of the aldehyde.
-
This compound: Expected to react very rapidly, even with stabilized ylides that are typically sluggish with less reactive aldehydes. The high electrophilicity facilitates the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.
-
4-Nitrobenzaldehyde: Also exhibits high reactivity due to the potent nitro group, serving as a close comparator.[9]
-
Benzaldehyde & Pyridine-3-carbaldehyde: Will react under standard conditions but at a significantly slower rate than the activated examples.
-
4-Methoxybenzaldehyde: Will be the most sluggish, often requiring harsher conditions (higher temperatures, longer reaction times) to achieve good conversion due to the deactivating effect of the methoxy group.[9]
Reductive Amination
A cornerstone of medicinal chemistry for C-N bond formation, reductive amination proceeds via the initial formation of an imine or iminium ion, which is then reduced.[14][15] The first step, imine formation, is a nucleophilic addition of an amine to the carbonyl group.
-
This compound: The high electrophilicity of the carbonyl carbon will accelerate the initial amine addition. This allows for rapid imine formation even with weakly nucleophilic amines (e.g., anilines), often under mild conditions.[16][17] The reaction can typically be performed as a one-pot procedure using a selective reducing agent like sodium triacetoxyborohydride.[18]
-
4-Nitrobenzaldehyde: Also highly effective, though the nitro group itself can sometimes be susceptible to reduction depending on the chosen reducing agent and conditions.
-
Benzaldehyde & Pyridine-3-carbaldehyde: Standard substrates that work well with a range of primary and secondary amines, but may require acid catalysis or water removal to drive imine formation to completion.
-
4-Methoxybenzaldehyde: Imine formation is slower, which can be problematic in one-pot procedures where competitive reduction of the aldehyde by the hydride reagent can become a significant side reaction.
Crossed-Aldol Condensation
In a crossed-aldol condensation, the non-enolizable aromatic aldehyde serves as the electrophilic partner for a ketone enolate.[19][20] The reaction's success is directly tied to the aldehyde's ability to accept the nucleophilic attack from the enolate.
-
This compound: Its pronounced electrophilicity makes it an exceptional electrophile for aldol reactions. It will readily condense with ketone enolates under base- or acid-catalyzed conditions, leading to high yields of the α,β-unsaturated product after dehydration.[21][22]
-
4-Nitrobenzaldehyde: Also an excellent substrate for crossed-aldol reactions.
-
Benzaldehyde & Pyridine-3-carbaldehyde: These are classic substrates, but the reaction rate is noticeably slower. Self-condensation of the ketone partner can become more competitive if the reaction is not carefully controlled.
-
4-Methoxybenzaldehyde: The reduced electrophilicity makes it a poor substrate for the aldol condensation, often resulting in low yields and favoring ketone self-condensation.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and a deeper understanding of the transformation.
Protocol 1: Comparative Wittig Olefination
Objective: To compare the reaction rate of this compound with Benzaldehyde in a Wittig reaction with a stabilized ylide.
Caption: Workflow for comparative Wittig reaction analysis.
Methodology:
-
Reagent Preparation:
-
In two separate, identical round-bottom flasks equipped with stir bars, add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq).
-
Causality: This stabilized ylide is chosen because its lower reactivity will make differences in aldehyde electrophilicity more apparent.
-
Dissolve the ylide in anhydrous tetrahydrofuran (THF).
-
-
Reaction Initiation:
-
To Flask A, add a solution of this compound (1.0 eq) in THF via syringe.
-
To Flask B, add a solution of Benzaldehyde (1.0 eq) in THF via syringe. Start timers for both reactions simultaneously.
-
-
Monitoring:
-
At intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture and spot on a TLC plate.
-
Causality: TLC allows for a visual, semi-quantitative comparison of the consumption of the starting aldehyde (visualized with a UV lamp or permanganate stain) and the formation of the product. The faster disappearance of the starting material in Flask A is expected.
-
-
Workup and Analysis:
-
Once the reaction in Flask A is deemed complete by TLC, quench both reactions by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion percentage by comparing the integrals of the product olefinic protons to the starting aldehyde proton.
-
Protocol 2: One-Pot Reductive Amination
Objective: To demonstrate the efficient one-pot reductive amination of this compound with a weakly nucleophilic amine.
Methodology:
-
Setup:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 4-chloroaniline (1.05 eq).
-
Causality: 4-chloroaniline is a weakly nucleophilic amine, making it a good test substrate to highlight the high reactivity of the aldehyde.
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.[18] DCE is a common non-protic solvent for this transformation.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde. The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Causality: The basic wash neutralizes any remaining acetic acid from the reducing agent and ensures the product amine is in its free-base form for extraction.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
-
Conclusion
This compound is a superior electrophile compared to standard aromatic and even other heteroaromatic aldehydes. Its reactivity is driven by the potent, synergistic electron-withdrawing effects of the pyridine nitrogen at the 6-position and the ester group at the 3-position. This heightened electrophilicity translates into faster reaction rates, milder required conditions, and broader substrate scope in fundamental synthetic transformations like Wittig olefinations, reductive aminations, and aldol condensations. For the medicinal chemist, this predictable, high reactivity makes this compound a powerful and reliable tool for the rapid construction of complex, pyridine-containing molecular architectures, ultimately accelerating the path from chemical design to novel therapeutic candidates.
References
- 1. 20857-31-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. brainkart.com [brainkart.com]
- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig_reaction [chemeurope.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. ncert.nic.in [ncert.nic.in]
- 20. Aldol condensation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized Ethyl 6-formylnicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
Ethyl 6-formylnicotinate is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex heterocyclic scaffolds. The aldehyde functionality, while essential for its reactivity, also renders the molecule susceptible to oxidation and side reactions. Consequently, the purity of a newly synthesized batch is not merely a quality metric but a critical determinant for the success of downstream applications. Impurities, such as unreacted starting materials, over-oxidized products (e.g., the corresponding carboxylic acid), or residual solvents, can lead to unpredictable reaction outcomes, compromised biological activity, and erroneous structure-activity relationship (SAR) data.
This guide provides an in-depth, comparative framework for assessing the purity of this compound. We will move beyond a single-technique approach, advocating for an orthogonal, multi-faceted strategy that provides a holistic and trustworthy purity profile. The methodologies described are grounded in established analytical principles and are designed to be self-validating, aligning with the rigorous standards of pharmaceutical development.[1]
The Analytical Imperative: An Orthogonal Approach
No single analytical technique can definitively establish the purity of a compound. Each method interrogates different physicochemical properties of the molecule. A robust purity assessment, therefore, relies on the convergence of data from several orthogonal (independent) techniques. This guide will focus on a powerful combination of spectroscopic and chromatographic methods, each providing a unique piece of the purity puzzle.
Caption: Orthogonal workflow for purity assessment.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
Expertise & Rationale: Unlike chromatographic techniques that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method.[2] The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for the determination of absolute purity against a certified internal standard.[3][4] This makes qNMR an invaluable tool for creating a well-characterized in-house reference standard. For this compound, ¹H NMR is ideal due to its high sensitivity and the presence of distinct, well-resolved protons.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have signals that do not overlap with the analyte.
-
Dissolve both solids in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5] Ensure complete dissolution.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds) to ensure full signal relaxation. This is the most critical parameter for quantification.[6]
-
Pulse Angle: A calibrated 90° pulse.
-
Acquisition Time: ~3-4 seconds.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply a line broadening of ~0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton at ~10.1 ppm) and a signal from the internal standard.
-
Calculate purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Comparative Data Summary
| Technique | Principle | Information Gained | Pros | Cons |
| qNMR | Signal intensity is proportional to molar concentration.[3] | Absolute purity, structural confirmation. | Primary method, highly accurate, provides structural data on impurities.[2] | Lower sensitivity than chromatography, requires careful parameter optimization.[6] |
| HPLC | Differential partitioning between mobile and stationary phases. | Relative purity (% area), detection of non-volatile impurities. | High sensitivity, high resolution, widely applicable.[7] | Relative method, requires a reference standard for assay determination. |
| GC-MS | Separation by boiling point and partitioning with a stationary phase. | Detection of volatile impurities, molecular weight confirmation.[8] | Excellent for volatile/semi-volatile analysis, provides mass data for impurity ID.[9] | Not suitable for non-volatile or thermally labile compounds. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
Expertise & Rationale: HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[10] For this compound, a reverse-phase (RP-HPLC) method is ideal. The pyridine ring and ester group provide sufficient polarity, while the aromatic nature allows for sensitive UV detection. This method excels at separating the target compound from less volatile impurities, such as the starting material or over-oxidized carboxylic acid byproducts.[11]
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by PDA)
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
A PDA detector is highly recommended as it can perform peak purity analysis to check for co-eluting impurities.
-
Complementary & Confirmatory Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the ideal method for detecting highly volatile impurities, such as residual synthesis solvents (e.g., Toluene, THF) or volatile starting materials that may not be well-retained by RP-HPLC.[8] The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries. The inherent volatility of aldehydes makes GC-MS a suitable, albeit potentially challenging, technique.[9][12]
Key Consideration: The aldehyde group can be reactive at high temperatures in the GC inlet. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve thermal stability and detection sensitivity if needed.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique for confirming the presence of key functional groups. It serves as a qualitative check to ensure the synthesized molecule is indeed the target compound. It is not a quantitative purity tool but is excellent for identifying gross structural errors.[14]
-
Expected Peaks for this compound:
-
~1735 cm⁻¹: Strong, sharp peak for the ester C=O stretch.[15][16]
-
~1705-1730 cm⁻¹: Strong, sharp peak for the aldehyde C=O stretch.[15][16]
-
~2850 & ~2750 cm⁻¹: Two characteristic, weaker peaks for the aldehyde C-H stretch.[15]
-
~1300-1000 cm⁻¹: Two strong peaks from the C-O stretches of the ester group.[17]
-
Melting Point Analysis
Rationale: The melting point is a classic and powerful indicator of purity.[18][19] A pure crystalline solid will have a sharp melting range (typically < 2°C), whereas an impure substance will exhibit a depressed and broadened melting range.[20][21][22] This provides a simple, low-cost assessment of bulk purity.
Synthesizing the Data for a Final Purity Call
The ultimate assessment of purity comes from the convergence of all analytical data. A high-purity sample of this compound should exhibit:
-
qNMR: A purity value >98% with no observable impurity signals above 0.1%.
-
HPLC: A main peak with an area % >99%, with no single impurity >0.2%.
-
GC-MS: No significant peaks for residual solvents or volatile impurities.
-
FTIR: A spectrum consistent with the expected functional groups.
-
Melting Point: A sharp melting range consistent with literature values.
This multi-pronged, evidence-based approach ensures a high degree of confidence in the quality of the synthesized material, which is paramount for its successful application in research and development. All analytical methods should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose.[23][24][25][26]
References
- 1. lgmpharma.com [lgmpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. commons.und.edu [commons.und.edu]
- 13. Analysis of Aldehydes in Water by Head Space-GC/MS [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. What Is The Importance Of Determining The Melting Point Of A Substance? Identify Compounds & Assess Purity - Kintek Solution [kindle-tech.com]
- 19. web.pdx.edu [web.pdx.edu]
- 20. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 21. tutorchase.com [tutorchase.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. biopharminternational.com [biopharminternational.com]
- 25. fda.gov [fda.gov]
- 26. starodub.nl [starodub.nl]
A Technical Guide to the Synthesis and Patented Applications of Ethyl 6-Formylnicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and potential applications of Ethyl 6-formylnicotinate, a key heterocyclic building block. While direct patent literature for this specific molecule is limited, this document outlines a robust, patent-informed synthetic strategy. Furthermore, it explores the patented uses of structurally related compounds, offering valuable insights into the potential applications of this compound in medicinal chemistry and agrochemicals.
I. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of its precursor, Ethyl 6-methylnicotinate. This is followed by the selective oxidation of the methyl group to a formyl group.
A. Patented Synthesis of the Key Intermediate: Ethyl 6-Methylnicotinate
A well-documented and patented method for the production of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine. This process is detailed in patents such as EP0128279B1 and US4579953A.[1][2] The core of this method is the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine, followed by esterification.
Reaction Scheme:
Caption: Patented synthesis of Ethyl 6-methylnicotinate.
Detailed Experimental Protocol (based on EP0128279B1): [1]
-
Reaction Setup: In a suitable reactor, 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling.
-
Heating: The mixture is then heated to a temperature in the range of 140°C to 225°C.
-
Oxidation: Nitric acid (at least 3 moles per mole of the starting pyridine) is added to the heated mixture. The addition is controlled in a manner that allows for the continuous distillation of water and/or diluted nitric acid.
-
Completion and Removal of Acids: After the addition of nitric acid is complete, the distillation is continued until all water and nitric acid are removed.
-
Esterification: The reaction mixture is then cooled and mixed with ethanol. The alcoholic mixture is heated to reflux to esterify the resulting 6-methylnicotinic acid.
-
Isolation: The final product, Ethyl 6-methylnicotinate, is isolated from the ester mixture by fractional distillation. A yield of 65.0% and a selectivity of 74.4% for Ethyl 6-methylnicotinate have been reported.[1]
Table 1: Comparison of Patented Conditions for Ethyl 6-Methylnicotinate Synthesis
| Parameter | EP0128279B1[1] | US4579953A[2] |
| Starting Material | 2-Methyl-5-ethylpyridine | 2-Methyl-5-ethylpyridine |
| Oxidizing Agent | Nitric Acid | Nitric Acid |
| Acid Catalyst | Sulfuric Acid | Sulfuric Acid |
| Reaction Temp. | 140-225°C | 140-225°C |
| Esterifying Alcohol | Ethanol | Ethanol |
| Reported Yield | 65.0% | Not explicitly stated for ethyl ester, but a similar process for the methyl ester is described. |
| Reported Selectivity | 74.4% | 74.4% for the ethyl ester. |
B. Synthesis of this compound via Oxidation of Ethyl 6-Methylnicotinate
Reaction Scheme:
Caption: General synthesis of this compound.
General Experimental Protocol (based on established chemical principles):
-
Reaction Setup: Ethyl 6-methylnicotinate is dissolved in a suitable solvent, such as dioxane.
-
Addition of Oxidant: A stoichiometric amount of selenium dioxide is added to the solution.
-
Reaction: The mixture is heated to reflux and monitored for the consumption of the starting material (e.g., by TLC or GC).
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
II. Patented Uses of Structurally Related Pyridine Derivatives
The utility of this compound can be inferred from the patented applications of other substituted pyridine derivatives, particularly those containing formyl or carboxylate functionalities. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
A. Pharmaceutical Applications
Substituted pyridine scaffolds are prevalent in a vast array of pharmaceutical compounds.[3][4] The formyl group of this compound is a versatile handle for further chemical transformations, allowing for the construction of more complex molecules with potential therapeutic activity. For instance, pyridine carboxaldehydes are known intermediates in the synthesis of various drugs.[5]
Table 2: Examples of Patented Pharmaceutical Applications of Pyridine Derivatives
| Patent/Reference | Compound Class | Therapeutic Area | Relevance to this compound |
| US8367701B2[3] | Carbamoylpyridone derivatives | HIV integrase inhibitors | Demonstrates the use of functionalized pyridine cores in antiviral drug design. The formyl group can be a precursor to such complex structures. |
| CN101812016A[6] | 6-methylnicotinic acid and its esters | Intermediate for Etoricoxib | Highlights the importance of substituted nicotinates in the synthesis of anti-inflammatory drugs. |
| WO2019121644A1[7] | Ethyl nicotinate derivatives | Synthesis of Nicotine analogs | Shows the utility of ethyl nicotinate as a starting material for neurologically active compounds. |
B. Agrochemical Applications
Pyridine-based compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for the biological activity of these molecules.
Table 3: Examples of Patented Agrochemical Applications of Pyridine Derivatives
| Patent/Reference | Compound Class | Agrochemical Use | Relevance to this compound |
| US10015967B2[8] | Isoxadifen-ethyl | Herbicide Safener | Illustrates the role of ester-containing heterocycles in crop protection. |
| CN102286005B[9] | Fluthiacet-ethyl | Herbicide | Shows the use of functionalized phenylthioacetates derived from heterocyclic amines in herbicide development. |
| US5002606A[10] | N-chloroacetyl-2-ethyl-6-methylaniline derivatives | Herbicide | Demonstrates the importance of substituted anilines, which can be synthesized from pyridine precursors, in herbicidal compositions. |
III. Conclusion and Future Perspectives
This compound represents a valuable, yet under-patented, building block for the synthesis of a wide range of functional molecules. The synthetic route, starting from the patented preparation of Ethyl 6-methylnicotinate followed by a standard oxidation, provides a reliable method for its production. The analysis of patents for structurally similar compounds strongly suggests that this compound holds significant potential as an intermediate in the development of novel pharmaceuticals and agrochemicals. Researchers and drug development professionals are encouraged to explore the derivatization of this versatile molecule to unlock new therapeutic and crop protection agents.
References
- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]
- 4. US9447077B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]
- 5. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 6. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 7. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 8. US10015967B2 - Form of isoxadifen-ethyl, a process for its preparation and use of the same - Google Patents [patents.google.com]
- 9. CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents [patents.google.com]
- 10. US5002606A - Optically active N-(1'-methyl-2'-methoxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline as herbicide - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
